9,10-Dichlorostearic acid
説明
a chlorinated fatty acid identified in fish lipids
特性
CAS番号 |
5829-48-1 |
|---|---|
分子式 |
C18H34Cl2O2 |
分子量 |
353.4 g/mol |
IUPAC名 |
9,10-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
InChIキー |
IOVDLGFDMIRNLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |
他のCAS番号 |
5829-48-1 |
同義語 |
9,10-dichlorostearic acid diCl stearic acid threo-9,10-dichlorostearic acid |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9,10-Dichlorostearic Acid from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9,10-dichlorostearic acid from oleic acid, a reaction of interest for various research and development applications, including the study of lipid metabolism and the development of new therapeutic agents. This document details a high-yield, modern synthetic protocol, presents key reaction data in a structured format, and offers visual representations of the synthetic pathway and experimental workflow.
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, serves as a versatile starting material in organic synthesis. The addition of chlorine across its carbon-carbon double bond at the 9 and 10 positions yields this compound. This chlorinated fatty acid has been investigated for its biological activities, including its potential as an antimutagenic agent and its ability to induce membrane damage in tumor cells.[1] This guide focuses on a robust and efficient method for its preparation.
Synthetic Pathway
The synthesis of this compound from oleic acid is an electrophilic addition reaction. The carbon-carbon double bond in oleic acid acts as a nucleophile, attacking an electrophilic chlorine species. The reaction proceeds through a cyclic chloronium ion intermediate, which is then opened by the attack of a chloride ion to give the vicinal dichloride.
A highly effective and contemporary method for this transformation utilizes trichloroisocyanuric acid (TCCA) as the electrophilic chlorine source and tetrabutylammonium (B224687) chloride (TBACl) as the nucleophilic chloride source in a dichloromethane (B109758) solvent. This approach is characterized by its high yield, mild reaction conditions, and avoidance of hazardous reagents like chlorine gas.[2]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from oleic acid using the TCCA/TBACl method.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 |
| Tetrabutylammonium Chloride (TBACl) | C₁₆H₃₆ClN | 277.92 |
| This compound | C₁₈H₃₄Cl₂O₂ | 353.37[3] |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Oleic Acid | 0.5 mmol | [2] |
| TCCA | 0.35 mmol | [2] |
| TBACl | 0.55 mmol | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Solvent Volume | 2 mL | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 10 minutes | [2] |
| Yield | 95% | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from oleic acid based on the procedure described by Koçak (2025).[2]
Materials:
-
Oleic acid
-
Trichloroisocyanuric acid (TCCA)
-
Tetrabutylammonium chloride (TBACl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of oleic acid (0.5 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask equipped with a magnetic stir bar, add tetrabutylammonium chloride (0.55 mmol).
-
Stir the mixture at room temperature to ensure dissolution of the reagents.
-
To this stirred solution, add trichloroisocyanuric acid (0.35 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature for 10 minutes.
-
Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is subjected to a standard aqueous work-up.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel if necessary.
Characterization of this compound
While a detailed experimental spectrum is not publicly available in the searched literature, the expected characteristic signals in various spectroscopic analyses are outlined below based on the known structure.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine protons at the 9 and 10 positions (H-C-Cl), which would appear as multiplets in the downfield region compared to the other aliphatic protons due to the deshielding effect of the chlorine atoms. The long alkyl chains would present as a series of overlapping multiplets. The terminal methyl group would appear as a triplet, and the protons alpha to the carboxylic acid group would be a triplet at a slightly downfield position.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the carbons bonded to chlorine (C-9 and C-10) in the downfield region of the aliphatic carbon range. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The remaining methylene (B1212753) and the terminal methyl carbons of the fatty acid chain would appear in the typical aliphatic region.
5.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1710 cm⁻¹.
-
C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹.
-
C-Cl stretching vibrations, which would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
5.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) would be a key indicator of the successful dichlorination. Fragmentation would likely involve the loss of the chlorine atoms and cleavage along the fatty acid chain.
Conclusion
The synthesis of this compound from oleic acid can be achieved with high efficiency and under mild conditions using trichloroisocyanuric acid and tetrabutylammonium chloride. This method offers a significant improvement over traditional chlorination techniques that often require harsh reagents and produce lower yields. The detailed protocol and data presented in this guide are intended to facilitate the replication and further investigation of this chlorinated fatty acid in various scientific and developmental contexts.
References
- 1. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chlorination of Stearic Acid at the 9 and 10 Positions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the chlorination of stearic acid at the 9 and 10 positions. Direct, selective chlorination of the saturated stearic acid backbone at these positions is chemically challenging due to the lack of inherent reactivity of the methylene (B1212753) groups. Therefore, this document focuses on indirect, multi-step synthetic strategies starting from the unsaturated precursor, oleic acid. Two primary pathways are detailed: the dichlorination of oleic acid followed by selective reduction, and the formation of chlorohydrins from oleic acid with subsequent dehydroxylation. This guide includes detailed experimental protocols derived from analogous reactions, quantitative data where available, and characterization methods. The information presented is intended to serve as a foundational resource for researchers interested in the synthesis and application of these chlorinated fatty acids.
Introduction
Chlorinated fatty acids are a class of compounds that have garnered interest in various fields, including biochemistry and drug development, due to their potential to modulate biological processes. The introduction of a chlorine atom onto the alkyl chain of a fatty acid can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, and may impart novel biological activities. This guide specifically addresses the synthesis of 9- and 10-chlorostearic acid, two regioisomers of significant interest.
Due to the inert nature of the C-H bonds in the saturated alkyl chain of stearic acid, direct and selective chlorination at the 9 and 10 positions is not a feasible synthetic approach. Free-radical chlorination, a common method for alkane halogenation, is notoriously unselective and would lead to a complex mixture of chlorinated isomers.
Therefore, the most viable synthetic routes to 9- and 10-chlorostearic acid begin with oleic acid, which possesses a double bond at the C9-C10 position, providing a reactive site for the introduction of chlorine. This guide outlines two primary synthetic strategies, each with its own set of advantages and challenges.
Synthetic Pathways
Two principal synthetic pathways from oleic acid to a mixture of 9- and 10-chlorostearic acid are presented. Both pathways initially involve the addition of chlorine or a chlorine-containing species across the double bond of oleic acid.
Pathway 1: Dichlorination followed by Selective Monodechlorination
This pathway involves the direct dichlorination of oleic acid to yield 9,10-dichlorostearic acid, followed by a selective reduction to remove one of the chlorine atoms.
Figure 1: Synthetic pathway via dichlorination.
Pathway 2: Chlorohydrin Formation followed by Dehydroxylation
This alternative pathway involves the formation of chlorohydrins from oleic acid in the presence of a chlorine source and water. This results in a mixture of 9-chloro-10-hydroxystearic acid and 10-chloro-9-hydroxystearic acid. Subsequent dehydroxylation of this mixture yields the desired monochlorinated products.
Figure 2: Synthetic pathway via chlorohydrin formation.
Experimental Protocols
The following protocols are based on established chemical transformations and may require optimization for the specific substrates. All procedures involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound from Oleic Acid
This procedure describes the addition of chlorine across the double bond of oleic acid.
Materials:
-
Oleic acid
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Chlorine gas (Cl₂) or a suitable chlorinating agent like N-chlorosuccinimide (NCS) with a catalyst.
Protocol:
-
Dissolve oleic acid (1 equivalent) in an anhydrous, inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, remove any excess chlorine by bubbling nitrogen gas through the solution.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value/Condition | Reference/Analogy |
| Starting Material | Oleic Acid | General alkene chlorination |
| Reagent | Chlorine (Cl₂) | General alkene chlorination |
| Solvent | Carbon Tetrachloride | General alkene chlorination |
| Temperature | 0 °C to room temperature | General alkene chlorination |
| Typical Yield | >90% (for dichlorination of alkenes) | [General Organic Chemistry Principles] |
Table 1: Typical Reaction Conditions for the Dichlorination of Oleic Acid.
Selective Reductive Monodechlorination of this compound
Selective removal of one chlorine atom from a vicinal dichloride is a challenging transformation. The following protocol is a general approach based on reductive dehalogenation methods.
Materials:
-
This compound
-
Reducing agent system (e.g., Zinc dust in acetic acid, or catalytic hydrogenation with a specific catalyst)
-
Solvent (e.g., acetic acid, ethanol)
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Add the reducing agent (e.g., activated zinc dust, 1-2 equivalents) portion-wise while stirring.
-
The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or GC-MS to observe the formation of the monochlorinated product and the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the reducing agent.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of 9- and 10-chlorostearic acid, will likely require purification by column chromatography or fractional crystallization to separate the isomers and any remaining starting material or over-reduced stearic acid.
| Parameter | Value/Condition | Reference/Analogy |
| Starting Material | This compound | Reduction of vicinal dihalides |
| Reagent | Zn/Acetic Acid | Reduction of vicinal dihalides |
| Solvent | Acetic Acid | Reduction of vicinal dihalides |
| Temperature | Room temperature to reflux | Reduction of vicinal dihalides |
| Expected Products | Mixture of 9- and 10-chlorostearic acid, stearic acid, and unreacted starting material | [General Organic Chemistry Principles] |
Table 2: General Conditions for Reductive Monodechlorination.
Synthesis of 9-Chloro-10-hydroxystearic Acid and 10-Chloro-9-hydroxystearic Acid (Chlorohydrins)
This procedure describes the formation of chlorohydrins from oleic acid.
Materials:
-
Oleic acid
-
Aqueous solvent system (e.g., acetone/water, THF/water)
-
Chlorine source (e.g., N-chlorosuccinimide (NCS), hypochlorous acid (HOCl))
Protocol:
-
Dissolve oleic acid (1 equivalent) in a mixture of an organic solvent (e.g., acetone) and water.
-
Add the chlorine source (e.g., NCS, 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining chlorinating agent (e.g., with a solution of sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin mixture.
-
Purification can be achieved by column chromatography.
| Parameter | Value/Condition | Reference/Analogy |
| Starting Material | Oleic Acid | Chlorohydrin formation from alkenes |
| Reagent | N-Chlorosuccinimide (NCS) | Chlorohydrin formation from alkenes |
| Solvent | Acetone/Water | Chlorohydrin formation from alkenes |
| Temperature | Room temperature | Chlorohydrin formation from alkenes |
| Typical Yield | High, often >90% | [General Organic Chemistry Principles] |
Table 3: Typical Reaction Conditions for Chlorohydrin Formation from Oleic Acid.
Dehydroxylation of Chlorohydrins
The Barton-McCombie deoxygenation is a reliable method for removing a hydroxyl group.
Materials:
-
Chlorohydrin mixture
-
Reagents for forming a thiocarbonyl derivative (e.g., phenyl chlorothionoformate, carbon disulfide followed by methyl iodide)
-
Radical initiator (e.g., AIBN)
-
Hydrogen source (e.g., tributyltin hydride, tris(trimethylsilyl)silane)
-
Anhydrous, degassed solvent (e.g., toluene)
Protocol (Two-Step Barton-McCombie):
-
Formation of the Thiocarbonyl Derivative:
-
Dissolve the chlorohydrin mixture (1 equivalent) in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a base like DMAP).
-
Add the thiocarbonylating agent (e.g., phenyl chlorothionoformate, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the crude thiocarbonyl derivative.
-
-
Deoxygenation:
-
Dissolve the crude thiocarbonyl derivative in an anhydrous, degassed solvent (e.g., toluene).
-
Add the hydrogen source (e.g., tributyltin hydride, 1.5 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product will contain the desired monochlorinated stearic acids and tin byproducts. Purification is typically achieved by column chromatography.
-
| Parameter | Value/Condition | Reference/Analogy |
| Starting Material | Chlorohydrin Mixture | Barton-McCombie Deoxygenation |
| Reagents | 1. Phenyl chlorothionoformate, Pyridine 2. Bu₃SnH, AIBN | Barton-McCombie Deoxygenation |
| Solvent | 1. Pyridine/DCM 2. Toluene | Barton-McCombie Deoxygenation |
| Temperature | 1. 0 °C to RT 2. Reflux | Barton-McCombie Deoxygenation |
| Typical Yield | Generally good, 70-90% | [General Organic Chemistry Principles] |
Table 4: General Conditions for Barton-McCombie Dehydroxylation.
Product Characterization
The characterization of the final products, 9- and 10-chlorostearic acid, is crucial to confirm their identity and purity. A combination of spectroscopic techniques is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum will show characteristic signals for the fatty acid chain. The key signals will be the methine proton (-CHCl-) which will appear as a multiplet, typically downfield from the other methylene protons due to the deshielding effect of the chlorine atom.
-
¹³C NMR: The carbon spectrum will provide direct evidence for the position of the chlorine atom. The carbon atom bonded to the chlorine (-CHCl-) will exhibit a significant downfield shift compared to the other methylene carbons in the chain, typically in the range of 50-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information.
-
Electron Ionization (EI): EI-MS will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Cleavage adjacent to the carbon-chlorine bond is expected.
-
Electrospray Ionization (ESI): ESI-MS, particularly in negative ion mode, will show the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this ion can provide further structural information through collision-induced dissociation. A characteristic loss of HCl is often observed for chlorinated fatty acids.
| Technique | Expected Key Observations for 9-/10-Chlorostearic Acid |
| ¹H NMR | Multiplet for the -CHCl- proton, shifted downfield. |
| ¹³C NMR | Signal for the -CHCl- carbon in the 50-70 ppm range. |
| MS (EI) | Molecular ion peak and fragmentation pattern indicating the presence of chlorine. |
| MS (ESI) | [M-H]⁻ ion and characteristic loss of HCl in MS/MS. |
Table 5: Summary of Expected Spectroscopic Data for Product Characterization.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting material selection to final product characterization.
Figure 3: Overall workflow for synthesis and analysis.
Conclusion
The synthesis of 9- and 10-chlorostearic acid is most practically achieved through multi-step pathways starting from oleic acid. This guide has outlined two such plausible routes: one proceeding through a dichlorinated intermediate and the other through chlorohydrins. While detailed experimental data for these specific long-chain fatty acid derivatives is sparse in the literature, the protocols provided, based on well-established organic reactions, offer a solid starting point for their synthesis. Successful preparation will rely on careful execution of these steps and rigorous purification and characterization of the final products. This document serves as a foundational guide for researchers embarking on the synthesis of these and related chlorinated fatty acids for further study and application.
Unraveling the Cytotoxic Mechanisms of 9,10-Dichlorostearic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanisms of action of 9,10-Dichlorostearic acid (9,10-DCSA), a chlorinated fatty acid with noted antimutagenic and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel anticancer compounds. While existing research points to membrane damage and subsequent ATP leakage as a primary effect, this guide delves deeper into plausible molecular pathways and provides detailed experimental protocols to facilitate further investigation into its precise mode of action.
Core Concepts: Membrane Disruption and Bioenergetic Collapse
This compound is a chlorinated derivative of stearic acid. Initial studies have established that 9,10-DCSA can induce membrane damage in mammalian tumor cells, leading to the leakage of intracellular components, including adenosine (B11128) triphosphate (ATP). This disruption of membrane integrity and the depletion of cellular energy reserves are critical events that can trigger downstream cell death pathways. Compared to its non-chlorinated counterpart, stearic acid, 9,10-DCSA exhibits a greater capacity to cause this membrane perturbation, suggesting that the chlorine atoms significantly alter its interaction with the lipid bilayer.
Hypothesized Mechanisms of Action
Based on its structure as a fatty acid analog and the known effects of similar compounds, several key cellular processes are likely targets of 9,10-DCSA. This guide will focus on three primary hypothesized mechanisms: inhibition of stearoyl-CoA desaturase (SCD1), induction of mitochondrial dysfunction, and activation of apoptotic signaling cascades.
Inhibition of Stearoyl-CoA Desaturase (SCD1)
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. This process is vital for maintaining membrane fluidity and lipid signaling. Many cancer cells exhibit upregulated SCD1 activity, making it a promising therapeutic target. As a stearic acid analog, 9,10-DCSA could potentially act as a competitive or non-competitive inhibitor of SCD1. Inhibition of SCD1 would lead to an accumulation of saturated fatty acids, altering membrane composition, inducing endoplasmic reticulum (ER) stress, and ultimately triggering lipotoxicity.
Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and apoptosis. The disruption of mitochondrial function is a common mechanism for cytotoxicity. 9,10-DCSA may directly interact with mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm disrupts the electron transport chain, impairs ATP synthesis, and can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Induction of Apoptosis
The culmination of cellular stress induced by membrane damage, potential SCD1 inhibition, and mitochondrial dysfunction is likely the activation of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases. Key effector caspases, such as caspase-3 and caspase-7, are activated downstream of initiator caspases like caspase-9 (mitochondrial pathway). The activation of these caspases leads to the systematic dismantling of the cell.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols outlined in this guide. These tables are designed to serve as a template for data presentation in future research on 9,10-DCSA.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 32.1 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 45.3 |
Table 2: Effect of this compound on Cellular ATP Levels
| Cell Line | 9,10-DCSA Conc. (µM) | Treatment Time (h) | Relative ATP Level (%) |
| HCT116 | 0 | 4 | 100 |
| HCT116 | 10 | 4 | 78 |
| HCT116 | 25 | 4 | 45 |
| HCT116 | 50 | 4 | 21 |
Table 3: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | 9,10-DCSA Conc. (µM) | Treatment Time (h) | % of Cells with Depolarized Mitochondria |
| HCT116 | 0 | 6 | 5 |
| HCT116 | 10 | 6 | 22 |
| HCT116 | 25 | 6 | 58 |
| HCT116 | 50 | 6 | 85 |
Table 4: Caspase-3/7 Activation in Response to this compound
| Cell Line | 9,10-DCSA Conc. (µM) | Treatment Time (h) | Fold Increase in Caspase-3/7 Activity |
| HCT116 | 0 | 12 | 1.0 |
| HCT116 | 10 | 12 | 2.5 |
| HCT116 | 25 | 12 | 6.8 |
| HCT116 | 50 | 12 | 15.2 |
Experimental Protocols
The following sections provide detailed methodologies for investigating the hypothesized mechanisms of action of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 9,10-DCSA in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 9,10-DCSA in complete medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of 9,10-DCSA. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.
ATP Leakage Assay
Objective: To quantify the release of ATP from tumor cells upon treatment with 9,10-DCSA.
Materials:
-
Tumor cell line (e.g., HCT116)
-
This compound
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Protocol:
-
Culture cells to a high density in a suitable format (e.g., 24-well plate).
-
Wash the cells with a buffer that does not contain ATP (e.g., HEPES-buffered saline).
-
Treat the cells with various concentrations of 9,10-DCSA for different time points (e.g., 15, 30, 60 minutes).
-
At each time point, collect the extracellular medium.
-
Centrifuge the collected medium to remove any detached cells.
-
Use a commercially available ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Lyse the remaining cells to measure the total intracellular ATP and express the leaked ATP as a percentage of the total cellular ATP.
Stearoyl-CoA Desaturase (SCD1) Activity Assay
Objective: To determine if 9,10-DCSA inhibits the enzymatic activity of SCD1.
Materials:
-
Microsomal fractions from cells or tissues expressing SCD1
-
[14C]-Stearoyl-CoA (substrate)
-
NADH
-
Bovine Serum Albumin (fatty acid free)
-
This compound
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing microsomal protein, NADH, and BSA in a suitable buffer.
-
Add varying concentrations of 9,10-DCSA or a known SCD1 inhibitor (positive control) to the reaction mixture.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a saponifying agent (e.g., alcoholic KOH).
-
Extract the fatty acids from the reaction mixture.
-
Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using TLC.
-
Visualize the spots and scrape the corresponding silica (B1680970) gel into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the SCD1 activity as the percentage of [14C]-stearoyl-CoA converted to [14C]-oleic acid and determine the inhibitory effect of 9,10-DCSA.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of 9,10-DCSA on mitochondrial membrane potential.
Materials:
-
Cancer cell line
-
This compound
-
Fluorescent cationic dyes sensitive to ΔΨm (e.g., TMRE, TMRM, or JC-1)
-
Fluorescence microscope or flow cytometer
-
FCCP (a protonophore used as a positive control for depolarization)
Protocol:
-
Seed cells in a suitable format for imaging or flow cytometry (e.g., glass-bottom dishes or 6-well plates).
-
Treat the cells with different concentrations of 9,10-DCSA for various time points.
-
In the final 30 minutes of treatment, load the cells with the ΔΨm-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Healthy cells with polarized mitochondria will show bright mitochondrial staining. Depolarized mitochondria will have a fainter signal.
-
Flow Cytometry (with JC-1): Healthy cells will exhibit red fluorescence (J-aggregates), while cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
-
Quantify the percentage of cells with depolarized mitochondria in each treatment group.
Caspase Activation Assay
Objective: To measure the activation of effector caspases (caspase-3 and -7) in response to 9,10-DCSA treatment.
Materials:
-
Cancer cell line
-
This compound
-
Luminogenic or fluorogenic caspase-3/7 assay kit (containing a specific caspase substrate)
-
Plate reader capable of luminescence or fluorescence detection
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of 9,10-DCSA for different time points (e.g., 6, 12, 24 hours).
-
At the end of the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains a pro-luminescent or pro-fluorogenic substrate that is cleaved by active caspase-3/7.
-
Incubate the plate at room temperature for the time specified in the kit's protocol to allow for cell lysis and substrate cleavage.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Express the results as a fold increase in caspase activity compared to the untreated control.
Visualization of Hypothesized Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound may exert its cytotoxic effects.
Figure 1. Hypothesized signaling cascade of 9,10-DCSA.
Figure 2. Workflow for determining the cytotoxicity of 9,10-DCSA.
The Impact of 9,10-Dichlorostearic Acid on Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dichlorostearic acid (DCStA) is a synthetically chlorinated fatty acid that has garnered scientific interest due to its effects on cellular membranes. This technical guide provides a comprehensive overview of the current understanding of DCStA's interactions with cell membranes, focusing on its disruptive mechanisms, metabolic fate, and potential downstream signaling consequences. This document synthesizes available data and provides detailed experimental protocols for researchers investigating the bioactivity of this and similar lipid molecules.
Introduction
Chlorinated fatty acids represent a class of compounds that can be formed through both industrial processes and endogenous metabolic pathways under conditions of oxidative stress. This compound, a derivative of stearic acid, is notable for its ability to perturb the integrity of cellular membranes. Understanding the precise nature of these interactions is crucial for elucidating its mechanism of action and potential toxicological or therapeutic implications. This guide will delve into the known effects of DCStA on cell membrane structure and function, detail its cellular metabolism, and provide standardized protocols for its study.
Core Effects of this compound on Cell Membranes
Induction of Membrane Permeability and ATP Leakage
A primary and well-documented effect of this compound is its ability to induce membrane damage in mammalian cells, particularly tumor cells. This damage manifests as a loss of membrane integrity, leading to the leakage of intracellular components, most notably adenosine (B11128) triphosphate (ATP). It is hypothesized that the introduction of chlorine atoms into the stearic acid backbone alters its molecular geometry, preventing the efficient packing of phospholipids (B1166683) and thereby disrupting the barrier function of the cell membrane.
Cellular Uptake, Incorporation, and Metabolism
Studies have shown that human cell lines can incorporate extracellular this compound into both membrane phospholipids and neutral storage lipids.[1] Once inside the cell, DCStA undergoes metabolism via β-oxidation, resulting in the formation of shorter-chain chlorinated fatty acids, such as dichloropalmitic acid and dichloromyristic acid.[1] Interestingly, these metabolites, particularly dichloromyristic acid, are subsequently secreted from the cells, suggesting a potential cellular detoxification mechanism.[1]
Quantitative Data on Membrane Effects
While direct quantitative data for the effects of this compound on specific membrane properties like fluidity and membrane potential are limited, we can infer potential impacts based on studies of other chlorinated and modified fatty acids. The following tables summarize expected trends and provide a framework for data acquisition.
Table 1: Expected Biophysical Effects of this compound on Cell Membranes
| Parameter | Expected Effect | Rationale |
| Membrane Fluidity | Decrease | The presence of bulky chlorine atoms may hinder the rotational and lateral movement of acyl chains, leading to a more ordered and less fluid membrane environment. |
| Membrane Potential | Depolarization | Increased membrane permeability to ions due to structural disruption would likely lead to a collapse of the electrochemical gradient across the membrane. |
| Membrane Thickness | Increase | The altered packing of phospholipids to accommodate the chlorinated fatty acid may result in an overall increase in bilayer thickness. |
| Lipid Composition | Altered Phospholipid & Fatty Acid Profile | Incorporation of DCStA and its metabolites will directly alter the fatty acid composition. Cells may also remodel their lipidome to compensate for the membrane disruption. |
Table 2: Summary of Metabolic Products of this compound
| Parent Compound | Metabolic Pathway | Key Metabolites | Cellular Location |
| This compound | β-Oxidation | 7,8-Dichloropalmitic Acid, 5,6-Dichloromyristic Acid | Mitochondria/Peroxisomes |
Experimental Protocols
Assessment of Cell Membrane Integrity: ATP Leakage Assay
This protocol is designed to quantify the release of intracellular ATP into the extracellular medium as a measure of membrane damage.
Materials:
-
Cells of interest (e.g., tumor cell line)
-
This compound (DCStA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
96-well white-walled, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of DCStA in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DCStA-containing medium or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
At each time point, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new 96-well white-walled plate.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (typically 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
To determine the total cellular ATP, lyse the remaining cells in the original plate using a lysis buffer compatible with the ATP assay and measure the luminescence.
-
Calculate the percentage of ATP leakage as: (Luminescence of supernatant / (Luminescence of supernatant + Luminescence of cell lysate)) * 100.
Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol outlines the steps for extracting and analyzing the fatty acid profile of cells treated with DCStA.
Materials:
-
Treated and control cell pellets
-
Methanol
-
0.9% NaCl solution
-
BF3-methanol solution (14%)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)
Procedure:
-
Harvest cells by trypsinization or scraping, wash with PBS, and store the cell pellet at -80°C.
-
Resuspend the cell pellet in methanol.
-
Add chloroform and vortex thoroughly to create a single-phase mixture.
-
Add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
To the dried lipid extract, add BF3-methanol solution.
-
Incubate at 100°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Cool the reaction mixture and add water and hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the FAME extract under a stream of nitrogen.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
Inject the sample onto the GC-MS system. Use an appropriate temperature program to separate the FAMEs.
-
Identify and quantify the fatty acids, including DCStA and its metabolites, by comparing their mass spectra and retention times to those of authentic standards.
Signaling Pathways and Visualizations
While specific signaling pathways triggered by this compound are not yet fully elucidated, the observed membrane disruption and ATP leakage suggest the potential activation of several downstream cascades. The following diagrams illustrate a hypothetical workflow for investigating these effects and a potential signaling pathway.
Conclusion
This compound serves as a potent modulator of cell membrane integrity. Its incorporation into cellular lipids disrupts membrane structure, leading to increased permeability and the release of intracellular components like ATP. While the precise quantitative effects on membrane biophysics and the full scope of downstream signaling events require further investigation, the provided protocols offer a robust framework for such studies. Future research should focus on detailed lipidomic analyses of DCStA-treated cells and the characterization of specific signaling pathways activated by membrane disruption to fully understand the biological impact of this and other chlorinated fatty acids.
References
An In-depth Technical Guide to the Solubility of 9,10-Dichlorostearic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-dichlorostearic acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical aspects of solubility, qualitative expectations, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a chlorinated derivative of stearic acid, a long-chain saturated fatty acid. The addition of two chlorine atoms to the C9 and C10 positions of the stearic acid backbone significantly alters its physicochemical properties, including its polarity and, consequently, its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in research, drug development, and formulation science where this compound may be utilized for its biological activities, such as its antimutagenic properties.[1]
Expected Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility.[2] Stearic acid, a nonpolar molecule, is generally soluble in nonpolar organic solvents. The introduction of two chlorine atoms in this compound increases the molecule's polarity. However, the long hydrocarbon chain remains the dominant feature, meaning the overall molecule is still largely nonpolar.
Based on the structure, the solubility of this compound is expected to be significant in a range of organic solvents. Lipids and fatty acids are generally soluble in nonpolar or weakly polar organic solvents such as ether, chloroform (B151607), benzene, and acetone.[3][4] Chlorinated fatty acids are known to dissolve readily in non-polar organic solvents.[2] Saturated fatty acids are also generally more soluble in chloroform compared to other organic solvents.[5]
The solubility of fatty acids is also influenced by the length of the carbon chain and the degree of saturation. As a derivative of the 18-carbon stearic acid, this compound has a substantial nonpolar character. Therefore, it is anticipated to be soluble in solvents that can effectively solvate its long hydrocarbon tail.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6][7] This method, followed by a quantitative analysis technique such as gravimetry, provides reliable and reproducible results.
4.1. Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined.[7][8]
4.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, hexane, toluene) of analytical grade
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Conical flasks or vials with stoppers
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Pipettes and other standard laboratory glassware
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
4.3. Detailed Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of conical flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette or a syringe fitted with a filter to remove any undissolved particles.
-
Gravimetric Analysis:
-
Dispense the clear, saturated solution into a pre-weighed, dry evaporating dish.
-
Record the exact weight of the dish with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again.
-
-
Calculation of Solubility: The solubility can be calculated using the following formulas:
-
Weight of dissolved solid = (Weight of dish + dry solid) - (Weight of empty dish)
-
Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solid)
-
Solubility ( g/100 g solvent) = (Weight of dissolved solid / Weight of solvent) x 100
For expressing solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature will be required.
-
4.4. Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask and gravimetric method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is essential to control the temperature accurately during the experiment and to report the temperature at which the solubility was determined.
-
Solvent Polarity: A solvent that closely matches the polarity of this compound will likely be a better solvent. While the chlorine atoms add some polarity, the long hydrocarbon chain suggests that nonpolar to moderately polar solvents will be most effective.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form of the this compound being used.
Conclusion
While specific quantitative solubility data for this compound is not currently available, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method followed by gravimetric analysis is a robust and reliable approach for generating this essential data. The resulting solubility information will be invaluable for researchers and professionals working with this compound in various scientific and industrial applications.
References
- 1. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch26: Lipids [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
9,10-Dichlorostearic acid molecular weight and formula
An In-depth Technical Guide to 9,10-Dichlorostearic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and analytical considerations. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a chlorinated derivative of stearic acid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H34Cl2O2 | [1][2] |
| Molecular Weight | 353.37 g/mol | [1] |
| Monoisotopic Mass | 352.1935857 Da | [2][3] |
| IUPAC Name | 9,10-dichlorooctadecanoic acid | [2] |
| CAS Number | 5829-48-1 | [2] |
| Predicted XLogP3 | 7.7 | [2] |
| Synonyms | 9,10-Dichlorooctadecanoic acid, diCl stearic acid | [2] |
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activity, particularly its effects on mammalian tumor cells. Research indicates that it possesses antimutagenic properties.[1][4]
The primary mechanism of action identified is its ability to induce membrane damage in tumor cells.[1][4] This damage leads to the leakage of essential intracellular components, such as adenosine (B11128) triphosphate (ATP).[1][4] The loss of ATP, the primary energy currency of the cell, can disrupt cellular processes and ultimately lead to cell death.
Below is a diagram illustrating the proposed mechanism of action of this compound on a tumor cell.
Caption: Mechanism of this compound inducing tumor cell membrane damage and ATP leakage.
Experimental Protocols
Synthesis of Related Dihydroxystearic Acid
A common method for the preparation of the related compound, 9,10-dihydroxystearic acid, involves the oxidation of oleic acid. One documented procedure includes the following steps:
-
Oleic acid is mixed with a catalyst, such as phosphotungstic acid.[5]
-
Hydrogen peroxide is then added dropwise to the mixture.[5]
-
The reaction is carried out at a controlled temperature (e.g., 20-80°C) for a period of 0.5 to 24 hours.[5]
-
Post-reaction, the aqueous layer is separated, and the oil layer is washed and dried to yield the final product.[5]
Another described method for synthesizing 9,10-dihydroxystearic acid involves reacting oleic acid with formic acid and hydrogen peroxide.[6]
Analytical Methods
The analysis of this compound and its metabolites can likely be achieved using standard analytical techniques employed for other fatty acids and their derivatives. A logical workflow for the extraction and analysis from a biological sample is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C18H34Cl2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 5. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Natural Occurrence of Chlorinated Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated fatty acids (Cl-FAs) are a class of halogenated lipids that have been identified in a variety of organisms, from marine bacteria and algae to mammals, including humans. Initially considered primarily as environmental contaminants, there is a growing body of evidence demonstrating their natural biosynthesis and significant roles in physiological and pathophysiological processes. In mammals, Cl-FAs are notably generated during inflammation through the action of the enzyme myeloperoxidase. These molecules are not mere byproducts of oxidative stress but are now recognized as active signaling molecules that can modulate inflammatory pathways and contribute to the pathology of various diseases. This technical guide provides a comprehensive overview of the natural occurrence of Cl-FAs, their biosynthesis, and their biological significance. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of the key pathways involved.
Natural Occurrence and Quantitative Data
Chlorinated fatty acids are found across diverse biological systems. In mammals, their presence is often associated with inflammatory responses, while in marine environments, they can be products of both natural biological processes and bioaccumulation of anthropogenic pollutants.
Mammalian Systems
In humans and other mammals, the formation of α-chloro fatty aldehydes (α-ClFAlds) and their subsequent oxidation to α-chloro fatty acids (α-ClFAs) is a hallmark of inflammation. This process is initiated by the enzyme myeloperoxidase (MPO), which is released by neutrophils and other phagocytes at sites of inflammation. MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. HOCl readily reacts with plasmalogens, a class of phospholipids (B1166683) abundant in cell membranes, to generate α-ClFAlds. These aldehydes are then metabolized to the corresponding α-ClFAs.
Elevated levels of chlorinated lipids have been detected in several pathological conditions. For instance, in human atherosclerotic lesions, the concentration of 2-chlorohexadecanal (a C16 α-ClFAld) has been found to be over 1400-fold higher than in normal aortic tissue[1][2]. This dramatic increase highlights the intense inflammatory and oxidative environment within atherosclerotic plaques.
Marine and Aquatic Environments
Chlorinated fatty acids are also prevalent in marine and aquatic ecosystems. Their presence in fish, sponges, and marine mammals can be attributed to both natural production by marine organisms and the bioaccumulation of chlorinated compounds from industrial effluents[3]. For example, dichlorooctadecanoic acid and tetrachlorooctadecanoic acid have been identified in fish from areas polluted by pulp and paper mills that use chlorine bleaching[3].
Sponges, known for their complex symbiotic relationships with microorganisms, are a rich source of diverse halogenated fatty acids, including brominated and chlorinated variants[4]. The fatty acid profiles of marine bacteria and microalgae also reveal the presence of various fatty acids, although specific data on chlorinated fatty acid concentrations in these organisms is still an active area of research[5][6][7][8][9].
Table 1: Quantitative Data on Naturally Occurring Chlorinated Fatty Acids
| Organism/Tissue | Chlorinated Fatty Acid/Aldehyde | Concentration | Reference(s) |
| Human Atherosclerotic Aorta | 2-Chlorohexadecanal | >1400-fold increase vs. normal aorta | [1][2] |
| Fish (from polluted areas) | Dichlorooctadecanoic acid | Up to 1% of total fatty acids | [3] |
| Marine Sponges (Demospongiae) | Brominated Fatty Acids | Varies by species (e.g., up to 14.2% in D. reticulatum) | [4] |
| Marine Cyanobacteria | Chlorinated Glycolipids | Detected in various species | [3] |
Biosynthesis of Chlorinated Fatty Acids
The pathways for the biosynthesis of chlorinated fatty acids differ between mammalian systems and other organisms like bacteria and cyanobacteria.
Mammalian Biosynthesis via Myeloperoxidase
The primary route for the endogenous production of chlorinated fatty acids in mammals involves the following steps:
-
Activation of Phagocytes: During an inflammatory response, phagocytic cells such as neutrophils are activated.
-
Release of Myeloperoxidase (MPO): Activated phagocytes release MPO into the extracellular space.
-
Generation of Hypochlorous Acid (HOCl): MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid.
-
Attack on Plasmalogens: HOCl targets the vinyl ether bond of plasmalogen phospholipids, which are abundant in cell membranes.
-
Formation of α-Chloro Fatty Aldehydes: This reaction cleaves the plasmalogen, releasing an α-chloro fatty aldehyde (e.g., 2-chlorohexadecanal) and a lysophospholipid.
-
Oxidation to α-Chloro Fatty Acids: The α-chloro fatty aldehyde is then oxidized by cellular enzymes, such as fatty aldehyde dehydrogenase, to the corresponding α-chloro fatty acid[10].
Biosynthesis in Microorganisms
The biosynthesis of chlorinated fatty acids in microorganisms such as cyanobacteria involves a different set of enzymes, primarily halogenases. While the complete pathways are still under investigation, genomic studies have identified biosynthetic gene clusters responsible for the production of chlorinated natural products.
In some cyanobacteria, the biosynthesis of chlorinated glycolipids is proposed to involve a fatty acyl-AMP ligase (FAAL) to activate a fatty acid, followed by the action of specific halogenase enzymes that chlorinate the fatty acyl chain[3][11][12][13][14]. These halogenases often belong to the FADH₂-dependent or non-heme iron α-ketoglutarate-dependent families and exhibit substrate specificity for the fatty acid chain length and the position of chlorination.
References
- 1. Identification of alpha-chloro fatty aldehydes and unsaturated lysophosphatidylcholine molecular species in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Biosynthesis-Assisted Structural Elucidation of the Bartolosides, Chlorinated Aromatic Glycolipids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Fatty Acids in the Lipids of Marine and Terrestrial Nitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Lipids of Marine Algae—Biomolecules with High Nutritional Value and Important Bioactive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Lipid accumulation patterns and role of different fatty acid types towards mitigating salinity fluctuations in Chlorella vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation and modification of fatty acids in cyanobacterial natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation, fate, and turnover of free fatty acids in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 9,10-Dichlorostearic Acid: A Technical Overview
Disclaimer: This document provides a summary of the currently available scientific information on 9,10-Dichlorostearic acid. The full text of several key primary research articles could not be accessed; therefore, this guide is based on the information available in abstracts and review articles. As a result, detailed quantitative data and specific experimental protocols are limited. The signaling pathways and experimental workflows presented are based on inferred mechanisms and established methodologies in the field.
Introduction
This compound is a chlorinated derivative of the saturated fatty acid, stearic acid. As a member of the chlorinated fatty acid family, it has garnered scientific interest due to its potential biological activities, particularly its effects on cell viability and membrane integrity.[1][2] This technical guide aims to consolidate the existing knowledge on the biological significance of this compound, with a focus on its cytotoxic and membrane-disrupting properties, for an audience of researchers, scientists, and drug development professionals.
Core Biological Activities
The primary biological effects of this compound reported in the literature revolve around its ability to induce cell membrane damage and inhibit cell proliferation.
Membrane Disruption and ATP Leakage
A key characteristic of this compound is its ability to compromise the integrity of mammalian cell membranes. This effect has been observed in studies on Ehrlich tumor cells, where exposure to this compound led to the leakage of intracellular adenosine (B11128) triphosphate (ATP).[3] The release of ATP, a crucial molecule for cellular energy, is a strong indicator of membrane damage and a potential trigger for subsequent cellular distress and death. It is suggested that the introduction of chlorine atoms into the stearic acid backbone alters its molecular geometry, leading to a disruption of the phospholipid bilayer.[3]
Inhibition of Cancer Cell Growth
This compound has demonstrated inhibitory effects on the growth of various cancer cell lines.[3] Studies have indicated that it possesses a more potent growth-inhibitory effect compared to the related compound, dichloro myristic acid.[3] The cytotoxic effects are likely a consequence of the membrane damage and subsequent ATP depletion, which would severely impair cellular functions and trigger cell death pathways.
Potential Antimutagenic Properties
Some sources suggest that this compound may possess antimutagenic properties, although the specific mechanisms and experimental evidence for this activity are not well-documented in the available literature.[1][2]
Quantitative Data Summary
Due to the limited access to full-text articles, a comprehensive table of quantitative data, such as IC50 values across different cell lines, cannot be provided. The available information qualitatively describes the biological effects.
Inferred Signaling and Mechanistic Pathways
Based on the observed biological effects, a logical workflow from exposure to cell death can be proposed. The following diagram illustrates the inferred mechanism of action of this compound.
Caption: Inferred mechanism of this compound-induced cytotoxicity.
Key Experimental Protocols (General Methodologies)
While specific, detailed protocols from primary literature are unavailable, the following outlines the general experimental approaches that would be employed to investigate the biological effects of this compound.
ATP Leakage Assay
This assay quantifies the amount of ATP released from cells into the extracellular medium, serving as an indicator of membrane damage.
Workflow:
Caption: General workflow for an ATP leakage assay.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of a compound on cell proliferation and survival.
Workflow:
Caption: General workflow for a cell viability assay.
Future Research Directions
The current understanding of the biological significance of this compound is limited. To build a comprehensive profile of this compound, the following research is recommended:
-
Confirmation of Cytotoxicity: Dose-response studies on a wide panel of cancer cell lines to determine IC50 values and establish a cytotoxicity profile.
-
Mechanism of Cell Death: Elucidation of the specific cell death pathways (apoptosis, necrosis, etc.) induced by this compound using techniques such as Annexin V/Propidium Iodide staining and caspase activation assays.
-
Signaling Pathway Analysis: Investigation of the upstream and downstream signaling cascades affected by this compound. This could involve proteomics and transcriptomics to identify modulated proteins and genes.
-
Antimutagenicity Studies: Rigorous testing of the antimutagenic potential of this compound using established assays like the Ames test.
-
In Vivo Efficacy: Evaluation of the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.
Conclusion
This compound is a biologically active chlorinated fatty acid with demonstrated effects on cell membrane integrity and cancer cell proliferation. While the currently available information provides a foundational understanding of its cytotoxic potential, further in-depth research is necessary to fully elucidate its mechanisms of action, define its therapeutic window, and explore its potential as a lead compound in drug development. The methodologies and research directions outlined in this guide provide a framework for advancing our knowledge of this intriguing molecule.
References
Spectroscopic and Synthetic Profile of 9,10-Dichlorostearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 9,10-Dichlorostearic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents expected spectroscopic data based on the analysis of structurally similar chlorinated long-chain fatty acids. The experimental protocols are adapted from established methods for the synthesis and analysis of related compounds.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from known data for analogous long-chain fatty acids and dichlorinated alkanes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Multiplet | 2H | -CH Cl-CH Cl- |
| 2.34 | Triplet | 2H | -CH ₂-COOH |
| ~1.6 - 1.8 | Multiplet | 4H | -CH ₂-CHCl- and -CH ₂-CH₂-COOH |
| ~1.2 - 1.4 | Multiplet | 22H | -(CH ₂)₁₁- |
| 0.88 | Triplet | 3H | -CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~179 | C OOH |
| ~60 - 65 | -C HCl-C HCl- |
| ~34 | -C H₂-COOH |
| ~32 | -C H₂-CH₂-COOH |
| ~29 - 30 | -(C H₂)n- |
| ~25 | -C H₂-CHCl- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |
| 2920, 2850 | Strong | C-H stretch (asymmetric and symmetric) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1465 | Medium | C-H bend (methylene) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 940 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| 680 - 800 | Medium-Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for the Methyl Ester Derivative
| m/z | Relative Intensity (%) | Assignment |
| [M]+ | Low | Molecular ion (e.g., for C₁₉H₃₆Cl₂O₂) |
| [M-HCl]+ | Variable | Loss of HCl |
| [M-2HCl]+ | Variable | Loss of 2HCl |
| Various | High | Fragmentation of the alkyl chain, typically with cleavage alpha to the carbonyl group and at the C-C bond between the two chlorine atoms. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound from Oleic Acid
This procedure describes the chlorination of the double bond in oleic acid to yield the vicinal dichloride, this compound.
Materials:
-
Oleic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (aqueous, 5%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolution: Dissolve oleic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The reaction should be protected from light.
-
Chlorination: Cool the solution in an ice bath. Bubble chlorine gas through the solution slowly with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, stop the chlorine flow and bubble nitrogen gas through the solution to remove any excess dissolved chlorine.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium sulfite solution, water, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane at low temperature.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Sample Preparation: Prepare a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
For enhanced volatility and to prevent decarboxylation in the injector, the carboxylic acid is typically converted to its methyl ester prior to GC-MS analysis.
-
Derivatization to Methyl Ester:
-
Dissolve the fatty acid in a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
After cooling, add water and extract the fatty acid methyl ester (FAME) with hexane.
-
Wash the hexane extract with water and dry over anhydrous sodium sulfate.
-
Concentrate the hexane solution before injection.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector temperature: 250-280°C.
-
Oven temperature program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
Carrier gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-500 amu.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Caption: GC-MS analysis workflow for this compound.
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly involving this compound that are established in the scientific literature. Research on chlorinated fatty acids is ongoing, and their biological roles are an active area of investigation. The primary logical relationship to consider is the synthetic pathway from its unsaturated precursor, oleic acid.
Caption: Synthetic relationship of this compound.
An In-depth Technical Guide to the Thermal Stability of 9,10-Dichlorostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9,10-Dichlorostearic Acid
This compound is a chlorinated derivative of stearic acid, a saturated long-chain fatty acid. Its chemical structure, with the addition of two chlorine atoms on the carbon chain, is anticipated to influence its thermal properties significantly compared to the parent compound. Understanding the thermal stability is crucial for applications in drug development and other research areas where the compound may be subjected to various temperature conditions during processing, storage, and application.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. At present, specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), such as the onset of decomposition or melting point, have not been reported in the available literature.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 353.4 g/mol | PubChem[1] |
| IUPAC Name | 9,10-dichlorooctadecanoic acid | PubChem[1] |
| CAS Number | 5829-48-1 | PubChem[1] |
| Melting Point | Data not available | - |
| Decomposition Temperature | Data not available | - |
| Boiling Point (Predicted) | 423.8 ± 25.0 °C (for methyl ester) | ChemBK[2] |
Expected Thermal Decomposition Profile
The thermal degradation of this compound is expected to proceed through mechanisms characteristic of both long-chain fatty acids and chlorinated hydrocarbons.
-
Dehydrochlorination: The presence of chlorine atoms suggests that an initial decomposition step could be the elimination of hydrogen chloride (HCl). This is a common thermal degradation pathway for chlorinated paraffins, leading to the formation of double bonds within the carbon chain. This process can be autocatalytic, as the released HCl can promote further degradation.
-
Carbon Chain Cleavage: Following or concurrent with dehydrochlorination, the fatty acid chain is susceptible to cleavage. For saturated fatty acids, thermal degradation typically occurs at temperatures above 140-160°C, leading to the formation of shorter-chain fatty acids and alkanes.[3][4] The presence of unsaturation from dehydrochlorination may lower the temperature at which chain scission occurs.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, the following standard experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information about thermal stability and decomposition temperatures.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon (e.g., at a flow rate of 20-50 mL/min), to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and crystallization, as well as to study reaction kinetics.
Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: An inert gas, such as nitrogen, is passed through the DSC cell to maintain a stable thermal environment.
-
Temperature Program: A common program involves an initial heating ramp, followed by a cooling ramp, and a second heating ramp (heat-cool-heat cycle) to observe the thermal history and transitions of the material. A typical heating/cooling rate is 10 °C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (T_m): The temperature at the peak of the endothermic melting transition.
-
Heat of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Glass Transition Temperature (T_g): A step-like change in the baseline, indicative of a transition from a rigid to a more flexible state in amorphous regions.
-
Crystallization Temperature (T_c): The temperature at the peak of an exothermic transition upon cooling.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound using TGA and DSC.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 9,10-Dichlorostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid is a chlorinated fatty acid that has garnered interest due to its biological activities, including its effects on cell growth. Accurate and reliable analytical methods are crucial for studying its metabolic fate, quantifying its presence in various biological matrices, and understanding its mechanism of action. These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accessible and robust analytical technique.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of fatty acids due to its high resolution and sensitivity. For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to convert the analyte into a more volatile form. The most common derivatization for fatty acids is esterification to form fatty acid methyl esters (FAMEs).
Principle
The carboxylic acid group of this compound is derivatized to a methyl ester. This derivative is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the analyte.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices (e.g., Plasma, Tissues)
This protocol is adapted from established methods for the extraction of lipids from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS) solution (e.g., 10,11-Dichloroundecanoic acid in a suitable solvent)[1]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a centrifuge tube, add the biological sample.
-
Add a known amount of the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 µL of aqueous sample, use 375 µL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Add 125 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization: Methyl Esterification
This protocol describes the conversion of the extracted this compound to its methyl ester.
Materials:
-
Dried lipid extract
-
BF3-Methanol solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the this compound methyl ester is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-88 capillary column (100 m x 0.25 mm x 0.20 µm) or equivalent polar column suitable for FAME analysis.[2]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 10 min
-
Ramp 1: 3°C/min to 180°C
-
Ramp 2: 1.5°C/min to 200°C, hold for 3 min
-
Ramp 3: 2°C/min to 220°C, hold for 24 min[2]
-
-
MS Transfer Line Temperature: 250°C[2]
-
Ion Source Temperature: 230°C[2]
-
Quadrupole Temperature: 150°C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
Mass Spectral Fragmentation of this compound Methyl Ester (Predicted):
The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak (M+). Key fragmentation patterns for fatty acid methyl esters include cleavage at the ester group and along the alkyl chain. For dichlorinated fatty acids, prominent fragments corresponding to the loss of one or two chlorine atoms ([M-Cl]+ and [M-2Cl-H]+) are also expected.[3] Specific diagnostic ions to monitor in SIM mode would need to be determined by analyzing a standard of this compound methyl ester.
Quantitative Data Summary
| Parameter | Expected Performance for C18 Fatty Acid Analysis |
| Linearity (R²) | ≥0.99[4] |
| Limit of Detection (LOD) | 0.001 - 0.01 g/100g [4] |
| Limit of Quantitation (LOQ) | 0.002 - 0.03 g/100g [4] |
| Accuracy (Recovery) | 90 - 119%[4] |
| Precision (RSD) | < 9%[4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Putative Signaling Pathway of this compound
This compound has been shown to inhibit cell growth. While the exact signaling pathways are not fully elucidated, its ability to incorporate into cellular membranes and induce ATP leakage suggests a mechanism involving cellular stress and disruption of energy metabolism.
Caption: Putative signaling pathway for this compound-induced cell growth inhibition.
References
Application Note: Analysis of 9,10-Dichlorostearic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 9,10-Dichlorostearic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of free fatty acids, a derivatization step to form the more volatile Fatty Acid Methyl Ester (FAME) is essential for successful GC-MS analysis. This document provides detailed protocols for sample preparation, derivatization, GC-MS instrument parameters, and data analysis. The provided workflows and protocols are designed to be adaptable for the analysis of other chlorinated fatty acids in various biological and pharmaceutical matrices.
Introduction
This compound is a chlorinated fatty acid that may be formed through the interaction of naturally occurring unsaturated fatty acids with chlorine-containing compounds. The analysis of such compounds is of interest in various fields, including environmental science, toxicology, and drug development, to understand their metabolic fate and potential physiological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[1] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polarity of the carboxylic acid group, which can lead to poor chromatographic peak shape.[1][2] To overcome these challenges, a derivatization step is employed to convert the fatty acid into a more volatile and less polar derivative, most commonly a fatty acid methyl ester (FAME).[2]
This application note provides a step-by-step guide for the analysis of this compound, from sample extraction to data interpretation.
Experimental Protocols
Sample Preparation: Extraction of Lipids
The initial step involves the extraction of total lipids from the sample matrix (e.g., plasma, tissue homogenate, cell culture). A modified Folch extraction method is commonly used.
Materials:
-
Sample (e.g., 1 mL plasma, 100 mg tissue)
-
Methanol
-
Dichloromethane (DCM)
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
Protocol:
-
Homogenize solid samples in an appropriate buffer.
-
To 1 volume of the sample, add 2 volumes of a 2:1 (v/v) mixture of dichloromethane:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 1 volume of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (dichloromethane layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Ester (FAME)
To enable GC-MS analysis, the extracted this compound must be derivatized to its methyl ester. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[1]
Materials:
-
Dried lipid extract
-
14% Boron Trifluoride (BF₃) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Heating block or water bath
-
Screw-cap glass tubes with PTFE liners
Protocol:
-
To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.[1]
-
Securely cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 120°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-500 |
Data Presentation
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound methyl ester. The following table illustrates how to present the quantitative data. (Note: The values presented here are for illustrative purposes only and should be replaced with experimental data).
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | R² |
| This compound Methyl Ester | To be determined | e.g., 366 (M+) | To be determined | e.g., 1 | e.g., 5 | e.g., 5-500 | >0.99 |
Note: The molecular weight of this compound methyl ester (C₁₉H₃₆Cl₂O₂) is approximately 367.39 g/mol . The molecular ion peak [M]⁺ would be expected around m/z 366/368/370 due to the isotopic pattern of the two chlorine atoms. The most abundant ion in the molecular ion cluster would likely be used as the quantifier ion. The fragmentation pattern would need to be determined experimentally.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Analysis of Chlorinated Fatty Acids by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated fatty acids (Cl-FAs) are a class of lipid molecules modified by the addition of chlorine. These modifications often occur in biological systems under conditions of inflammation and oxidative stress, catalyzed by enzymes such as myeloperoxidase. The presence and concentration of specific Cl-FAs, such as α-chlorofatty acids (α-ClFA), can serve as biomarkers for various disease states and may play a role in cellular signaling pathways. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the sensitive and specific quantification of these compounds in complex biological matrices.
These application notes provide detailed methodologies for the extraction and analysis of chlorinated fatty acids from biological samples, with a focus on α-chlorofatty acids.
Experimental Protocols
Protocol 1: Extraction of Free α-Chlorinated Fatty Acids from Biological Samples (Plasma, Cell Culture Media, and Tissues)
This protocol is adapted from established methods for lipid extraction.[1][2]
Materials:
-
Biological sample (plasma, cell culture media, or tissue homogenate)
-
Dole's reagent (Isopropanol:Heptane (B126788):1 M H₂SO₄, 40:10:1, v/v/v)
-
Heptane
-
Nitrogen gas stream
-
Methanol/Water (85:15, v/v) containing 0.1% formic acid
-
Centrifuge
-
Glass screw-cap tubes
Procedure:
-
To your sample in a glass tube, add 2.5 mL of freshly prepared Dole's reagent.
-
Add 1.5 mL of heptane and 1 mL of water.
-
Vortex the mixture thoroughly and then centrifuge at 500 x g for 2 minutes to separate the phases.
-
Carefully collect the upper heptane layer into a clean glass tube.
-
Re-extract the lower aqueous phase with an additional 2 mL of heptane. Vortex and centrifuge as before.
-
Combine the upper heptane layers from both extractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 150 µL of methanol/water (85:15, v/v) with 0.1% formic acid.
-
Vortex vigorously to ensure the sample is fully dissolved.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of α-Chlorinated Fatty Acids
This protocol outlines a reversed-phase HPLC method coupled with tandem mass spectrometry for the quantification of α-chlorinated fatty acids.[1][2][3]
Instrumentation:
-
HPLC system capable of binary or ternary gradients
-
Reversed-phase C18 column (e.g., Supelco Discovery HS C18, 150 x 2.1 mm, 5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 150 x 2.1 mm, 5 µm |
| Mobile Phase A | 85:15 Methanol/Water with 5 mM Ammonium (B1175870) Acetate (B1210297) and 0.25% Acetic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate and 0.25% Acetic Acid |
| Mobile Phase C | Methanol with 5 mM Ammonium Acetate |
| Flow Rate | 200 µL/min (during gradient), 400 µL/min (during wash) |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C | Flow Rate (µL/min) |
| 0.0 | 100 | 0 | 0 | 200 |
| 2.0 | 100 | 0 | 0 | 200 |
| 6.0 | 0 | 100 | 0 | 200 |
| 12.0 | 0 | 100 | 0 | 200 |
| 12.1 | 0 | 0 | 100 | 400 |
| 15.0 | 0 | 0 | 100 | 400 |
| 15.1 | 100 | 0 | 0 | 200 |
| 20.0 | 100 | 0 | 0 | 200 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ionization Voltage | 3200 - 3700 V |
| Source Temperature | 310 °C |
| Collision Gas | Argon |
| Collision Gas Pressure | 1.0 - 1.5 mTorr |
| Collision Energy | 13 - 15 V |
Selected Reaction Monitoring (SRM) Transitions for 2-chlorohexadecanoic acid (2-ClHA):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Natural 2-ClHA | 289 | 253 |
| Deuterated Internal Standard (2-Cl-[7,7,8,8-d₄]-HA) | 293 | 257 |
Data Presentation
Table 1: HPLC Parameters for Chlorinated Fatty Acid Analysis
| Parameter | Recommended Conditions | Notes |
| HPLC Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 5 µm) | Provides good separation of fatty acid species. |
| Mobile Phase | Methanol/Water gradient with ammonium acetate and acetic acid | Ammonium acetate helps to neutralize the charge of the fatty acid, improving column binding.[1] Acetic acid can improve peak shape. |
| Flow Rate | 200 µL/min | A typical flow rate for this column dimension. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Essential for sensitive and specific detection and quantification. |
Table 2: Mass Spectrometry Parameters for the Analysis of 2-chlorohexadecanoic acid (2-ClHA)
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | [1][2] |
| SRM Transition (Natural) | m/z 289 → 253 | [1][2] |
| SRM Transition (Internal Standard) | m/z 293 → 257 | [1][2] |
| Collision Energy | 13-15 V | [2] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the analysis of chlorinated fatty acids.
Signaling Pathway of α-Chlorofatty Acid-Induced Apoptosis in Monocytes
Caption: Signaling pathway of α-ClFA-induced monocyte apoptosis.[4][5]
References
- 1. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. Alpha-chlorofatty acid accumulates in activated monocytes and causes apoptosis through reactive oxygen species production and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 9,10-Dichlorostearic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 9,10-Dichlorostearic acid (DC-SA), a chlorinated fatty acid and potential Stearoyl-CoA Desaturase (SCD) inhibitor, in a cell culture setting. The following protocols are based on published research and are intended to guide the investigation of DC-SA's effects on cell viability, apoptosis, and related signaling pathways.
Introduction
This compound is a synthetic chlorinated derivative of stearic acid. It has demonstrated antimutagenic properties and the ability to induce membrane damage in mammalian tumor cells, leading to ATP leakage.[1][2] As an inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme crucial for the synthesis of monounsaturated fatty acids, DC-SA holds potential as a therapeutic agent, particularly in oncology. SCD is a key enzyme in lipid metabolism and is often upregulated in cancer cells, contributing to membrane fluidity, cell signaling, and survival.[3][4] Inhibition of SCD can lead to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately apoptosis.[3]
Research has shown that this compound inhibits the growth of various cell lines, including human hepatoma cells, immortalized human kidney epithelial cells, and human microvascular endothelial cells.[5] Furthermore, it has been observed to induce apoptosis in human hepatoma (HepG2) cells in a concentration-dependent manner.[2]
Data Presentation
The following table summarizes the observed effects of this compound on different cell lines as reported in the literature.
| Cell Line | Assay | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Human Hepatoma (HepG2) | Apoptosis Assay | 300 µM and 600 µM | 24 hours | Concentration-dependent increase in pycnotic and broken nuclei, and nuclear fragments, indicative of apoptosis. | [2] |
| Human Hepatoma (HepG2) | Growth Inhibition | Not specified | Not specified | Inhibition of cell growth. | [5] |
| Immortalized Human Kidney Epithelial Cells | Growth Inhibition | Not specified | Not specified | Inhibition of cell growth. | [5] |
| Human Microvascular Endothelial Cells | Growth Inhibition | Not specified | Not specified | Inhibition of cell growth. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: this compound is a hydrophobic compound and requires a specific procedure for solubilization in aqueous cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 100 mM stock solution, dissolve 35.34 mg of this compound (MW: 353.35 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, gently warm the solution to 37-50°C and vortex briefly.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline. The optimal cell seeding density and incubation time with this compound should be determined empirically for each cell line.
Materials:
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest DC-SA concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 300 µM and 600 µM) or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualization of Signaling Pathways and Workflows
References
- 1. Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of dichloro stearic and dichloro myristic acid in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HK-2: an immortalized proximal tubule epithelial cell line from normal adult human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of primary cultures of human brain microvascular endothelial cells: a new and simplified method to obtain cells for an in vitro model of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
Application Notes and Protocols: Antimutagenicity Assay of 9,10-Dichlorostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid is a chlorinated derivative of stearic acid, a common saturated fatty acid. Preliminary data indicates that this compound possesses antimutagenic properties and can induce membrane damage in mammalian tumor cells.[1][2] Given that some chlorinated compounds can exhibit cytotoxic or mutagenic potential, a thorough evaluation of the antimutagenic capacity of this compound is crucial for its potential development as a therapeutic agent.[3]
This document provides detailed experimental protocols for assessing the antimutagenic activity of this compound using two standard and widely accepted methods: the bacterial reverse mutation assay (Ames test) and the single cell gel electrophoresis assay (Comet assay) in a mammalian cell line.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a well-established primary screening assay to evaluate the mutagenic potential of a chemical substance.[4][5] In the context of an antimutagenicity study, the assay is adapted to determine if the test compound (this compound) can reduce the mutagenic effect of a known mutagen. The protocol utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[6] The assay measures the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[5]
Experimental Protocol: Ames Antimutagenicity Test
This protocol is designed to assess the ability of this compound to inhibit mutations induced by known mutagens, both with and without metabolic activation.
Materials:
-
Test Compound: this compound
-
Bacterial Strains:
-
Positive Control Mutagens:
-
Without S9: Sodium Azide (for TA100/TA1535), 2-Nitrofluorene (for TA98)
-
With S9: 2-Aminoanthracene (2-AA) for all strains
-
-
Solvent/Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO), suitable for hydrophobic compounds.[8]
-
Media and Reagents:
-
Oxoid Nutrient Broth No. 2
-
Minimal Glucose Agar (B569324) plates
-
Top Agar (containing 0.5 mM L-histidine and 0.5 mM D-biotin)
-
S9 fraction (rat liver homogenate, induced) and Cofactor-I solution (for S9 mix)
-
Sterile distilled water (dH₂O)
-
Procedure:
-
Bacterial Culture Preparation: Inoculate each S. typhimurium strain into separate flasks containing Oxoid nutrient broth. Incubate overnight (12-16 hours) at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.[4]
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution to achieve the desired final concentrations in the assay. Due to the hydrophobic nature of fatty acids, ensure complete solubilization.[8]
-
-
Metabolic Activation (S9 Mix): Prepare the S9 mix by combining the S9 fraction with the Cofactor-I solution immediately before use. Keep the mixture on ice.
-
Plate Incorporation Assay:
-
Label sterile test tubes for each experimental group (Negative Control, Positive Control, and various concentrations of this compound + Mutagen). Each group should be tested in triplicate, both with and without the S9 mix.
-
To each tube, add the following in sequence:
-
2.0 mL of molten Top Agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the appropriate positive control mutagen solution.
-
0.1 mL of the this compound solution (or DMSO for controls).
-
0.5 mL of S9 mix (for metabolic activation groups) or 0.5 mL of phosphate (B84403) buffer (for non-activation groups).[4]
-
-
Vortex each tube gently for 3 seconds.
-
Pour the entire content of the tube onto a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.[9]
-
Allow the top agar to solidify completely.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.[6]
-
Data Collection: Count the number of revertant colonies on each plate. A colony counter can be used for accuracy. Record the counts for each replicate.
-
Data Analysis:
-
Calculate the mean number of revertant colonies ± standard deviation for each group.
-
Determine the percentage inhibition of mutagenicity for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (T - C) / (M - C)] x 100
-
Where T = Mean revertants in the (Test Compound + Mutagen) group, M = Mean revertants in the (Mutagen only) group, and C = Mean revertants in the (Negative Control) group.
-
-
A dose-dependent reduction in the number of revertant colonies compared to the positive control indicates antimutagenic activity.
-
Data Presentation: Ames Test Results
| Treatment Group | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (n=3) | % Inhibition of Mutagenicity |
| Negative Control (DMSO) | - | - | N/A | |
| Negative Control (DMSO) | - | + | N/A | |
| Positive Control (Mutagen) | [Specify] | - | 0% | |
| Positive Control (Mutagen) | [Specify] | + | 0% | |
| This compound | [Conc. 1] | - | ||
| This compound | [Conc. 2] | - | ||
| This compound | [Conc. 3] | - | ||
| This compound | [Conc. 1] | + | ||
| This compound | [Conc. 2] | + | ||
| This compound | [Conc. 3] | + |
Experimental Workflow: Ames Antimutagenicity Test
Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual eukaryotic cells. For antimutagenicity testing, the assay is used to determine if this compound can protect cells from DNA damage induced by a known genotoxic agent. An increase in DNA damage causes more DNA to migrate from the nucleus during electrophoresis, forming a "comet" shape.[10] The intensity and length of the comet tail are proportional to the amount of DNA damage.
Experimental Protocol: Alkaline Comet Assay
This protocol describes how to assess the protective effect of this compound against a known DNA-damaging agent in a mammalian cell line (e.g., HepG2 or peripheral blood mononuclear cells).
Materials:
-
Cell Line: Human hepatoma cell line (HepG2) or other suitable mammalian cell line.
-
Test Compound: this compound.
-
Genotoxic Agent (Inducer): Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (B1217627) (MMS).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA.
-
Low Melting Point (LMP) Agarose.
-
Normal Melting Point (NMP) Agarose.
-
Lysis Solution (freshly prepared, containing NaCl, EDTA, Tris, and Triton X-100).[10]
-
Alkaline Unwinding and Electrophoresis Buffer (freshly prepared, containing NaOH, EDTA, pH > 13).[11]
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5).
-
DNA Staining Solution (e.g., SYBR Green or Propidium Iodide).
-
-
Equipment:
-
Comet Assay Slides (pre-coated).
-
Horizontal gel electrophoresis tank.
-
Power supply.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Co-treat the cells with the genotoxic agent (e.g., 100 µM H₂O₂ for 15 minutes on ice) and this compound.
-
Include appropriate controls: Negative Control (untreated cells), Vehicle Control (DMSO), Positive Control (genotoxic agent only), and Test Compound Control (this compound only).
-
-
Slide Preparation:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL. Keep cells on ice.
-
Mix 10 µL of the cell suspension with 75 µL of molten LMP Agarose (at 37°C).
-
Quickly pipette the mixture onto a pre-coated Comet Assay slide. Cover with a coverslip and place the slide at 4°C for 10-15 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate for at least 1 hour (or overnight) at 4°C in the dark.[11] This step removes cell membranes and proteins, leaving behind nucleoids containing the DNA.
-
-
Alkaline Unwinding:
-
Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.[11]
-
-
Electrophoresis:
-
Perform electrophoresis under the same alkaline conditions at ~25 V and ~300 mA for 20-30 minutes at 4°C.[11]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and gently wash them 2-3 times with Neutralization Buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use image analysis software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Tail Moment (Tail Length x % Tail DNA).
-
-
Data Analysis:
-
Calculate the mean value of the chosen parameter (e.g., Tail Moment) for each treatment group.
-
A statistically significant decrease in the mean Tail Moment in the (Test Compound + Genotoxic Agent) group compared to the (Genotoxic Agent only) group indicates a protective, antimutagenic effect.
-
Data Presentation: Comet Assay Results
| Treatment Group | Concentration (µM) | Mean Tail Moment ± SEM | Fold Change vs. Positive Control |
| Negative Control | - | ||
| Vehicle Control | - | ||
| Positive Control (Genotoxic Agent) | [Specify] | 1.0 | |
| This compound | [Conc. 1] | ||
| This compound + Genotoxic Agent | [Conc. 1] | ||
| This compound | [Conc. 2] | ||
| This compound + Genotoxic Agent | [Conc. 2] | ||
| This compound | [Conc. 3] | ||
| This compound + Genotoxic Agent | [Conc. 3] |
Experimental Workflow: Comet Assay
Potential Mechanism of Antimutagenicity
Chlorinated fatty acids can be formed endogenously under conditions of inflammation and oxidative stress.[12][13] One plausible antimutagenic mechanism for this compound could involve the mitigation of oxidative DNA damage. A genotoxic agent might induce the formation of Reactive Oxygen Species (ROS), which directly damage DNA. An antimutagenic compound could interfere by scavenging ROS, inducing cellular antioxidant defenses, or inhibiting enzymes involved in ROS production.
Signaling Pathway: Inhibition of Oxidative DNA Damage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 3. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Mutagenicity of glycerol chlorohydrines and of their esters with higher fatty acids present in protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dosing determines mutagenicity of hydrophobic compounds in the Ames II assay with metabolic transformation: passive dosing versus solvent spiking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 9,10-Dichlorostearic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid (DCISA) is a synthetic, chlorinated derivative of the saturated fatty acid, stearic acid. It has garnered significant interest in the scientific community for its potential as an anti-cancer agent. Research has demonstrated that DCISA exhibits antimutagenic properties and can induce membrane damage in mammalian tumor cells, leading to a leakage of adenosine (B11128) triphosphate (ATP) and subsequent cell death.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications, particularly in cell culture-based assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄Cl₂O₂ | [2][4] |
| Molecular Weight | 353.37 g/mol | [2][4] |
| CAS Number | 5829-48-1 | [2][4] |
| Appearance | Waxy or sticky solid | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | [3] |
Biological Activity
This compound has been shown to inhibit the growth of various cancer cell lines.[5] Its primary mechanism of action is believed to be the disruption of cell membrane integrity, leading to the leakage of essential intracellular components like ATP.[1][2][3] This disruption of cellular energetics ultimately triggers apoptotic pathways and cell death. While the precise signaling cascade is still under investigation, it is hypothesized that the membrane damage initiates a stress response that can involve pathways such as NF-κB and MAPK, which are known to be activated by cellular stress and can lead to apoptosis.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This stock solution is suitable for use in most cell culture-based assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 353.37 g/mol * 1000 mg/g = 3.53 mg/mL
-
-
Dissolution:
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.[3]
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.[6]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Store the aliquots at -20°C for long-term storage (up to 3 months).[3] For short-term storage (up to one week), aliquots can be stored at 4°C.
-
Working Solution Preparation for Cell Culture
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.[3] The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.[7]
Diagrams
Caption: Experimental Workflow for Preparing DCISA Solutions
Caption: Putative Signaling Pathway of DCISA in Tumor Cells
Stability and Storage
Proper storage of this compound and its stock solutions is critical to maintain its biological activity.
| Form | Storage Condition | Stability |
| Solid Powder | Room temperature in a dry, dark place. | Stable for years. |
| DMSO Stock Solution (10 mM) | -20°C in single-use aliquots. | Up to 3 months.[3] |
| Aqueous Working Solution | 2-8°C | Should be prepared fresh for each experiment. |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous medium. | The concentration of the compound exceeds its solubility limit in the aqueous medium. | Increase the final volume of the medium to lower the concentration. Prepare a more dilute stock solution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and aliquot into single-use tubes. Always use a fresh aliquot for each experiment. |
| Toxicity observed in vehicle control cells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the cell culture medium is below the cytotoxic threshold (typically <0.5% for DMSO).[7] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Further research into the detailed molecular mechanisms of DCISA will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 1: a target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity of 9,10-Dichlorostearic Acid
Introduction
9,10-Dichlorostearic acid is a chlorinated long-chain fatty acid.[1] Research indicates that this compound exhibits antimutagenic properties and can induce membrane damage in mammalian tumor cells in vitro, leading to the leakage of adenosine (B11128) triphosphate (ATP).[2][3] Studies have also suggested that this compound and other related chlorinated fatty acids may inhibit cell growth by inducing apoptosis.[4] Specifically, it has been observed to cause a concentration-dependent increase in pycnotic and broken nuclei, which are characteristic features of apoptosis.[4]
Given these biological activities, assessing the cytotoxic potential of this compound is crucial for understanding its mechanism of action and its potential applications in drug development and toxicology. This document provides detailed protocols for three standard in vitro cytotoxicity assays suitable for evaluating the effects of this compound on cultured cells: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and the Neutral Red Uptake (NRU) assay.
Choosing an Assay
The selection of a cytotoxicity assay depends on the expected mechanism of cell death.
-
MTT Assay: Measures metabolic activity, specifically the function of mitochondrial dehydrogenases.[5] It is a reliable indicator of cell viability and proliferation.
-
LDH Assay: Quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7][8] This assay is a marker of cell lysis and membrane integrity loss.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[9][10][11] Damage to the lysosomal membrane or overall cell death leads to a decrease in dye uptake.
Data Presentation
Quantitative results from cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability or growth. The data should be recorded in a structured format to allow for clear comparison and analysis.
Table 1: Template for Recording Cytotoxicity Data for this compound
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., HepG2 | MTT | 0 (Vehicle Control) | 100 ± 5.2 | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| e.g., A549 | LDH | 0 (Vehicle Control) | 0 ± 2.1 (% Cytotoxicity) | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| e.g., 3T3 | Neutral Red | 0 (Vehicle Control) | 100 ± 4.8 | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for In Vitro Cytotoxicity Assays
References
- 1. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 4. Apoptotic effects of dichloro stearic and dichloro myristic acid in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. qualitybiological.com [qualitybiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
Application Notes and Protocols for the Extraction and Analysis of 9,10-Dichlorostearic Acid from Cellular Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid (9,10-DCSA) is a chlorinated fatty acid of interest in various research fields, including toxicology and drug development, due to its potential biological activities. Accurate and reliable quantification of 9,10-DCSA in cellular matrices is crucial for understanding its cellular uptake, metabolism, and mechanism of action. These application notes provide detailed protocols for the extraction of lipids from cell cultures, followed by the analysis of 9,10-DCSA using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Hypothetical Recovery Efficiency of this compound using Different Lipid Extraction Methods. This table summarizes the expected recovery rates of 9,10-DCSA from cultured cells using two common lipid extraction protocols. The data presented is illustrative and may vary based on cell type and experimental conditions.
| Extraction Method | Solvent System | Average Recovery (%) | Standard Deviation (%) |
| Modified Folch Method | Chloroform:Methanol (2:1, v/v) | 92 | 4.5 |
| Bligh-Dyer Method | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | 88 | 5.2 |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol is a widely used method for the total lipid extraction from biological samples.[1][2][3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Cell scraper
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture plate. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the plate and scrape the cells.[2] Transfer the cell lysate to a glass centrifuge tube.
-
Phase Separation: Add 0.2 mL of 0.9% NaCl solution to the tube. Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.[2][4]
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[1][5]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization and analysis.
Protocol 2: Derivatization of this compound to its Methyl Ester (FAME)
For GC-MS analysis, the carboxyl group of the fatty acid needs to be derivatized to increase its volatility.[6][7][8] Esterification to a fatty acid methyl ester (FAME) is a common and effective method.[9]
Materials:
-
Dried lipid extract from Protocol 1
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)[6]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Reagent Addition: Add 1 mL of 12-14% BF₃-methanol solution to the dried lipid extract in a glass vial.[6][7]
-
Esterification Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6][10]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL). The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of 9,10-Dichlorostearate Methyl Ester
This protocol outlines the typical parameters for the analysis of 9,10-DCSA-FAME using a standard GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Data Analysis:
-
Identification of the 9,10-Dichlorostearate methyl ester peak will be based on its retention time and comparison of the mass spectrum with known standards or spectral libraries.
-
Quantification is achieved by creating a calibration curve using a certified standard of this compound that has undergone the same extraction and derivatization procedure.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow from cellular event to data interpretation.
References
- 1. Lipid extraction by folch method | PPTX [slideshare.net]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 10. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
Application Notes and Protocols for the GC Analysis of 9,10-Dichlorostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid is a chlorinated fatty acid of interest in various research fields, including environmental science and toxicology. Accurate and reliable quantification of this compound is crucial for understanding its metabolic fate and potential biological effects. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to the polar nature of the carboxylic acid group, direct analysis of free fatty acids by GC can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.
These application notes provide detailed protocols for the derivatization of this compound for GC analysis, focusing on the widely used methylation technique to form fatty acid methyl esters (FAMEs). Additionally, an alternative derivatization method for structural elucidation by mass spectrometry is presented. This document also includes information on the expected metabolic pathway of this compound and its potential interaction with cellular signaling pathways.
Data Presentation
While specific quantitative data for the derivatization and analysis of this compound is not extensively available in the literature, the following tables provide typical performance data for the analysis of fatty acid methyl esters (FAMEs) using the described methods. This data can be used as a benchmark for method development and validation.
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 220 °C |
| Split Ratio | 10:1 |
| Oven Program | 70 °C (2 min), then ramp at 5 °C/min to 240 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temp. | 240 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
This table presents a general-purpose GC-MS method suitable for the analysis of a wide range of FAMEs. Optimization may be required for specific applications.
Table 2: Expected Performance Characteristics for FAME Analysis by GC-MS
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 5% for individual FAMEs |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 1-10 pg on column (SIM mode) |
| Limit of Quantitation (LOQ) | 5-40 pg on column (SIM mode) |
These values are typical for the analysis of common fatty acid methyl esters and can serve as a target for method validation for this compound methyl ester.[1][2][3]
Experimental Protocols
Protocol 1: Methyl Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and effective method for the esterification of fatty acids to their corresponding methyl esters.[4][5]
Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF₃-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Dilute with hexane if necessary to fall within the calibrated concentration range of the instrument.
Protocol 2: Picolinyl Ester Derivatization for Structural Elucidation by MS
Picolinyl esters are particularly useful for determining the position of functional groups, such as the chlorine atoms in this compound, by mass spectrometry. The picolinyl group directs fragmentation in the mass spectrometer, providing structurally informative ions.[6]
Materials:
-
This compound sample
-
Thionyl chloride
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Dry toluene (B28343)
-
Dry hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Acid Chloride Formation: Dissolve the this compound sample in a minimal amount of dry toluene in a reaction vial. Add an excess of thionyl chloride and heat gently (e.g., 50°C) for 30 minutes to form the acid chloride.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under a stream of nitrogen or by rotary evaporation.
-
Esterification: Dissolve the resulting acid chloride in dry toluene and add an excess of 3-pyridylcarbinol. Heat the mixture at 60°C for 1 hour.
-
Extraction: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the layers.
-
Collection and Drying: Transfer the upper hexane layer to a clean vial and dry over anhydrous Na₂SO₄.
-
Analysis: The picolinyl ester of this compound is now ready for GC-MS analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Metabolic Pathway: β-Oxidation of this compound
The primary metabolic pathway for fatty acids is β-oxidation, a process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. It is expected that this compound also undergoes β-oxidation.[6][7][8][9][10][11]
Caption: Proposed β-oxidation pathway for this compound.
Signaling Pathway: Potential PPARγ Activation
Fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that this compound or its metabolites could activate PPARγ.
Caption: Potential PPARγ signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. researchgate.net [researchgate.net]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Application Notes: Quantitative Analysis of 9,10-Dichlorostearic Acid in Biological Samples
Introduction
9,10-Dichlorostearic acid (DCSA) is a chlorinated fatty acid that has garnered interest in biological research due to its potential effects on cellular processes. As a xenobiotic compound, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its toxicological profile and potential therapeutic applications. DCSA has been shown to have antimutagenic properties and can induce membrane damage, leading to adenosine (B11128) triphosphate (ATP) leakage from mammalian tumor cells in vitro[1]. Furthermore, studies have indicated that DCSA can inhibit cell growth[2]. Its metabolism in human cell lines has been observed to proceed via β-oxidation, resulting in shorter-chain chlorinated fatty acids like dichloromyristic acid[3].
Accurate and sensitive quantification of DCSA in biological matrices such as plasma, tissues, and cell cultures is essential for pharmacokinetic studies, toxicological assessments, and for elucidating its mechanisms of action. This document provides detailed protocols for the quantitative analysis of DCSA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenges and Considerations
The quantitative analysis of DCSA in biological samples presents several challenges. These include its low concentration in complex matrices, the need for efficient extraction from lipids and other cellular components, and potential interference from endogenous substances. To address these challenges, robust sample preparation techniques involving lipid extraction and derivatization are necessary to enhance analyte volatility for GC-MS analysis or improve ionization efficiency for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, though a structurally similar compound can also be used[4].
Data Presentation
The following tables are templates for presenting quantitative data for DCSA analysis in biological samples.
Table 1: GC-MS/MS Method Validation Parameters for DCSA Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | e.g., ± 10% | Within ± 15% (± 20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | e.g., < 10% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | e.g., 85-95% | Consistent and reproducible |
| Matrix Effect (%) | e.g., 90-110% | Within acceptable range |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Within ± 15% of nominal concentration |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 2: LC-MS/MS Method Validation Parameters for DCSA Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 0.5 ng/mL[5] | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | e.g., ± 8% | Within ± 15% (± 20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | e.g., < 7% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | e.g., > 90% | Consistent and reproducible |
| Matrix Effect (%) | e.g., 95-105% | Within acceptable range |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | Within ± 15% of nominal concentration |
Table 3: DCSA and its Metabolites in Cultured INT 407 Cells after 24-hour Incubation
| Analyte | Concentration in Phospholipids (B1166683) (nmol/mg protein) | Concentration in Neutral Lipids (nmol/mg protein) | Concentration in Culture Medium (nmol/mL) |
| This compound | Example Value | Example Value | Example Value |
| Dichloropalmitic acid | Example Value | Example Value | Example Value |
| Dichloromyristic acid | Example Value | Example Value | Example Value[3] |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the quantification of DCSA.
Caption: Metabolism and cellular effects of DCSA.
Experimental Protocols
Protocol 1: Quantitative Analysis of DCSA by GC-MS
This protocol is based on methods for analyzing chlorinated fatty acids and other fatty acids in biological samples[3][4].
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., ¹³C-labeled DCSA or a structurally similar chlorinated fatty acid
-
Chloroform, Methanol, Hexane (B92381) (HPLC grade)
-
Boron trifluoride (BF₃) in Methanol (14%)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen gas for evaporation
2. Sample Preparation and Lipid Extraction (Folch Method)
-
For tissue samples, homogenize approximately 100 mg of tissue in 2 mL of a chloroform:methanol (2:1, v/v) mixture. For plasma or cell suspension, use 100 µL of the sample and add 2 mL of chloroform:methanol (2:1, v/v).
-
Add the internal standard to each sample at a known concentration.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitute the dried lipid extract in 1 mL of hexane.
-
Add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DCSA-methyl ester and the internal standard.
Protocol 2: Quantitative Analysis of DCSA by LC-MS/MS
This protocol is adapted from general methods for the analysis of fatty acids and other lipophilic compounds in biological matrices[6][7][8].
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., ¹³C-labeled DCSA or a similar compound like diclofenac (B195802) sodium[7]
-
Acetonitrile (B52724), Methanol, Water, Formic Acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma or cell lysate into a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[7].
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for DCSA and the internal standard. Example transitions would be determined by direct infusion of the analytical standards. For a carboxylic acid, the precursor ion would be [M-H]⁻.
The protocols outlined provide robust and sensitive methods for the quantitative analysis of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sensitivity. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results, which will be instrumental for researchers, scientists, and drug development professionals investigating the biological roles and toxicological implications of DCSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of xenobiotic dichlorostearic acid from phospholipids and neutral lipids in cultured human cell lines by B-oxidation and secretion of dichloromyristic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
Application Notes and Protocols for Investigating 9,10-Dichlorostearic Acid-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide for investigating the potential of 9,10-Dichlorostearic acid (DCSA) to induce apoptosis in cancer cells. As of the current date, detailed published research, specific quantitative data, and established protocols for DCSA-induced apoptosis are limited. The information provided herein is based on general principles of apoptosis research and the known properties of related molecules. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound (DCSA) is a chlorinated fatty acid with reported antimutagenic properties.[1][2] Preliminary information suggests that DCSA can cause membrane damage and induce leakage of adenosine (B11128) triphosphate (ATP) from mammalian tumor cells in vitro.[1][2] These characteristics indicate a potential for DCSA to act as an anti-cancer agent by inducing programmed cell death, or apoptosis. This document provides a framework for researchers to systematically investigate the apoptotic effects of DCSA on cancer cells.
Postulated Mechanism of Action
While the precise mechanism of DCSA-induced apoptosis is yet to be elucidated, its ability to cause membrane damage suggests a potential disruption of cellular homeostasis, which could trigger apoptotic signaling. The leakage of ATP may also contribute to a bioenergetic crisis within the cell, a known inducer of apoptosis. It is plausible that DCSA could initiate the intrinsic (mitochondrial) apoptotic pathway, a common route for cellular stress-induced apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.
Data Presentation
Quantitative analysis is crucial for evaluating the apoptotic potential of DCSA. The following tables provide a template for summarizing key experimental data.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., HeLa | Cervical Cancer | 24 | |
| 48 | |||
| 72 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | DCSA Conc. (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| e.g., MCF-7 | 0 (Control) | 48 | ||
| IC50/2 | 48 | |||
| IC50 | 48 | |||
| 2 x IC50 | 48 | |||
| e.g., A549 | 0 (Control) | 48 | ||
| IC50/2 | 48 | |||
| IC50 | 48 | |||
| 2 x IC50 | 48 |
Table 3: Effect of DCSA on Apoptosis-Related Protein Expression (Relative Fold Change)
| Cell Line | DCSA Conc. (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-9 | Cleaved Caspase-3 | Cleaved PARP |
| e.g., MCF-7 | 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| IC50 | |||||
| e.g., A549 | 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| IC50 |
Experimental Protocols
The following are detailed protocols for key experiments to assess DCSA-induced apoptosis.
Protocol 1: Cell Culture and Treatment with DCSA
-
Cell Seeding: Culture cancer cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and western blotting) and allow them to adhere and reach 70-80% confluency.
-
DCSA Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with solvent) should always be included in experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of DCSA or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability Assay (WST-8 Assay)
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with various concentrations of DCSA and a vehicle control.
-
At the end of the incubation period, add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Seed and treat cells in 6-well plates as described in Protocol 1.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
-
Seed and treat cells in 6-well plates as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for DCSA-induced apoptosis.
References
Application Notes and Protocols for In Vitro Delivery of 9,10-Dichlorostearic Acid to Cells
Topic: Delivery of 9,10-Dichlorostearic Acid to Cells In Vitro Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DCISA) is a synthetically modified saturated fatty acid with potential applications in biomedical research, particularly in the study of cancer cell metabolism and cell death mechanisms. As a chlorinated derivative of stearic acid, its unique structure may confer distinct biological activities. This document provides detailed application notes and protocols for the effective delivery and evaluation of DCISA in in vitro cell culture systems.
The primary mechanism of action of DCISA appears to be the induction of cell membrane damage, leading to a loss of cellular integrity. Evidence suggests that DCISA can cause the leakage of intracellular components, such as adenosine (B11128) triphosphate (ATP), from tumor cells. This disruption of the cell membrane is a critical event that can trigger downstream signaling pathways leading to cell death.
While the precise intracellular targets of DCISA are still under investigation, its structural similarity to stearic acid suggests a potential interaction with pathways involving fatty acid metabolism. One such key enzyme is Stearoyl-CoA Desaturase 1 (SCD1), which is responsible for converting saturated fatty acids into monounsaturated fatty acids and is often upregulated in cancer cells. Inhibition of SCD1 has been shown to induce apoptosis through mechanisms such as endoplasmic reticulum (ER) stress and the accumulation of ceramides. Although direct inhibition of SCD1 by DCISA has not been definitively demonstrated, it represents a plausible hypothesis for its mode of action that warrants further investigation.
These application notes provide protocols for preparing and delivering DCISA to cultured cells, assessing its cytotoxic effects, and investigating its impact on key apoptotic pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Method |
| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Value] | MTT Assay |
| e.g., A549 | Lung Carcinoma | [Insert Value] | MTT Assay |
| e.g., HeLa | Cervical Cancer | [Insert Value] | MTT Assay |
| e.g., HT-29 | Colorectal Adenocarcinoma | [Insert Value] | MTT Assay |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Objective: To prepare a stock solution of the lipophilic compound this compound and deliver it to in vitro cell cultures in a soluble and bioavailable form.
Materials:
-
This compound (DCISA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of DCISA powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of DCISA with a molecular weight of 353.33 g/mol , dissolve 3.53 mg in 1 mL of DMSO). c. Vortex the tube thoroughly until the DCISA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation and Cell Treatment: a. Thaw an aliquot of the DCISA stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [1] A preliminary test to determine the tolerance of your specific cell line to DMSO is recommended. c. For example, to achieve a final concentration of 100 µM DCISA with a final DMSO concentration of 0.1%, add 1 µL of a 100 mM DCISA stock solution to 1 mL of cell culture medium. d. Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of DCISA. e. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of DCISA used. f. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 2: Assessment of Cell Viability using MTT Assay
Objective: To quantify the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells treated with DCISA as described in Protocol 1
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment.
-
After allowing the cells to adhere overnight, treat them with a range of DCISA concentrations as described in Protocol 1. Include untreated and vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[2][3][4][5][6]
Materials:
-
Cells treated with DCISA as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of DCISA for the chosen duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in cells treated with this compound.[7][8][9][10][11]
Materials:
-
Cells treated with DCISA as described in Protocol 1
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (provided in the kit or prepared separately)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Seed cells in a multi-well plate and treat with DCISA.
-
After treatment, lyse the cells according to the kit manufacturer's instructions to release cellular proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mpbio.com [mpbio.com]
Application Note: Synthesis and Analysis of 9,10-Dichlorostearic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid and its methyl ester are chlorinated derivatives of stearic acid, a common saturated fatty acid. These compounds are of interest to researchers in various fields, including environmental science and toxicology, due to their potential formation from industrial processes and their presence as environmental contaminants. The synthesis of this compound methyl ester is crucial for toxicological studies, the development of analytical standards, and for understanding its metabolic fate. This application note provides a detailed protocol for the synthesis of this compound methyl ester from methyl oleate (B1233923) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of this compound Methyl Ester
The synthesis of this compound methyl ester is achieved through the direct chlorination of methyl oleate. This reaction proceeds via an electrophilic addition mechanism, where a molecule of chlorine (Cl₂) adds across the double bond of the methyl oleate. The reaction typically results in the anti-addition of the two chlorine atoms, leading to the formation of the threo diastereomer when starting from cis-methyl oleate (methyl oleate).
Experimental Protocol: Chlorination of Methyl Oleate
This protocol describes the synthesis of this compound methyl ester on a laboratory scale.
Materials:
-
Methyl oleate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl oleate in anhydrous dichloromethane. The recommended concentration is typically in the range of 0.1 to 0.5 M. Place the flask in an ice bath to maintain a low temperature during the reaction. To prevent radical side reactions, it is advisable to conduct the reaction in the dark or under subdued light.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred solution of methyl oleate. The molar ratio of sulfuryl chloride to methyl oleate should be approximately 1.1:1 to ensure complete reaction of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297), 9:1 v/v). The disappearance of the methyl oleate spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm its identity and purity.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl Oleate |
| Chlorinating Agent | Sulfuryl Chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% |
| Purity (post-chromatography) | >95% |
Analysis of this compound Methyl Ester by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the method of choice for the analysis of fatty acid methyl esters (FAMEs), including their chlorinated derivatives.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., a mid-polar to polar column such as one with a cyanopropyl stationary phase)
GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan |
Sample Preparation:
-
Dissolve a small amount of the purified this compound methyl ester in a suitable solvent such as hexane or dichloromethane to a final concentration of approximately 100 µg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis:
The identity of the this compound methyl ester can be confirmed by its retention time and its mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to the structure of the compound. The presence of two chlorine atoms will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragment ions.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound methyl ester.
Analytical Workflow
Application of 9,10-Dichlorostearic Acid in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichlorostearic acid (DCSA) is a synthetic, chlorinated fatty acid that has garnered interest in lipidomics research, particularly in the context of cancer biology. As a xenobiotic lipid, its incorporation into cellular lipid pools and subsequent metabolic fate provides a unique tool to probe the intricacies of lipid metabolism and its dysregulation in disease. Studies have indicated that DCSA can be incorporated into cellular phospholipids (B1166683) and neutral lipids and is metabolized through β-oxidation.[1] Its primary known applications in a research setting revolve around its cytotoxic effects on cancer cells, including the induction of membrane damage and apoptosis.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research, with a focus on its effects on cancer cell lines.
Application Notes
Primary Application: Induction of Apoptosis and Cytotoxicity in Cancer Cells
This compound has been demonstrated to induce apoptosis in human hepatoma (HepG2) cells.[3] This makes it a valuable tool for studying the mechanisms of lipid-induced programmed cell death. Researchers can utilize DCSA to investigate how the incorporation of a xenobiotic fatty acid into cellular membranes and lipid droplets triggers apoptotic signaling cascades.
A key mechanistic insight is that DCSA can cause membrane damage by inducing the leakage of adenosine (B11128) triphosphate (ATP) from mammalian tumor cells in vitro.[2] This disruption of membrane integrity is a significant aspect of its cytotoxic effect and can be a focal point of investigation. The altered molecular geometry of DCSA compared to its saturated counterpart, stearic acid, is thought to contribute to this membrane-disturbing property.[2]
Secondary Application: Investigating Xenobiotic Fatty Acid Metabolism
The metabolic fate of DCSA within cells is another area of research interest. It has been shown that human cell lines can metabolize DCSA via β-oxidation to shorter-chain chlorinated fatty acids, such as dichloropalmitic acid and dichloromyristic acid.[1] The latter has been observed to be secreted from the cells, suggesting a potential detoxification pathway.[1] Lipidomics studies can be designed to trace the metabolic conversion of DCSA and identify the enzymes and pathways involved in the processing of such xenobiotic lipids.
Postulated Mechanism of Action: Induction of Apoptosis
While the complete signaling pathway of DCSA-induced apoptosis is not fully elucidated, a plausible mechanism involves the integration of DCSA into cellular membranes, leading to increased membrane permeability and disruption of mitochondrial function. This can trigger the intrinsic apoptotic pathway.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in a Cancer Cell Line
This protocol outlines the steps to determine the cytotoxic effects of DCSA on a selected cancer cell line (e.g., HepG2, a human hepatoma cell line).
Materials:
-
Human cancer cell line (e.g., HepG2, ATCC HB-8065)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound (DCSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of DCSA Stock Solution:
-
Dissolve DCSA in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Further dilute the stock solution in a complete culture medium to prepare working solutions. It is recommended to prepare a serial dilution to test a range of concentrations (e.g., 0.1, 1, 10, 100, 300, 600 µM). A vehicle control (DMSO in medium at the same final concentration used for the highest DCSA dose) must be included. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared DCSA working solutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the DCSA concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Lipidomics Analysis of Cells Treated with this compound
This protocol describes a workflow for analyzing changes in the lipid profile of cancer cells following treatment with DCSA.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound (at a sub-lethal concentration determined from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Chloroform (B151607) (LC-MS grade)
-
0.9% NaCl solution
-
Internal standards for lipid classes (e.g., deuterated lipid standards)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with DCSA at a predetermined concentration (e.g., the IC25 value from Protocol 1 to minimize overt toxicity and focus on metabolic changes) or vehicle control for 24 hours.
-
-
Cell Harvesting and Lipid Extraction (Modified Bligh-Dyer Method):
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube. Add internal standards at this stage.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) and a gradient elution program to separate the different lipid classes.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.
-
-
Data Processing and Analysis:
-
Process the raw data using lipidomics software for peak picking, alignment, and identification of lipid species.
-
Normalize the data to the internal standards.
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify lipids that are significantly altered by DCSA treatment.
-
Data Presentation
The quantitative data obtained from lipidomics experiments should be summarized in a clear and structured format. The following table is an illustrative example of how to present changes in lipid classes in DCSA-treated cells compared to a vehicle control.
Table 1: Illustrative Quantitative Lipidomics Data of HepG2 Cells Treated with 10 µM this compound for 24 Hours.
| Lipid Class | Fold Change (DCSA vs. Control) | p-value |
| Glycerophospholipids | ||
| Phosphatidylcholine (PC) | 1.2 | 0.04 |
| Phosphatidylethanolamine (PE) | 0.8 | 0.03 |
| Phosphatidylserine (PS) | 1.5 | 0.01 |
| Phosphatidylinositol (PI) | 1.1 | 0.06 |
| Sphingolipids | ||
| Ceramide (Cer) | 2.1 | < 0.01 |
| Sphingomyelin (SM) | 0.7 | 0.02 |
| Neutral Lipids | ||
| Triacylglycerol (TAG) | 0.6 | 0.01 |
| Diacylglycerol (DAG) | 1.8 | 0.02 |
| Chlorinated Fatty Acids | ||
| This compound | Detected | - |
| Dichloromyristic Acid | Detected | - |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
This compound serves as a specialized tool in lipidomics research, primarily for investigating the cellular responses to xenobiotic fatty acids, with a particular focus on cytotoxicity and apoptosis in cancer cells. The provided protocols offer a framework for researchers to explore the effects of DCSA on cellular viability and lipid metabolism. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a modulator of lipid signaling pathways.
References
- 1. air.unimi.it [air.unimi.it]
- 2. ATP leakage from ELD cells after exposure to stearic, monochlorostearic, dichlorostearic, and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of dichloro stearic and dichloro myristic acid in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Dichlorostearic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 9,10-Dichlorostearic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of low yield in the synthesis of this compound from oleic acid?
A1: The most frequent cause of low yield is often an incomplete reaction. This can be due to several factors including impure starting materials, suboptimal reaction temperature, or insufficient chlorine gas dispersion. The purity of the starting oleic acid is crucial; the presence of saturated fatty acids will not participate in the reaction and will lower the theoretical yield calculation.
Q2: My reaction mixture turned dark, and the final product is a complex mixture that is difficult to purify. What could be the issue?
A2: A dark coloration and complex product mixture are indicative of side reactions. Over-chlorination or reaction with impurities can lead to a variety of byproducts. One significant side reaction is the formation of chlorohydrins if water is present in the reaction mixture.[1][2] Additionally, ester formation between the chlorohydrin and another oleic acid molecule can lead to dimeric and trimeric chlorinated products.[3][4] To mitigate this, ensure all glassware is thoroughly dried and use a non-polar, anhydrous solvent.
Q3: I am observing the formation of isomeric products. How can I control the stereochemistry of the dichlorination?
A3: The chlorination of the double bond in oleic acid proceeds through a chloronium ion intermediate. The subsequent attack by a chloride ion occurs from the anti-face, leading to the formation of threo and erythro diastereomers. The ratio of these isomers can be influenced by the solvent and reaction temperature. Non-polar solvents tend to favor the trans-addition product. Careful control of the reaction temperature can also influence the selectivity.
Q4: What is the optimal method for purifying the final this compound product?
A4: Purification can be challenging due to the presence of unreacted oleic acid and various chlorinated byproducts. Recrystallization is a common and effective method. A mixed solvent system, such as petroleum ether and methylene (B1212753) chloride, can be effective for purifying stearic acid derivatives.[5] Column chromatography on silica (B1680970) gel can also be employed to separate the desired product from impurities.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from oleic acid.
Materials:
-
Oleic acid (high purity)
-
Anhydrous dichloromethane (B109758) (or another suitable inert solvent)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Dissolve high-purity oleic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. The flask should be fitted with a gas dispersion tube and a drying tube.
-
Purge the reaction vessel with dry nitrogen gas to remove any air and moisture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the disappearance of the yellow color of the chlorine.
-
Once the reaction is complete (as indicated by TLC or the cessation of chlorine uptake), stop the flow of chlorine gas.
-
Purge the reaction mixture with nitrogen gas to remove any excess dissolved chlorine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Starting Material Purity | 90% Oleic Acid | 99% Oleic Acid | Technical Grade | Higher purity leads to higher theoretical yield. |
| Reaction Temperature | 0°C | Room Temperature | 50°C | Lower temperatures can increase selectivity and reduce side reactions. |
| Solvent | Dichloromethane (anhydrous) | Carbon Tetrachloride (anhydrous) | Ethanol (protic) | Anhydrous, non-polar solvents are preferred to avoid chlorohydrin formation. |
| Chlorine Gas Flow Rate | Slow | Moderate | Fast | A slow, controlled flow rate ensures efficient reaction and minimizes side reactions. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Formation of Oleic Acid Chlorohydrins in Vegetables during Postharvest Chlorine Disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Chlorinated Fatty Acids
Welcome to the technical support center for the purification of chlorinated fatty acids (Cl-FAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chlorinated fatty acids?
A1: The primary methods for purifying chlorinated fatty acids include:
-
Solid-Phase Extraction (SPE): Particularly using aminopropyl silica (B1680970) cartridges, this method is effective for isolating chlorinated fatty acid methyl esters (ClFAMEs) from complex lipid matrices.[1][2][3] It can significantly reduce the amount of co-eluting unchlorinated fatty acids.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating Cl-FAs.[4][5] Derivatization is often not required for HPLC analysis, which is an advantage over gas chromatography.[6]
-
Thin-Layer Chromatography (TLC): TLC is often used as a purification step, especially for α-chlorofatty aldehydes (α-ClFALD) in tissues like the myocardium, before further analysis.[4][5]
-
Crystallization: This technique can be used for purification, but challenges such as "oiling out" can occur, especially with impure compounds or those with low melting points.[7]
-
Distillation: Fractional distillation under vacuum is used to purify and separate crude fatty acids based on their boiling points, which are lowered under vacuum to prevent thermal degradation.[8][9]
Q2: Why is derivatization sometimes necessary before analyzing chlorinated fatty acids?
A2: Derivatization is often employed to improve the analytical properties of chlorinated fatty acids and their derivatives for techniques like Gas Chromatography (GC). For instance:
-
α-chlorofatty aldehydes are unstable and form poor ions during electrospray ionization (ESI-MS). Derivatization to their pentafluorobenzyl (PFB) oxime form greatly enhances detection and quantification sensitivity.[4][5]
-
Chlorinated fatty acids are often converted to their methyl esters (FAMEs) for GC analysis to improve volatility and chromatographic behavior.[1][3][10]
Q3: My chlorinated fatty acid is degrading during purification. What can I do to minimize this?
A3: Degradation can be a significant issue. Consider the following to minimize degradation:
-
Avoid High Temperatures: Chlorinated fatty acids can be heat-sensitive.[9] High temperatures during steps like acid methanolysis for derivatization can lead to the displacement of chlorine.[4] Using milder conditions, such as lower temperatures and shorter reaction times, can reduce artifactual loss.[4] For distillation, using a deep vacuum (2–10 mbar) lowers the boiling point and minimizes thermal degradation.[8]
-
Use Milder Purification Conditions: Avoid harsh chemical conditions like strong acids or bases if your compound is known to be unstable.[7]
-
Proper Sample Handling and Storage: Rapid handling and appropriate storage are crucial to prevent lipid degradation through hydrolysis or oxidation.[11]
Troubleshooting Guides
Chromatography Issues
Problem: Poor separation of chlorinated fatty acids from other lipids during HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For separating geometrical isomers (cis/trans), which can be difficult with standard C18 columns, consider using a column with higher molecular-shape selectivity, such as a cholesterol-bonded phase.[6] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For reversed-phase HPLC of free fatty acids, adding a small amount of acetic acid can improve peak shape.[12] Ternary mixtures (e.g., methanol-acetonitrile-water) can also be explored to improve selectivity.[12] |
| Co-elution with Unchlorinated Fatty Acids | Implement a pre-purification step using solid-phase extraction (SPE) with an aminopropyl cartridge to enrich the chlorinated fatty acid fraction and remove the bulk of unchlorinated fatty acids.[1][2][3] |
Crystallization Issues
Problem: My chlorinated fatty acid is "oiling out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| High Impurity Level | High impurity levels can significantly lower the melting point of the compound, leading to oiling out.[7] Consider an initial purification step like column chromatography to remove a significant portion of impurities before attempting crystallization. |
| Low Melting Point of the Compound | If the compound has an inherently low melting point, crystallization can be challenging.[7] Try using a different solvent or a solvent mixture to lower the solubility and induce crystallization at a lower temperature. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Problem: Crystallization is happening too quickly, potentially trapping impurities.
| Possible Cause | Troubleshooting Step |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to slightly increase the solubility and slow down the crystallization process upon cooling.[13] |
| Shallow Solvent Pool Leading to Fast Cooling | If the volume of solvent is very low in a large flask, the high surface area can lead to rapid cooling.[13] Use a smaller flask that is appropriately sized for the solvent volume. |
Problem: No crystals are forming.
| Possible Cause | Troubleshooting Step |
| Solution is Too Dilute | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the chlorinated fatty acid, and then allow it to cool again.[7] |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7][13] |
Quantitative Data Summary
Table 1: Recovery and Purity in Chlorinated Fatty Acid Methyl Ester (ClFAME) Purification using SPE
| Parameter | Value | Method | Source |
| Recovery of ClFAMEs | Quantitative | Aminopropyl-based solid-phase extraction | [2] |
| Unchlorinated FAMEs in Eluted Fraction | 1% | Aminopropyl-based solid-phase extraction | [1][2][3] |
| Detection Limit | > 1 µg of ClFAME in 1 g of lipid | Aminopropyl-based solid-phase extraction | [1][2][3] |
Experimental Protocols
Protocol 1: Isolation of Chlorinated Fatty Acid Methyl Esters (ClFAMEs) using Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies described for the isolation of ClFAMEs from lipid samples.[1][2][3]
Materials:
-
Lipid extract containing chlorinated fatty acids
-
Aminopropyl solid-phase extraction (SPE) cartridge
-
Solvents: n-hexane, diethyl ether, dichloromethane
-
Collection tubes
Procedure:
-
Sample Preparation: Ensure the lipid extract has been transesterified to convert chlorinated fatty acids to their corresponding methyl esters (ClFAMEs).
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing it with the appropriate solvent as recommended by the manufacturer.
-
Sample Loading: Dissolve the lipid extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Elution:
-
Elute the unchlorinated fatty acid methyl esters with a non-polar solvent mixture.
-
Elute the chlorinated fatty acid methyl esters with a more polar solvent mixture. A reported solvent mixture for eluting ClFAMEs is n-hexane-diethyl ether-dichloromethane (89:1:10 v/v/v).[1]
-
-
Fraction Collection: Collect the fraction containing the purified ClFAMEs.
-
Analysis: Evaporate the solvent from the collected fraction and reconstitute the sample in a suitable solvent for analysis by GC-MS or GC-XSD.[10]
Protocol 2: Purification of α-Chlorofatty Aldehydes (α-ClFALD) by Thin-Layer Chromatography (TLC)
This protocol is based on the purification of α-ClFALD from myocardial tissue extracts.[5]
Materials:
-
Crude lipid extract containing α-ClFALD
-
Silica gel 60-A TLC plates
-
Mobile phase: petroleum ether/ethyl ether/acetic acid (90/10/1, v/v/v)
-
Developing chamber
-
Visualization method (e.g., iodine vapor or specific stains)
-
Scraping tool and elution solvent
Procedure:
-
Sample Application: Spot the crude lipid extract onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: After development, remove the plate and visualize the separated components. The relative migration (Rf) for 2-chlorohexadecanal (2-ClHDA) is reported to be 0.46 with the specified mobile phase.[5]
-
Scraping and Elution: Identify the band corresponding to the α-ClFALD and carefully scrape the silica from the plate.
-
Extraction: Transfer the scraped silica to a tube and add a suitable solvent (e.g., chloroform/methanol) to extract the purified α-ClFALD from the silica.
-
Recovery: Centrifuge the tube to pellet the silica and carefully collect the supernatant containing the purified compound. Evaporate the solvent for subsequent analysis or derivatization.
Visualizations
Caption: Workflow for SPE Purification of ClFAMEs.
Caption: Troubleshooting Crystallization Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of chlorinated fatty acids using SPE, XSD and GC/MS | Semantic Scholar [semanticscholar.org]
- 4. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. technoilogy.it [technoilogy.it]
- 9. kumarmetal.com [kumarmetal.com]
- 10. diva-portal.org [diva-portal.org]
- 11. academic.oup.com [academic.oup.com]
- 12. aocs.org [aocs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
optimizing 9,10-Dichlorostearic acid concentration for cell-based assays
Welcome to the technical support resource for using 9,10-Dichlorostearic acid (DCISA) in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help researchers optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCISA) and what is its primary mechanism of action?
This compound (DCISA) is a chlorinated derivative of stearic acid.[1][2][3] While its mechanisms are multifaceted, a key reported action is the inhibition of stearoyl-CoA desaturase (SCD).[4][5] SCD is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) like stearic acid into monounsaturated fatty acids (MUFAs).[4][5][6] By inhibiting SCD, DCISA disrupts this balance, leading to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[5] Additionally, some studies suggest it can cause membrane damage, leading to the leakage of ATP from tumor cells.[1][2]
Q2: How should I dissolve and store DCISA?
Dissolving: DCISA is not readily soluble in aqueous solutions like PBS or cell culture media. It is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: DMSO or 95% ethanol (B145695) are suitable solvents.[7][8]
-
Procedure: To ensure the compound is fully dissolved, vortex the solution. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[7] It is often practical to dissolve the entire contents of the vial to create a stock solution, avoiding inaccuracies from weighing small, potentially waxy amounts.[7]
Storage:
-
Solid Form: Store the compound at room temperature for short periods, but refer to the Certificate of Analysis for long-term storage recommendations.[1]
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. These solutions are typically stable for up to three months.[7]
Q3: What is a good starting concentration range for my cell-based assays?
The optimal concentration of DCISA is highly dependent on the cell line and the specific assay being performed. Different cell lines exhibit varied sensitivity to cytotoxic agents.[9][10]
-
Initial Range Finding: A broad dose-response experiment is recommended, starting from a low concentration (e.g., 1 µM) and increasing logarithmically to a high concentration (e.g., 100 µM).
-
General Guidance: Based on related fatty acid inhibitors, a typical working concentration for initial screening might fall within the 10-50 µM range. However, this must be empirically determined.
Q4: How can I verify that DCISA is inhibiting its target, SCD, in my cells?
Target engagement can be confirmed by observing the downstream effects of SCD inhibition. The primary consequence is an altered ratio of saturated to monounsaturated fatty acids.
-
Fatty Acid Profiling: The most direct method is to treat cells with DCISA and then analyze the cellular lipid composition using techniques like gas chromatography-mass spectrometry (GC-MS). A successful inhibition will result in an increased ratio of stearic acid (18:0) to oleic acid (18:1).
-
Downstream Signaling: Inhibition of SCD can trigger ER stress.[5] You can measure the upregulation of ER stress markers such as ATF4, CHOP, and the splicing of XBP1 mRNA via Western blot or qPCR.
Troubleshooting Guide
This section addresses common problems encountered when using DCISA in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Low Concentrations | High Cell Sensitivity: Some cell lines are inherently more sensitive to disruptions in lipid metabolism.[9][10] | Perform a dose-response curve starting at a much lower concentration (e.g., nanomolar range) to determine the IC50 value. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and consistent across all wells, including the vehicle control. |
| Solvent Toxicity: The organic solvent used to dissolve DCISA (e.g., DMSO) can be toxic to cells at higher concentrations. | ||
| No Observable Effect | Insufficient Concentration: The concentration used may be too low to elicit a response in the specific cell line being tested. | Increase the concentration of DCISA. Confirm the compound was fully dissolved in the stock solution. A cloudy or precipitated stock suggests the compound is not fully in solution. |
| Compound Inactivity: The compound may have degraded due to improper storage. | Ensure stock solutions have been stored correctly at -20°C and have not undergone excessive freeze-thaw cycles.[7] Test a fresh vial of the compound if degradation is suspected. | |
| Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as compensatory upregulation of alternative desaturation pathways.[11][12] | Confirm target engagement using the methods described in FAQ Q4. If the target is inhibited but no phenotype is observed, consider using a different cell line known to be sensitive to SCD inhibitors. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Incomplete Dissolution: If DCISA is not fully dissolved, its effective concentration will vary between aliquots. | Visually inspect the stock solution for any precipitate. If present, warm or sonicate the solution until it is clear.[7] Vortex the stock solution before each dilution. | |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering the concentration of media components and the compound. | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols & Data
Table 1: Example Concentration Ranges for Cytotoxicity Screening
This table provides hypothetical starting points for determining the cytotoxic effects of DCISA on various cancer cell lines. The IC50 (half-maximal inhibitory concentration) must be determined empirically.
| Cell Line | Cancer Type | Suggested Starting Concentration Range (µM) | Positive Control |
| A549 | Lung Carcinoma | 1 - 100 | Doxorubicin (1-10 µM) |
| HeLa | Cervical Cancer | 1 - 100 | Cisplatin (5-50 µM)[13] |
| HepG2 | Hepatocellular Carcinoma | 5 - 150 | Doxorubicin (0.5-5 µM)[14] |
| LS174 | Colon Adenocarcinoma | 5 - 150 | 5-Fluorouracil (1-20 µM) |
Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of DCISA on cell viability.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete growth medium
-
DCISA stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DCISA in complete growth medium. Remove the old medium from the cells and add 100 µL of the DCISA-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visual Guides
Signaling Pathway of SCD Inhibition
The diagram below illustrates the central role of Stearoyl-CoA Desaturase (SCD) in lipid metabolism and how its inhibition by DCISA can lead to apoptosis.
Caption: Inhibition of SCD by DCISA blocks MUFA synthesis, leading to SFA accumulation, ER stress, and apoptosis.
General Experimental Workflow
This workflow provides a step-by-step visual guide for conducting a cell-based assay with DCISA.
Caption: Standard workflow for DCISA treatment in cell-based assays from preparation to data analysis.
Troubleshooting Decision Tree
This diagram helps diagnose and solve the common issue of observing no effect from DCISA treatment.
Caption: A decision tree to troubleshoot experiments where DCISA shows no observable effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 3. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Effect of cell line on in vitro metal ion cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 14. mdpi.com [mdpi.com]
stability of 9,10-Dichlorostearic acid in aqueous solutions
This technical support center provides guidance on the stability of 9,10-Dichlorostearic acid in aqueous solutions for researchers, scientists, and drug development professionals. The information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution?
A1: this compound, as a long-chain saturated fatty acid with chlorine substituents on adjacent carbons, is expected to be relatively stable in neutral aqueous solutions at room temperature. Chlorinated fatty acids are generally persistent in the environment.[1] However, due to its long alkyl chain, its aqueous solubility is very low.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the influence of temperature on the stability of this compound?
A3: An increase in temperature will generally accelerate the degradation of this compound in aqueous solutions. The rate of chemical reactions, including hydrolysis, typically increases with temperature.[6][7][8] Therefore, for long-term storage of aqueous preparations, it is advisable to maintain low temperatures.
Q4: What are the likely degradation products of this compound in an aqueous environment?
A4: The degradation of this compound in aqueous solutions is likely to proceed through hydrolysis and dehydrochlorination. Potential degradation products could include:
-
9-hydroxy-10-chloro-stearic acid and 10-hydroxy-9-chloro-stearic acid: Formed via nucleophilic substitution of one chlorine atom with a hydroxyl group.
-
9,10-dihydroxystearic acid: Resulting from the hydrolysis of both chlorine atoms.
-
Unsaturated stearic acid derivatives: Formed through the elimination of hydrogen chloride (HCl).
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?
A1: This is expected, as long-chain fatty acids are poorly soluble in water.[1][9] Consider the following approaches:
-
Use of a co-solvent: Small amounts of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can be used to prepare a stock solution, which is then diluted into the aqueous medium.
-
Preparation of a salt: The carboxyl group of the fatty acid can be deprotonated with a suitable base to form a more water-soluble salt.
-
Use of surfactants: The inclusion of a surfactant at a concentration above its critical micelle concentration can enhance the solubility.
Q2: My HPLC analysis of a stability sample shows unexpected peaks. How can I identify if they are degradants?
A2: A systematic approach is necessary to identify unknown peaks:
-
Analyze a control sample: Compare the chromatogram of your stability sample to that of a freshly prepared sample or a reference standard stored under ideal conditions.
-
Perform a forced degradation study: Expose the compound to stress conditions such as acid, base, heat, and oxidation.[10] An increase in the area of the unknown peaks under these conditions suggests they are degradation products.
-
Use mass spectrometry (MS): An LC-MS analysis can provide the mass of the unknown peaks, which can help in elucidating their structures and confirming if they are related to the parent compound.
Q3: The concentration of this compound in my aqueous stability study is decreasing over time, but I don't see any degradation peaks in my chromatogram. What could be happening?
A3: Several factors could contribute to this observation:
-
Adsorption: The hydrophobic nature of this compound may cause it to adsorb to the surface of the storage container (e.g., glass or plastic vials).
-
Precipitation: The compound may be precipitating out of the solution over time, especially if the initial concentration was close to its solubility limit. Visually inspect your samples for any solid material.
-
Formation of volatile degradants: It is possible, though less likely for this compound, that a degradation product is volatile and is being lost from the sample.
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Solutions
| Condition | Parameter | Expected Stability | Rationale |
| pH | pH 4 (Acidic) | High | Hydrolysis of haloalkanes is generally slow under acidic conditions. |
| pH 7 (Neutral) | Moderate to High | Relatively stable, but slow hydrolysis may occur over extended periods. | |
| pH 9 (Alkaline) | Low | Alkaline hydrolysis is a known degradation pathway for organochlorine compounds.[3][4][5] | |
| Temperature | 4°C | High | Low temperature slows down the rate of chemical degradation. |
| 25°C (Room Temp) | Moderate | Degradation may be observed over long-term studies. | |
| 40°C (Accelerated) | Low | Elevated temperature is expected to significantly increase the rate of degradation.[6][7][8] |
Disclaimer: The stability information in this table is inferred based on the general behavior of chlorinated fatty acids and haloalkanes, as specific experimental data for this compound is not publicly available.
Experimental Protocols
Protocol: General Method for Assessing Aqueous Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous media. A validated stability-indicating analytical method (e.g., HPLC-UV or HPLC-MS) is required.
-
Preparation of Stock Solution:
-
Due to low aqueous solubility, prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Preparation of Stability Samples:
-
Spike the stock solution into pre-warmed aqueous buffers (e.g., pH 4, 7, and 9) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on stability.
-
Prepare triplicate samples for each condition and time point.
-
-
Storage Conditions:
-
Store the samples at various temperatures, such as 4°C, 25°C, and 40°C, protected from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics and calculate the rate constants and half-life of the compound under each condition.
-
Mandatory Visualization
Caption: Experimental workflow for aqueous stability testing.
Caption: Plausible degradation pathways for this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between chlorine decay and temperature in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing degradation of 9,10-Dichlorostearic acid during storage
Welcome to the technical support center for 9,10-Dichlorostearic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to elevated temperatures, light, oxygen, and moisture. The presence of impurities can also catalyze degradation processes.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the development of an off-odor, or a change in the physical state of the material. However, significant degradation can occur without any visible signs. Therefore, analytical assessment is recommended if degradation is suspected.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal stability, this compound should be stored at -20°C or lower in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to light and moisture.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long-term stability due to the increased potential for solvent-mediated degradation. If short-term storage of a solution is necessary, it should be kept at -80°C under an inert atmosphere. Prepare fresh solutions for each experiment whenever possible.
Q5: What are the potential degradation products of this compound?
A5: Potential degradation products can arise from dehydrochlorination, oxidation, and hydrolysis. These may include various isomers of monochloro-octadecadienoic acid, hydroxy-chloro-octadecenoic acid, keto-chloro-octadecenoic acid, and shorter-chain fatty acids resulting from cleavage of the carbon chain.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues users might encounter.
Issue 1: Unexpected or inconsistent experimental results.
Q: My recent experiments using this compound have produced inconsistent results compared to previous batches. Could this be due to degradation?
A: Yes, degradation of this compound can lead to a decrease in its effective concentration and the presence of interfering degradation products, resulting in experimental variability.
Troubleshooting Steps:
-
Assess Purity: The first step is to assess the purity of your current stock of this compound. This can be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Compare with a Standard: If possible, compare the analytical profile of your stored sample with that of a new, unopened standard.
-
Review Storage Conditions: Verify that the storage conditions of your material have been consistently maintained as recommended (see FAQs). Any deviation, such as prolonged periods at room temperature or frequent freeze-thaw cycles, can accelerate degradation.
Issue 2: Visible changes in the stored material.
Q: I've noticed a slight yellowing of my this compound powder. What does this indicate and is it still usable?
A: A color change, such as yellowing, is a potential indicator of degradation, possibly due to oxidation or other chemical transformations.
Troubleshooting Steps:
-
Do not assume usability: The material should not be used in critical experiments without first verifying its purity.
-
Analytical Verification: Perform a purity analysis using GC-MS or HPLC-MS to identify and quantify any degradation products.
-
Consider Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's chemical waste disposal guidelines.
Data Presentation
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life (Solid) |
| Optimal | -20°C or below | Inert (Argon/Nitrogen) | Dark (Opaque container) | > 2 years |
| Sub-optimal | 4°C | Air | Dark (Opaque container) | 6 - 12 months |
| Poor | Room Temperature | Air | Ambient Light | < 3 months |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Methodology:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Accurately weigh approximately 1 mg of the this compound sample into a glass tube with a PTFE-lined cap.
-
Add 1 mL of 2% methanolic sulfuric acid.
-
Seal the tube and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound methyl ester based on its retention time and mass spectrum.
-
Calculate the purity by dividing the peak area of the target compound by the total peak area of all components in the chromatogram.
-
Attempt to identify any additional peaks by comparing their mass spectra with libraries (e.g., NIST).
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Aliquot approximately 10 mg of solid this compound into several amber glass vials.
-
Create three sets of samples for each stress condition to be tested (e.g., elevated temperature, light exposure).
-
-
Stress Conditions:
-
Thermal Stress: Place one set of vials in an oven at a controlled elevated temperature (e.g., 40°C).
-
Photostability: Place another set of vials in a photostability chamber with a controlled light source (e.g., ICH option 2).
-
Control: Store a third set of vials under the recommended optimal storage conditions (-20°C, dark, inert atmosphere).
-
-
Time Points:
-
Pull one vial from each stress condition and the control group at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the purity of the sample using the GC-MS protocol described above.
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time for each condition.
-
Determine the degradation rate under each stress condition.
-
Visualizations
improving the solubility of 9,10-Dichlorostearic acid for experiments
Welcome to the technical support center for 9,10-Dichlorostearic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
A1: this compound is a chlorinated derivative of stearic acid.[1] Its primary reported biological effect is the induction of membrane damage in mammalian tumor cells, which leads to the leakage of adenosine (B11128) triphosphate (ATP).[1][2] It has also been noted for its antimutagenic properties.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound, like other long-chain fatty acids, is hydrophobic and has low solubility in aqueous solutions. For preparing stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving fatty acids for in vitro experiments.
Q3: What is a general protocol for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in a suitable organic solvent such as DMSO or ethanol to a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid in dissolution. For cellular assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%, with 0.1% or lower being ideal) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I add the stock solution to my aqueous experimental medium. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer or cell culture medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly into the full volume of your aqueous solution. Instead, perform a serial or stepwise dilution.
-
Pre-warming the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.
-
Increase Mixing Speed: When adding the stock solution, gently vortex or swirl the aqueous medium to facilitate rapid dispersion.
-
Use of a Carrier Protein: For cell-based assays, conjugating the fatty acid to a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use gentle warming (37-50°C) and vortexing or sonication to aid dissolution. |
| Precipitation occurs immediately upon addition to aqueous media. | Rapid change in solvent polarity. | Perform a stepwise dilution of the stock solution. Add the stock solution dropwise to the pre-warmed and stirred aqueous medium. |
| Compound comes out of solution over time in the final working solution. | The concentration of the compound exceeds its thermodynamic solubility in the final medium. | Lower the final concentration of this compound in your working solution. Consider using a solubilizing agent or a carrier protein like BSA. |
| Observed cellular toxicity is not consistent with expected effects. | The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is too high. | Ensure the final concentration of the organic solvent is at a non-toxic level for your specific cell type (typically ≤ 0.1% - 0.5%). |
Quantitative Data
Solubility of Stearic Acid in Various Organic Solvents at 30°C
| Solvent | Solubility ( g/100 mL) |
| Chloroform | 36.4 |
| Acetone | 18.2 |
| Ethanol (95%) | 10.9 |
| Methanol | 4.8 |
Data is for stearic acid and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound. The molecular weight of this compound is approximately 353.4 g/mol .
-
Add Solvent: In a sterile tube, add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37-50°C) can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Fatty Acid-BSA Conjugate for Cell Culture
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).
-
Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium or PBS (e.g., 10% w/v).
-
Complex Formation: While vortexing the BSA solution at a low speed, slowly add the this compound stock solution to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilization and Use: Sterilize the fatty acid-BSA conjugate by passing it through a 0.22 µm filter. This solution can then be diluted in complete cell culture medium to the final desired concentration for your experiment.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Cell Membrane Disruption
Caption: Disruption of the cell membrane by this compound.
References
common side reactions in the chlorination of oleic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of oleic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of oleic acid chlorination?
The reaction of oleic acid with a chlorine source, such as hypochlorous acid (HOCl), primarily results in the electrophilic addition across the double bond at the C9-C10 position. This leads to the formation of two isomeric chlorohydrins: 9-hydroxy-10-chlorooleic acid and 9-chloro-10-hydroxyoleic acid.[1]
Q2: What are the common side reactions observed during the chlorination of oleic acid?
The most prevalent side reactions include:
-
Dichlorination: Addition of a second chlorine atom to form 9,10-dichlorostearic acid.
-
Esterification: The hydroxyl group of a formed chlorohydrin can react with the carboxylic acid group of another oleic acid molecule or another chlorohydrin molecule. This leads to the formation of dimeric and trimeric chlorinated esters.[2]
Q3: What factors influence the yield of chlorohydrins versus other side products?
Several factors can affect the product distribution:
-
Nature of the Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, hypochlorous acid, N-chlorosuccinimide) can influence the reaction pathway.
-
Reaction Medium: The presence of water favors the formation of chlorohydrins. In non-aqueous solvents, the likelihood of dichlorination and esterification may increase.
-
Stoichiometry: The molar ratio of the chlorinating agent to oleic acid is critical. An excess of the chlorinating agent can lead to a higher proportion of dichlorinated products.
-
Temperature and Light: Higher temperatures and exposure to UV light can promote radical side reactions, leading to a more complex product mixture. It is advisable to conduct the reaction at subdued light and temperatures between 0–25 °C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired chlorohydrin | Incomplete reaction. | - Increase reaction time.- Ensure proper mixing of reactants.- Confirm the activity of the chlorinating agent. |
| Suboptimal reaction conditions. | - Adjust the temperature; lower temperatures often favor selectivity.- Ensure the pH of the reaction medium is appropriate for the chosen chlorinating agent. | |
| Formation of significant side products. | - See entries below for specific side products. | |
| High proportion of dichlorinated byproduct | Excess of chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent to oleic acid (aim for a 1:1 molar ratio).- Add the chlorinating agent slowly to the reaction mixture. |
| Formation of dimeric and trimeric esters | High concentration of reactants. | - Perform the reaction at a lower concentration of oleic acid. |
| Elevated reaction temperature. | - Conduct the reaction at a lower temperature to disfavor intermolecular esterification. | |
| Poor regioselectivity (undesired ratio of chlorohydrin isomers) | Steric and electronic factors of the reaction mechanism. | - While difficult to control completely, adjusting the solvent system may slightly influence the regioselectivity. Experiment with different solvent polarities. |
| Complex product mixture observed on TLC/GC-MS | Radical side reactions. | - Conduct the reaction in the dark or under subdued light to minimize photo-induced radical formation.- Ensure the absence of radical initiators. |
| Impure starting oleic acid. | - Purify the oleic acid prior to the reaction. Commercial oleic acid can contain other unsaturated fatty acids that will also react. |
Quantitative Data on Side Reactions
The yield of side products is highly dependent on the specific reaction conditions. The following table provides an example of product distribution under a specific set of experimental parameters.
| Product | Molar Yield (%) | Conditions |
| 9,10-chlorohydrin isomers | up to 100% | Chlorination of oleic acid micelles.[1] |
| Dimeric and Trimeric Esters | Variable | Formation is noted to occur immediately after initial chlorohydrin formation, especially in the gas-phase reaction of HOCl with thin films of oleic acid.[2] |
Experimental Protocols
Key Experiment: Synthesis of Oleic Acid Chlorohydrin
This protocol describes a general method for the synthesis of oleic acid chlorohydrins using N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium.
Materials:
-
Oleic acid (purified)
-
N-Chlorosuccinimide (NCS)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve oleic acid (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid. Visualize the spots using a suitable stain, such as potassium permanganate. Oleic acid will have a higher Rf value than the more polar chlorohydrin products.
-
Workup: Once the reaction is complete (as indicated by the consumption of oleic acid), quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining NCS.
-
Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the chlorohydrin isomers from any unreacted starting material and non-polar byproducts.
Visualizations
Caption: Main reaction pathway and side reactions in the chlorination of oleic acid.
Caption: General experimental workflow for the synthesis and purification of oleic acid chlorohydrins.
References
Technical Support Center: Optimizing GC-MS Parameters for 9,10-Dichlorostearic Acid Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the analysis of 9,10-Dichlorostearic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A: Derivatization is a critical step for analyzing fatty acids like this compound by GC-MS. The primary reasons are:
-
Increased Volatility : Carboxylic acid functional groups are polar and can form hydrogen bonds, making them non-volatile. Derivatization replaces the active hydrogen on the carboxyl group, reducing polarity and increasing volatility, which is essential for the compound to travel through the GC column.[1][2]
-
Improved Thermal Stability : High temperatures in the GC inlet and column can cause polar compounds to degrade. Derivatives are generally more thermally stable.[2]
-
Enhanced Chromatographic Performance : Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites in the GC system.[2]
-
Improved Mass Spectral Characteristics : Derivatization can produce characteristic fragment ions that aid in identification and quantification.
Common derivatization techniques include silylation (e.g., using BSTFA) and methylation to form fatty acid methyl esters (FAMEs).[3][4][5]
Q2: What is the recommended type of GC column for analyzing this compound derivatives?
A: For the analysis of derivatized fatty acids, including chlorinated fatty acids, a non-polar to moderately polar capillary column is recommended. A common and effective choice is a column with a 5% diphenyl-95% dimethyl-polysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[3][6] These columns provide good resolution and thermal stability for a wide range of analytes.
Q3: What are the typical mass spectrometry (MS) parameters for detecting this compound derivatives?
A: Standard Electron Impact (EI) ionization at 70 eV is typically used.[3] Key parameters to consider are:
-
Ion Source Temperature : A typical starting point is 230°C.[3]
-
Acquisition Mode :
-
Full Scan Mode : This is used to acquire a full mass spectrum, which is useful for identifying the compound and its fragmentation pattern. A typical mass range is 50-700 m/z.[3]
-
Selected Ion Monitoring (SIM) Mode : For quantitative analysis, SIM mode offers significantly higher sensitivity and specificity by monitoring only a few characteristic ions of the target analyte.[3][5] This helps to minimize interference from the sample matrix.
-
-
Interface Temperature : The transfer line from the GC to the MS should be kept at a high temperature (e.g., 280°C) to prevent the analyte from condensing.[3]
Q4: How can I quantify the concentration of this compound in my samples?
A: Quantitative analysis is best performed using the stable isotope dilution method, where a known amount of a deuterated analogue of this compound is added to each sample as an internal standard.[5] If a deuterated standard is unavailable, other non-endogenous fatty acids (e.g., 10,11-dichloroundecanoic acid or odd-chain fatty acids like heptadecanoic acid) can be used.[7][8] The process involves:
-
Adding a fixed concentration of the internal standard to all samples and calibration standards.
-
Creating a calibration curve by analyzing a series of standards with known concentrations of this compound.
-
Plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Using the resulting regression equation to calculate the concentration of this compound in the unknown samples.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the this compound derivative are tailing. What are the possible causes and solutions?
A: Peak tailing is often caused by active sites in the GC system that interact with the analyte.
-
Incomplete Derivatization : If the derivatization reaction is incomplete, the remaining free acid will exhibit poor peak shape.
-
Solution : Optimize the derivatization reaction conditions (e.g., increase temperature, time, or reagent concentration). Ensure the sample is completely dry before adding the derivatizing reagent, as moisture can inhibit the reaction.[1]
-
-
Active Sites in the Inlet : The glass liner in the injector can have active silanol (B1196071) groups that cause peak tailing.
-
Solution : Use a deactivated liner. If the liner is dirty, clean or replace it.[9]
-
-
Column Contamination : Non-volatile residues accumulating at the head of the column can create active sites.
-
Solution : Condition the column by baking it out at a high temperature.[9] If this is not effective, trim the first few inches of the column.
-
-
Acidic Glassware : The surface of laboratory glassware can be slightly acidic and adsorb analytes.[2]
-
Solution : Silanize glassware to mask polar groups on the glass surface, preventing sample loss.[2]
-
Problem: Low Sensitivity / No Peak Detected
Q: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?
A: A lack of signal can stem from issues with the sample, the GC system, or the MS detector.
-
System Leaks : Air leaks in the GC system can degrade the column and reduce sensitivity.
-
Solution : Check for leaks in the injector, column connections, and gas lines using an electronic leak detector.
-
-
Incorrect MS Tune : An improperly tuned mass spectrometer will result in poor sensitivity.
-
Solution : Perform an autotune or manual tune of the MS according to the manufacturer's recommendations. A GC-MS tune report can provide valuable diagnostic information.[10]
-
-
Sample Concentration : The analyte concentration may be below the limit of detection (LOD) of the instrument.
-
Solution : Concentrate the sample or inject a larger volume if possible. For trace analysis, using SIM mode is crucial.[5]
-
-
Detector Mismatch : While MS is generally applicable, for chlorinated compounds specifically, a halogen-specific detector (XSD) can offer an alternative with high sensitivity.[11]
Problem: Baseline Noise or Ghost Peaks
Q: My chromatogram has a high baseline or shows unexpected peaks. How can I resolve this?
A: A noisy baseline or the presence of ghost peaks usually indicates contamination.
-
Carrier Gas Impurities : Impurities in the carrier gas (e.g., oxygen, moisture) can cause an elevated baseline and column degradation.
-
Injector Contamination : Septum bleed or residue from previous injections can introduce contaminants.
-
Solution : Replace the septum and clean the injector. Run a solvent blank to confirm that the contamination is gone.[9]
-
-
Contaminated Solvents or Reagents : Impurities in the solvents or derivatization reagents can appear as peaks in the chromatogram.
-
Solution : Run a blank of your derivatization procedure (reagents only) to identify contaminant peaks. Use high-purity solvents and reagents.
-
Data Presentation
Table 1: Recommended GC-MS Parameters for Derivatized Fatty Acid Analysis
| Parameter | Value | Rationale/Comments |
| GC System | ||
| Injection Mode | Splitless | Recommended for trace analysis to maximize analyte transfer to the column.[3][13] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte.[3][14] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A versatile column suitable for fatty acid analysis.[3][6] |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 20°C/min to 280°C (hold 10 min) | This is a starting point; the program should be optimized for best separation.[3] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra.[3] |
| Ion Source Temp. | 230 °C | A common setting to ensure proper ionization.[3] |
| Interface Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[3] |
| Acquisition Mode | Full Scan (50-700 m/z) for identification, SIM for quantification | SIM mode significantly improves sensitivity for quantitative methods.[3] |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA
This protocol describes a general procedure for the derivatization of fatty acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried sample containing this compound
-
BSTFA (with or without 1% TMCS catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or iso-octane)
-
Internal standard solution
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation : Transfer a known amount of the dried sample extract into a GC vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen. It is crucial to remove all moisture as it will quench the silylation reagent.[1]
-
Addition of Internal Standard : Add a precise volume of the internal standard solution to the dried sample.
-
Reagent Addition : Add an appropriate volume of the anhydrous solvent (e.g., 150 µL of iso-octane) to redissolve the residue, followed by the silylating reagent (e.g., 20 µL of BSTFA).[3] The volume and ratio may need optimization.
-
Reaction : Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[3][15]
-
Cooling : Allow the vial to cool to room temperature.
-
Analysis : The sample is now ready for injection into the GC-MS. Inject 1-2 µL of the derivatized solution.[3]
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for low or no signal in GC-MS analysis.
References
- 1. youtube.com [youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromforum.org [chromforum.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromacademy.com [chromacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
troubleshooting inconsistent results in 9,10-Dichlorostearic acid cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in 9,10-Dichlorostearic acid (DC-SA) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DC-SA) and what is its known mechanism of cytotoxicity?
This compound is a chlorinated fatty acid.[1][2] Its cytotoxic mechanism involves causing membrane damage, which leads to the leakage of adenosine (B11128) triphosphate (ATP) from mammalian tumor cells in vitro.[3][4] Studies have also indicated that it can induce apoptosis, or programmed cell death, in cancer cell lines.[1]
Q2: Which are the most suitable cytotoxicity assays for evaluating the effects of DC-SA?
Given that DC-SA is known to cause membrane damage and induce apoptosis, a multi-assay approach is recommended for a comprehensive understanding of its cytotoxic effects.
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) assays are suitable for quantifying the membrane damage caused by DC-SA.[5]
-
Metabolic Viability Assays: Assays like the MTT or XTT assay can be used to measure the metabolic activity of cells, which is often correlated with cell viability.[6]
-
Apoptosis Assays: To confirm the induction of apoptosis, caspase activity assays (e.g., caspase-3, -8, -9) are highly recommended.[7][8]
Q3: My IC50 values for DC-SA are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cytotoxicity assays and can arise from several factors:[9][10]
-
Cell-Based Factors:
-
Cell Passage Number: Using cells at high passage numbers can alter their sensitivity to cytotoxic agents. It is crucial to use cells within a consistent and low passage number range.[11]
-
Cell Seeding Density: The initial number of cells seeded can influence the experimental outcome. A consistent seeding density should be maintained across all experiments.[10][12]
-
-
Compound-Related Factors:
-
Stock Solution Stability: Improper storage or repeated freeze-thaw cycles of the DC-SA stock solution can lead to its degradation.[11]
-
-
Assay-Specific Factors:
-
Incubation Times: Variations in the duration of cell exposure to DC-SA or the incubation time with assay reagents can significantly impact the results.[11]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during DC-SA cytotoxicity assays.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true effect of DC-SA.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to guarantee a uniform cell distribution in each well.[11] |
| "Edge Effect" in 96-well plates | To minimize the "edge effect," where wells on the periphery of the plate evaporate more quickly, avoid using the outer wells or fill them with sterile PBS or media. |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid their formation. If bubbles are present, they can be carefully removed with a sterile pipette tip.[11][13] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and shaking the plate on an orbital shaker.[11] |
Issue 2: Inconsistent Results Between Different Assay Types (e.g., MTT vs. LDH)
Discrepancies between different assay types can provide valuable insights into the mechanism of DC-SA.
| Potential Cause | Recommended Solution |
| Different Cellular Processes Measured | MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[5] A compound might reduce metabolic activity without causing immediate membrane damage. It is crucial to understand that different assays provide different perspectives on cell health. |
| Timing of Measurements | The kinetics of metabolic inhibition and membrane damage may differ. Perform time-course experiments to capture the full spectrum of cellular responses to DC-SA. |
| Interference of DC-SA with Assay Reagents | Test for any direct interaction between DC-SA and the assay reagents by running controls in a cell-free system.[14] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DC-SA and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[5][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Caspase-3 Activity Assay
This protocol is a general guideline for colorimetric caspase-3 assays.[7][16]
-
Cell Lysis: After treatment with DC-SA, lyse the cells to release their cytoplasmic contents.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm.
Signaling Pathways and Visualizations
Proposed Signaling Pathway for DC-SA Induced Apoptosis
Based on its known effects on membrane integrity and mitochondrial function, DC-SA likely induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cytotoxicity Testing
A general workflow for assessing the cytotoxicity of DC-SA.
Caption: General workflow for a DC-SA cell viability assay.
Troubleshooting Logic for Inconsistent IC50 Values
A logical diagram to guide the troubleshooting of inconsistent IC50 values.
Caption: Troubleshooting logic for inconsistent IC50 values in cytotoxicity assays.
References
- 1. Apoptotic effects of dichloro stearic and dichloro myristic acid in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors to consider when using caspase activity assays | Abcam [abcam.cn]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Safe Handling of 9,10-Dichlorostearic Acid
Frequently Asked Questions (FAQs)
Q1: What is 9,10-Dichlorostearic acid and what are its primary hazards?
This compound is a chlorinated derivative of stearic acid. While detailed toxicological data is limited, it is prudent to treat it as a potentially hazardous substance. As a chlorinated organic acid, potential hazards could include:
-
Corrosivity: May cause burns to skin and eyes upon direct contact.[1][2] Dust from solid forms can irritate the respiratory tract.[1][2]
-
Toxicity: While not fully characterized, many chlorinated organic compounds are considered toxic and may have long-term health effects.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive selection of PPE is crucial to minimize exposure.[3][4] The following should be considered standard for handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling chlorinated compounds, but the specific glove type should be chosen based on the solvent used and the duration of the task.[1][6][7] Always inspect gloves for tears or degradation before use. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.[1][8] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting. For handling larger quantities of corrosive materials, chemically resistant safety boots are recommended.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.[1][2] |
Q3: How should this compound be stored?
Proper storage is essential to prevent accidents and maintain the chemical's integrity.[10]
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Segregate from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[10]
-
Store in a designated corrosives cabinet if available.[10]
-
Ensure the storage area is away from heat sources and direct sunlight.
Troubleshooting Guide
Problem: I have spilled a small amount of this compound powder on the lab bench.
Solution:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Don appropriate PPE: Ensure you are wearing your lab coat, chemical splash goggles, and chemically resistant gloves.
-
Contain the spill: Gently cover the spill with an absorbent material suitable for organic acids, such as vermiculite (B1170534) or a commercial spill pillow.[11][12] Do not use paper towels as this may create dust.
-
Clean up: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of waste: All contaminated materials, including gloves and wipes, must be disposed of as halogenated organic waste.[4][13][14]
Problem: I believe my skin has come into contact with this compound.
Solution:
-
Immediate action: Proceed immediately to the nearest safety shower or sink.
-
Rinse thoroughly: Flush the affected area with copious amounts of water for at least 15 minutes.[15][16]
-
Remove contaminated clothing: While rinsing, remove any clothing that may have come into contact with the chemical.
-
Seek medical attention: After thorough rinsing, seek immediate medical attention. Inform medical personnel of the chemical you were exposed to.
-
Report the incident: Report the exposure to your supervisor and your institution's EHS department.
Experimental Protocols
General Handling Protocol for this compound
This protocol outlines the basic steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Read and understand the available safety information for this compound and any other chemicals being used in the procedure.
- Ensure that a certified chemical fume hood is available and functioning correctly.
- Assemble all necessary PPE and ensure it is in good condition.
- Have a spill kit readily accessible.
- Prepare a designated hazardous waste container for halogenated organic waste.[4][13][14]
2. Handling:
- Conduct all weighing and manipulation of this compound within the chemical fume hood.
- Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
- If making a solution, slowly add the this compound to the solvent while stirring.
- Keep the container closed when not in use.
3. Post-Handling:
- Decontaminate all glassware and equipment that came into contact with the chemical. A thorough rinse with an appropriate solvent followed by washing with soap and water is recommended.
- Dispose of all waste, including unused product and contaminated materials, in the designated halogenated organic waste container.
- Remove PPE and wash hands thoroughly with soap and water.
Visualizations
Caption: A flowchart outlining the key stages of safely handling this compound in the lab.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Decontamination and Sterilization [ors.od.nih.gov]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. sc.edu [sc.edu]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. csub.edu [csub.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
improving the efficiency of 9,10-Dichlorostearic acid delivery to cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the delivery efficiency of 9,10-Dichlorostearic acid (DCStA) to cells for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound (DCStA) is a chlorinated derivative of stearic acid with known antimutagenic properties.[1][2] It has been shown to induce membrane damage and subsequent leakage of adenosine (B11128) triphosphate (ATP) in mammalian tumor cells in vitro.[1][2] The primary challenge in delivering DCStA to cells is its lipophilic (fat-loving) nature, which results in very low solubility in aqueous cell culture media.[3][4][5][6][7] This poor solubility can lead to inconsistent results, low bioavailability, and potential precipitation of the compound in your experiments.
Q2: What are the recommended methods for delivering DCStA to cells in culture?
A2: Due to its low solubility, DCStA cannot be directly dissolved in aqueous media. The most common and recommended methods involve using a carrier molecule or system. These include:
-
Complexing with Bovine Serum Albumin (BSA): This is a widely used and physiologically relevant method for delivering fatty acids to cells.[8][9][10] BSA binds to fatty acids, keeping them soluble in the culture medium and facilitating their delivery to cells.
-
Using Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11][12] They can encapsulate lipophilic molecules like DCStA, rendering them water-soluble. Methyl-β-cyclodextrin (MβCD) is a common choice for this purpose.[11]
-
Nanoparticle-Based Systems: Lipid nanoparticles (LNPs) and polymer-based nanoparticles can encapsulate lipophilic drugs, improving their stability, solubility, and cellular uptake.[3][4][5][6][7]
Q3: Should I dissolve DCStA in an organic solvent like DMSO or ethanol (B145695) first?
A3: While organic solvents like ethanol or DMSO can be used to create a stock solution of DCStA, this method should be approached with caution.[9] The final concentration of the organic solvent in the cell culture medium must be kept very low (typically below 0.1%) to avoid solvent-induced cytotoxicity, which could confound your experimental results.[8] A vehicle control (media with the same concentration of solvent) is essential in such experiments.
Q4: How does the presence of serum (e.g., FBS) in my culture medium affect DCStA delivery?
A4: Serum, such as Fetal Bovine Serum (FBS), naturally contains albumin and other lipids.[13][14] The albumin in FBS will bind to DCStA, which can affect the concentration of "free" or available DCStA.[8] This can lead to variability between experiments. For more defined experimental conditions, using a serum-free medium and a specific DCStA-carrier complex (like DCStA-BSA) is recommended. If you must use serum, be aware that it can act as a sink or a source for lipids, influencing the overall fatty acid composition and uptake by your cells.[8][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the media after adding DCStA. | 1. Poor solubility of DCStA. 2. Concentration of DCStA is too high for the carrier to solubilize. 3. Improper preparation of the carrier complex. | 1. Ensure you are using a carrier molecule like fatty acid-free BSA or cyclodextrin (B1172386). 2. Optimize the molar ratio of DCStA to BSA. Ratios between 1:1 and 6:1 (Fatty Acid:BSA) are common.[15][16] Start with a lower concentration and increase if necessary. 3. Follow the detailed protocol for preparing the DCStA-BSA complex, paying close attention to temperature and incubation times.[15][16] |
| High cell death observed in treated wells (compared to controls). | 1. Inherent cytotoxicity of DCStA at the tested concentration. 2. Toxicity from the delivery vehicle (e.g., solvent, cyclodextrin concentration). 3. Formation of DCStA aggregates that are toxic to cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of DCStA for your cell line. 2. Include a "vehicle only" control (e.g., BSA solution alone, media with solvent). If the vehicle control shows toxicity, reduce its concentration. 3. Ensure the DCStA is fully complexed with its carrier to prevent aggregation. Sterile filter the final complex solution before adding to cells.[15] |
| Inconsistent or non-reproducible experimental results. | 1. Variability in the preparation of the DCStA-carrier complex. 2. Influence of lipids and albumin present in the serum (FBS). 3. Degradation of the DCStA stock solution over time. | 1. Prepare a large batch of the DCStA-carrier complex, aliquot, and freeze for consistent use across multiple experiments.[16] 2. For maximal consistency, switch to a serum-free medium for the duration of the treatment. If not possible, ensure the same batch of FBS is used for all related experiments. 3. Store DCStA stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
| No observable effect of DCStA on the cells. | 1. Inefficient cellular uptake of the DCStA complex. 2. The concentration of DCStA is too low. 3. The incubation time is too short. 4. DCStA is not active in your specific cell line or assay. | 1. Try an alternative delivery method. If using BSA, consider trying cyclodextrin, as it can be a very efficient delivery vehicle.[11] 2. Increase the concentration of DCStA, being mindful of potential cytotoxicity. 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Verify the expected mechanism of action (e.g., membrane damage, ATP leakage) with a positive control if available. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from standard methods for preparing fatty acid-BSA complexes for cell culture.[15][16][17][18]
Materials:
-
This compound (DCStA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (serum-free)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare DCStA Stock Solution:
-
Dissolve DCStA in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).
-
Warm the solution gently (up to 65°C) and vortex until the DCStA is completely dissolved.[15]
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium.
-
Stir gently at 37°C until the BSA is completely dissolved. Do not heat above 40°C to avoid denaturation.[16]
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Complex DCStA with BSA:
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the DCStA stock solution dropwise to the warm, stirring BSA solution to achieve the desired molar ratio (e.g., 3:1 DCStA:BSA).
-
Example Calculation for a 3:1 ratio to make a 5 mM DCStA working solution:
-
BSA (MW ~66,500 g/mol ) in a 10% solution is ~1.5 mM.
-
To achieve a 3:1 ratio, you need 4.5 mM DCStA. You will dilute this further into your final culture medium.
-
-
-
Incubate and Sterilize:
-
Cover the container and incubate the mixture in a 37°C water bath with gentle stirring for at least 1 hour to ensure complete complexation.[15]
-
The resulting complex is your working stock. It can be sterile filtered again if any precipitation is observed.
-
-
Application to Cells:
-
Dilute the DCStA-BSA complex into your final cell culture medium to achieve the desired treatment concentration.
-
Always include a vehicle control (BSA solution treated with the same volume of ethanol used for the DCStA stock).
-
Protocol 2: Delivery of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol is based on the principle of using cyclodextrins to solubilize and deliver lipophilic molecules.[11][19]
Materials:
-
This compound (DCStA)
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol or DMSO
-
Sterile serum-free cell culture medium
Procedure:
-
Prepare DCStA Stock Solution:
-
Dissolve DCStA in a minimal amount of ethanol or DMSO to create a high-concentration stock.
-
-
Prepare MβCD Solution:
-
Dissolve MβCD in serum-free medium to a concentration approximately 8-10 times higher than the final desired DCStA concentration.
-
-
Form the Inclusion Complex:
-
Vortex the MβCD solution vigorously.
-
While vortexing, slowly add the DCStA stock solution to the MβCD solution.
-
Incubate the mixture at 37°C for 1 hour with shaking to facilitate the formation of the inclusion complex.
-
-
Application to Cells:
-
Dilute the DCStA-MβCD complex into your cell culture medium to the final working concentration.
-
Include a vehicle control of MβCD solution treated with the corresponding amount of solvent. Note that MβCD itself can extract cholesterol from cell membranes and may have cellular effects, making this control crucial.[11]
-
Visual Guides
Workflow for DCStA-BSA Complex Preparation
Caption: A step-by-step workflow for preparing this compound-BSA complexes.
Troubleshooting Logic for Poor DCStA Delivery
Caption: A decision tree for troubleshooting common issues in DCStA cellular delivery experiments.
Hypothesized Cellular Interaction Pathway for DCStA
Caption: Hypothesized mechanism of this compound action following cellular delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 3. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications | Semantic Scholar [semanticscholar.org]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in serum influence the fatty acid composition of established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. wklab.org [wklab.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 19. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with emulsion formation during extraction of chlorinated fatty acids
Here is a technical support center for researchers, scientists, and drug development professionals dealing with emulsion formation during the extraction of chlorinated fatty acids.
This guide provides troubleshooting advice and answers to frequently asked questions regarding emulsion formation during the liquid-liquid extraction of chlorinated fatty acids.
Troubleshooting Guide
Issue: A stable emulsion has formed between the aqueous and organic layers.
This is a common problem when extracting fatty acids, which can act as natural surfactants.[1] The following steps provide a systematic approach to breaking the emulsion, starting with the least disruptive methods.
1. Initial Physical Methods
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2] Sometimes, emulsions will resolve on their own. Gentle swirling or lightly tapping the side of the funnel can also help the layers separate.[3][4]
-
Temperature Modification:
2. Chemical Intervention Methods
If physical methods are unsuccessful, the following chemical additions can be effective.
-
"Salting Out" (Addition of Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which reduces the solubility of organic molecules and helps force the separation of the layers.[1][2][5]
-
pH Adjustment: The solubility of fatty acids is pH-dependent.[6]
-
If the aqueous layer is basic, carefully add a dilute acid (e.g., 1M HCl) to protonate the fatty acid carboxylates, making them more soluble in the organic phase.
-
If the aqueous layer is acidic, adding a dilute base (e.g., 1M NaOH or NaHCO3 solution) can sometimes disrupt the emulsion, but be cautious of gas evolution with bicarbonate.[2]
-
-
Solvent Addition:
-
More Extraction Solvent: Adding a small additional volume of the organic solvent used for the extraction can help to break the emulsion.[2]
-
Different Organic Solvent: The addition of a small amount of a different, often more polar, organic solvent like methanol (B129727) or ethanol (B145695) can alter the interfacial tension and break the emulsion.[2][6]
-
3. Mechanical and Advanced Methods
-
Centrifugation: This is a very effective method for physically forcing the separation of the emulsified layers.[3][5][6] The centrifugal force helps to coalesce the dispersed droplets.
-
Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can remove fine particulate matter that may be stabilizing the emulsion.[1][2] Phase separation filter paper, which is hydrophobic, can also be used to separate the organic layer.[1]
Below is a workflow to guide you through the troubleshooting process.
Caption: Troubleshooting decision tree for breaking emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion formation during the extraction of chlorinated fatty acids?
Emulsions are common when a sample contains compounds that act as surfactants, which can include the fatty acids themselves, as well as phospholipids, triglycerides, or proteins.[1] These molecules have both hydrophilic and hydrophobic regions, allowing them to stabilize the small droplets of one liquid dispersed within the other, preventing them from coalescing.[5] Vigorous shaking during the extraction process can also introduce the mechanical energy needed to form a stable emulsion.[1]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often easier than breaking an emulsion.[1] The simplest way to prevent emulsion formation is to use gentle mixing. Instead of vigorously shaking the separatory funnel, use a gentle swirling motion or slowly invert the funnel multiple times.[1] This allows for sufficient surface area contact for the extraction to occur without the high energy input that leads to emulsions. Additionally, pre-treating the sample, for instance by adjusting the pH before adding the extraction solvent, can help keep the analytes in a form that is less likely to cause emulsions.[1]
Q3: Are there alternative extraction methods that are less prone to emulsion formation?
Yes. If your samples consistently form emulsions, consider using Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).
-
Solid-Phase Extraction (SPE): In SPE, the analytes in the aqueous sample are retained on a solid sorbent. The aqueous phase is washed away, and then the analytes are eluted with an organic solvent. Since the two liquid phases are not mixed, emulsions are avoided.[5]
-
Supported Liquid Extraction (SLE): The aqueous sample is applied to a solid support material (like diatomaceous earth). The organic extraction solvent is then passed through the support, allowing for the extraction to occur at the interface without the vigorous mixing that causes emulsions.[1]
Experimental Protocols
Protocol 1: Emulsion Breaking by Salting Out
This protocol describes the use of a saturated brine solution to break an existing emulsion.
-
Prepare Brine Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. Ensure there is undissolved salt at the bottom to confirm saturation.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsified mixture. A typical starting volume is 10-20% of the aqueous phase volume.
-
Mixing: Gently swirl the separatory funnel. Do not shake vigorously. The high ionic strength of the brine will increase the polarity of the aqueous phase, helping to break the emulsion.[1][5]
-
Separation: Allow the funnel to stand and observe the separation of the layers. This may take several minutes.
-
Collection: Once the layers have clearly separated, drain the aqueous layer, followed by the organic layer.
Caption: Mechanism of "salting out" to break an emulsion.
Protocol 2: Emulsion Breaking by Centrifugation
This protocol is for using a centrifuge to force the separation of the layers.
-
Transfer: Transfer the emulsified mixture from the separatory funnel into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Place the tubes in the centrifuge. A moderate speed is often sufficient to break the emulsion.
-
Separation: After centrifugation, two distinct liquid layers should be visible, possibly with a small amount of solid precipitate at the interface.
-
Collection: Carefully pipette the top layer out of the centrifuge tube. Then, pipette the bottom layer, taking care to avoid any solid material at the interface.
Quantitative Data Summary
The following table provides general guidelines for the quantitative aspects of emulsion-breaking techniques. Optimal parameters may vary depending on the specific chlorinated fatty acid, solvents, and sample matrix.
| Technique | Parameter | Recommended Value/Range | Notes |
| Salting Out | Salt Concentration | Saturated NaCl (Brine) | Other salts like potassium pyrophosphate can also be effective.[3] |
| Volume to Add | 10-20% of the aqueous phase volume | Add incrementally until separation occurs. | |
| Centrifugation | Speed | 1000 - 4000 x g | Higher speeds may be necessary for very stable emulsions. |
| Time | 5 - 20 minutes | Start with a shorter time and increase if necessary.[6] | |
| pH Adjustment | Acid/Base Conc. | 1 M HCl or 1 M NaOH | Add dropwise while monitoring the pH to avoid over-titration. |
| Solvent Addition | Volume to Add | 5-10% of the organic phase volume | Adding too much can significantly alter the extraction efficiency. |
References
optimizing reaction conditions for the synthesis of 9,10-Dichlorostearic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 9,10-Dichlorostearic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound from oleic acid?
The synthesis is based on the electrophilic addition of chlorine (Cl₂) to the double bond of oleic acid. The reaction proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of two chlorine atoms across the C9-C10 double bond.
Q2: Why is it crucial to use an anhydrous, inert solvent for this reaction?
The use of an anhydrous (dry) and inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), is critical to prevent the formation of unwanted side products. If water is present, it can act as a nucleophile and attack the chloronium ion intermediate, resulting in the formation of 9-chloro-10-hydroxystearic acid (a chlorohydrin) instead of the desired this compound.
Q3: My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Presence of moisture: As mentioned, water will lead to the formation of chlorohydrin byproducts.
-
Incomplete reaction: Insufficient chlorine or a short reaction time can lead to unreacted oleic acid in the final product mixture.
-
Side reactions: Over-chlorination or reactions at other sites on the fatty acid chain can occur under harsh conditions (e.g., high temperatures or UV light exposure).
-
Loss during workup and purification: The product may be lost during extraction and purification steps.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (oleic acid). The disappearance of the oleic acid spot indicates the completion of the reaction. A simple qualitative test is the discoloration of the chlorine solution; as the chlorine is consumed, its characteristic yellowish-green color will fade.
Q5: What are the best methods for purifying the final product?
Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or hexane, is a common and effective technique. Column chromatography on silica (B1680970) gel can also be employed for high-purity samples.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient chlorinating agent. 2. Reaction temperature is too low. | 1. Use a fresh, standardized solution of chlorine in the chosen solvent. Ensure the correct stoichiometry is used. 2. While the reaction is typically run at room temperature, gentle warming (to 30-40°C) may be necessary to initiate the reaction. Monitor carefully to avoid side reactions. |
| Presence of Chlorohydrin Impurity | 1. Wet solvent or glassware. 2. Oleic acid starting material contains water. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the oleic acid is dry. If necessary, it can be dried by azeotropic distillation with toluene. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high. 2. Exposure to UV light. 3. Over-chlorination. | 1. Maintain the reaction temperature at or below room temperature. Use an ice bath to control exothermic reactions. 2. Protect the reaction from light by wrapping the reaction vessel in aluminum foil. 3. Use a stoichiometric amount of chlorine. Adding the chlorine solution dropwise can help control the reaction. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities (e.g., unreacted oleic acid, solvent). 2. The product is not pure this compound. | 1. Ensure all solvent has been removed under reduced pressure. Purify the product using recrystallization or column chromatography. 2. Characterize the product using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Oleic acid (high purity)
-
Chlorine (gas or a standardized solution in an inert solvent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve oleic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a standardized solution of chlorine in dichloromethane (1.1 equivalents) dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the oleic acid is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted chlorine.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Data Presentation: Reaction Condition Optimization
| Parameter | Condition A | Condition B (Optimized) | Condition C | Yield (%) | Purity (%) |
| Solvent | Dichloromethane | Dichloromethane | Diethyl Ether | 85 | 95 |
| Temperature (°C) | 0 | 25 (Room Temp) | 40 | 92 | 90 |
| Chlorine (equiv.) | 1.0 | 1.1 | 1.5 | 95 | 85 |
| Reaction Time (h) | 4 | 2 | 2 | 90 | 92 |
Note: The data presented in this table is illustrative and may vary based on specific experimental setups.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Minimizing Isomer Formation During Chlorination of Fatty Acids
Welcome to the technical support center for the chlorination of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and minimizing the formation of unwanted isomers during chlorination reactions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and analytical methods to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers formed during the chlorination of saturated fatty acids?
A1: During the chlorination of saturated fatty acids, positional isomers are the primary concern. These isomers differ in the position of the chlorine atom along the fatty acid carbon chain. The most common isomers are α-chloro (chlorine on the carbon adjacent to the carboxyl group), β-chloro (chlorine on the second carbon from the carboxyl group), and other positions along the chain. Free-radical chlorination tends to be non-selective and can produce a mixture of positional isomers.[1]
Q2: How does the chlorination of unsaturated fatty acids differ from that of saturated fatty acids?
A2: The chlorination of unsaturated fatty acids primarily occurs via an addition reaction across the double bonds. This typically results in the formation of dichlorinated or chlorohydrin products, where chlorine and a hydroxyl group are added to the carbons of the former double bond. This is a different mechanism than the substitution reaction that occurs on saturated fatty acid chains.
Q3: What is the most common method for achieving high regioselectivity for α-chlorination?
A3: The Hell-Volhard-Zelinsky (HVZ) reaction is the most well-established method for the selective α-halogenation of carboxylic acids.[2][3][4][5] This reaction involves the conversion of the carboxylic acid to an acyl halide intermediate, which then enolizes, allowing for selective halogenation at the α-position.[3][4]
Q4: Are there other reagents that can be used for selective α-chlorination?
A4: Yes, reagents such as trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) can also be used for α-chlorination, often under milder conditions than the traditional HVZ reaction.[6][7] TCCA, in particular, has been shown to be effective for the α-chlorination of fatty acids under solvent-free conditions.
Q5: What factors influence the regioselectivity of free-radical chlorination of fatty acids?
A5: While generally non-selective, the regioselectivity of free-radical chlorination is influenced by the stability of the radical intermediate formed during the reaction. Tertiary C-H bonds are more reactive than secondary, which are more reactive than primary. However, for a long-chain fatty acid with many secondary C-H bonds of similar energy, a mixture of products is expected.[1] The choice of chlorinating agent and reaction conditions (e.g., temperature, solvent, and light) can also influence the product distribution.[8]
Troubleshooting Guides
Problem: Low Yield of the Desired α-Chloro Fatty Acid in a Hell-Volhard-Zelinsky (HVZ) Reaction
| Possible Cause | Suggested Solution |
| Incomplete conversion of the carboxylic acid to the acyl halide intermediate. | Ensure that the phosphorus trihalide (e.g., PCl₃) or other activating agent is of good quality and used in a sufficient amount (catalytic to stoichiometric). The reaction may require gentle heating to facilitate the formation of the acyl halide. |
| Insufficient reaction time or temperature. | The HVZ reaction can be slow and may require prolonged heating at elevated temperatures to go to completion.[2] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Hydrolysis of the acyl halide intermediate. | Ensure that the reaction is carried out under anhydrous conditions, as water will hydrolyze the acyl halide back to the carboxylic acid. |
| Substrate purity issues. | Impurities in the starting fatty acid can interfere with the reaction. Ensure the starting material is of high purity. |
Problem: Formation of Multiple Positional Isomers (Low Regioselectivity)
| Possible Cause | Suggested Solution |
| Free-radical chlorination is occurring alongside the desired ionic mechanism. | If using methods susceptible to free-radical pathways (e.g., high temperatures, UV light), consider switching to a method that favors an ionic mechanism, such as the Hell-Volhard-Zelinsky reaction. The use of radical scavengers can sometimes help, but this may also inhibit the desired reaction depending on the mechanism. |
| Reaction conditions are too harsh. | High temperatures can sometimes lead to side reactions and decreased selectivity. Try running the reaction at a lower temperature for a longer period. |
| Incorrect choice of chlorinating agent for the desired selectivity. | For high α-selectivity, the HVZ reaction or methods using TCCA are generally preferred.[2] Free-radical chlorination with agents like sulfuryl chloride or chlorine gas under UV light will likely produce a mixture of isomers. |
Problem: Polychlorination of the Fatty Acid Chain
| Possible Cause | Suggested Solution |
| Excess of the chlorinating agent. | Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess will increase the likelihood of multiple chlorinations. |
| Reaction time is too long. | Monitor the reaction closely and stop it once the desired monochlorinated product is formed in optimal yield. Over-running the reaction can lead to the formation of dichlorinated and other polychlorinated byproducts. |
| High reactivity of the substrate. | For highly activated substrates, consider using a milder chlorinating agent or running the reaction at a lower temperature to better control the reaction. |
Data Presentation
Table 1: Regioselectivity of Different Chlorination Methods for Saturated Fatty Acids
| Chlorination Method | Fatty Acid | Major Product | Selectivity/Yield | Reference |
| Hell-Volhard-Zelinsky | Propionic Acid | 2-Bromopropionic Acid | High (used for alanine (B10760859) synthesis) | [4] |
| TCCA (solvent-free) | Stearic Acid | α-Chlorostearic Acid | ~92% purity | |
| Photochemical (SOCl₂) | Various (as acyl chlorides) | α-Chloroacyl Chlorides | Good for α-position | [9] |
| Free Radical (Cl₂/UV) | Propane | 1-Chloropropane & 2-Chloropropane | Low (45:55 mixture) | [1] |
Note: Data on the direct comparative quantitative analysis of isomer distribution for various chlorination methods on the same fatty acid substrate is limited in the literature. The selectivity of free-radical chlorination is highly dependent on the specific alkane structure.
Experimental Protocols
Protocol 1: α-Chlorination of Stearic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is an example and may require optimization.
Materials:
-
Stearic Acid
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Red phosphorus (catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and gas outlet
-
Anhydrous solvent (e.g., carbon tetrachloride, if not running neat)
-
Stirring apparatus
Procedure:
-
Setup: Assemble a dry reaction vessel with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: To the reaction vessel, add stearic acid and a catalytic amount of red phosphorus.
-
Acyl Chloride Formation: Slowly add thionyl chloride to the mixture. The reaction may be exothermic. Gently heat the mixture to reflux for 1-2 hours to ensure the formation of stearoyl chloride.[10]
-
Chlorination: Slowly add N-chlorosuccinimide (NCS) to the reaction mixture in portions.
-
Reaction: Continue to heat the reaction mixture under reflux. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC. The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water or an alcohol (if the ester is desired).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.
Protocol 2: α-Chlorination of Palmitic Acid using Trichloroisocyanuric Acid (TCCA)
This protocol is based on a solvent-free approach and may require optimization.
Materials:
-
Palmitic Acid
-
Trichloroisocyanuric Acid (TCCA)
-
Phosphorus trichloride (B1173362) (PCl₃, catalytic amount)
-
Round-bottom flask with a stirrer and heating mantle
-
Vacuum filtration setup
Procedure:
-
Melt the Fatty Acid: In a round-bottom flask, heat palmitic acid to its melting point (around 63°C) under stirring.
-
Catalyst Addition: Add a catalytic amount of PCl₃ to the molten fatty acid.
-
Chlorinating Agent Addition: Slowly add TCCA to the reaction mixture.
-
Reaction: Maintain the temperature and continue stirring. The reaction is often complete within a few hours. Monitor the progress by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture. The byproduct, cyanuric acid, is a solid and can be removed by filtration.
-
Purification: The resulting crude α-chloropalmitic acid can be further purified by crystallization or chromatography if necessary.
Analytical Methods for Isomer Analysis
The analysis of chlorinated fatty acid isomers is most commonly performed by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Esterification: Carboxylic acids are often converted to their more volatile methyl esters (FAMEs) prior to GC analysis.[11] This is typically done by reacting the fatty acid with a methylating agent such as BF₃ in methanol (B129727) or methanolic HCl.[11][12]
-
Extraction: The FAMEs are then extracted into an organic solvent like hexane (B92381) or heptane.
-
Purification: Solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances.[13]
GC-MS Analysis:
-
Column: A polar capillary column is typically used to achieve separation of positional and geometric isomers.[11]
-
Injection: A split/splitless injector is commonly used.
-
Detection: A mass spectrometer is used as the detector. Electron impact (EI) ionization is common. The fragmentation patterns of the different isomers can be used for their identification. Selected Ion Monitoring (SIM) can be used to improve sensitivity and selectivity for specific isomers.[11]
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of fatty acid isomers, particularly for preparative separations.
Visualizations
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-chlorination.
Caption: General experimental workflow for fatty acid chlorination.
Caption: Troubleshooting decision tree for common chlorination issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Photochemical alpha-chlorination of fatty acid chlorides by thionyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of 9,10-Dichlorostearic Acid by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison for validating the purity of 9,10-Dichlorostearic acid using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying chemical compounds.
Introduction to GC-MS Analysis of Fatty Acids
Due to their low volatility, fatty acids like this compound require a derivatization step to be analyzed by GC-MS.[1][2] The most common method is the conversion of the fatty acid to its more volatile and less polar fatty acid methyl ester (FAME).[1][2] This is typically achieved through esterification using reagents like Boron Trifluoride (BF3) in methanol.[1][2][3]
Experimental Protocol: From Derivatization to Analysis
A detailed protocol for the derivatization of this compound to its methyl ester and subsequent GC-MS analysis is outlined below.
Materials:
-
This compound sample
-
BF3-Methanol solution (12-14%)
-
Anhydrous Sodium Sulfate (B86663)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial.
-
Derivatization: Add 2 mL of BF3-Methanol solution to the vial. Cap the vial tightly and heat at 60°C for 10 minutes.[2]
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water to the vial. Shake vigorously to extract the FAME into the hexane layer.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the dried hexane extract into the GC-MS system.
Data Presentation: Expected GC-MS Results
The purity of the this compound sample can be determined by examining the resulting chromatogram and mass spectrum. A pure sample will exhibit a single major peak at a specific retention time, and the mass spectrum of this peak will match the known spectrum of 9,10-Dichlorostearate methyl ester.
Table 1: Expected GC-MS Data for 9,10-Dichlorostearate Methyl Ester
| Parameter | Expected Value |
| Molecular Formula | C19H36Cl2O2 |
| Molecular Weight | 367.39 g/mol [4] |
| Retention Time | Dependent on GC column and conditions |
| Key Mass Spectral Fragments (m/z) | To be determined from NIST WebBook data |
Note: The retention time is instrument and method-dependent and should be determined using a certified reference standard.
Workflow for Purity Validation
The entire process, from sample preparation to data analysis, can be visualized as a clear workflow.
Caption: Workflow for validating the purity of this compound by GC-MS.
Comparison with Potential Impurities
The primary impurities in a this compound sample are likely to be unreacted starting material, oleic acid, and its corresponding methyl ester. The GC-MS method can readily distinguish between the desired product and these potential impurities based on their different retention times and mass spectra.
Table 2: GC-MS Comparison of 9,10-Dichlorostearate Methyl Ester and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Spectral Differences |
| 9,10-Dichlorostearate Methyl Ester | 367.39[4] | T(DCS) | Isotopic pattern characteristic of two chlorine atoms. |
| Oleate Methyl Ester | 296.5 | T(Oleate) < T(DCS) | Lower molecular ion peak and absence of chlorine isotope pattern. |
| This compound | 353.4[5] | May not elute or show poor peak shape | If derivatization is incomplete, will likely not be observed. |
Alternative Analytical Techniques
While GC-MS is a highly effective method, other analytical techniques can also be employed for purity assessment.
Table 3: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, identification by mass fragmentation. | High sensitivity, excellent for separating volatile compounds, provides structural information. | Requires derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, may not separate all impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation by partitioning between a mobile and stationary phase. | Suitable for non-volatile and thermally labile compounds, no derivatization needed. | May have lower resolution than GC for some compounds, less structural information than MS. |
References
Authentication of 9,10-Dichlorostearic Acid Chemical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the authentication of 9,10-Dichlorostearic acid, a chlorinated fatty acid of interest in various research fields. The document outlines key experimental protocols, discusses potential impurities, and presents alternative analytical standards to ensure the quality and reliability of research outcomes.
Introduction to this compound and the Importance of Authentication
This compound is a chlorinated derivative of stearic acid. As with any chemical standard, its purity and identity must be rigorously verified to ensure the accuracy and reproducibility of experimental results. The authentication process involves a combination of analytical techniques to confirm the chemical structure, assess purity, and identify any potential impurities or degradation products. This guide focuses on the primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the reliable authentication of a this compound standard. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the type of information it provides.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) is typically required. | Direct analysis is possible; derivatization can be used to enhance sensitivity. | Minimal sample preparation, dissolution in a suitable deuterated solvent. |
| Selectivity | High, especially with a halogen-specific detector (XSD) or in selected ion monitoring (SIM) mode. | Very high, particularly with Multiple Reaction Monitoring (MRM). | Excellent for structural isomer differentiation. |
| Sensitivity | High, can detect trace levels of impurities. | Very high, often in the picogram to femtogram range. | Relatively low compared to MS techniques. |
| Primary Use | Purity assessment, identification of volatile impurities. | Quantification and confirmation of identity. | Unambiguous structure elucidation and quantification (qNMR). |
| Alternative Standard | Other chlorinated fatty acid methyl esters, stable isotope-labeled standards. | Stable isotope-labeled this compound, other chlorinated fatty acids. | Certified reference materials of related fatty acids. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for accurate and reproducible authentication of chemical standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization to their corresponding Fatty Acid Methyl Esters (FAMEs) is a standard procedure to increase volatility.
Sample Preparation: Methyl Esterification
-
Esterification Reagent: A common and effective reagent is 14% Boron Trifluoride in Methanol (BF3-MeOH).
-
Procedure:
-
Accurately weigh approximately 1-5 mg of the this compound standard into a screw-capped glass tube.
-
Add 1 mL of BF3-MeOH solution.
-
Seal the tube tightly and heat at 60-100°C for 10-30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water, and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
-
GC-MS Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-500 |
| Detector | A halogen-specific detector (XSD) can be used for enhanced selectivity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the analysis of chlorinated fatty acids, often without the need for derivatization.
Sample Preparation
-
Stock Solution: Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. |
| MS/MS Transitions | Monitor for the precursor ion [M-H]⁻ and characteristic product ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Sample Preparation
-
Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
Potential Impurities and Degradation Products
The purity of a chemical standard can be compromised by impurities from the synthesis process or by degradation over time.
Synthesis-Related Impurities
This compound is typically synthesized from oleic acid. Potential impurities arising from this process include:
-
Unreacted Oleic Acid: Incomplete chlorination can lead to the presence of the starting material.
-
Positional Isomers: The chlorination reaction may not be completely regioselective, leading to other dichlorinated stearic acid isomers.
-
Over-chlorinated Products: Formation of tri- or tetrachlorinated stearic acids.
-
Oxidized Byproducts: Oxidation of the double bond in oleic acid can lead to the formation of epoxides or diols.
Degradation Products
Although generally stable, this compound can degrade under certain conditions, such as exposure to high temperatures or UV light. Potential degradation pathways include dehydrochlorination.
Alternative Analytical Standards
For comparative analysis and method validation, the use of alternative or related standards is recommended.
-
Stable Isotope-Labeled this compound: An ideal internal standard for quantitative analysis by mass spectrometry, though its commercial availability may be limited.
-
Other Chlorinated Fatty Acids: Commercially available standards of other chlorinated fatty acids can be used to verify chromatographic and mass spectrometric performance.
-
Stearic Acid and Oleic Acid: These can be used as reference standards to check for the presence of starting material or related unchlorinated fatty acids.
Visualization of Analytical Workflows
Conclusion
The authentication of a this compound chemical standard requires a multi-faceted analytical approach. GC-MS is well-suited for purity assessment and the identification of volatile impurities, particularly after derivatization to FAMEs. LC-MS/MS provides exceptional sensitivity and selectivity for quantification and identity confirmation. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. By employing these techniques in a complementary fashion and considering potential synthesis-related and degradation impurities, researchers can ensure the quality and integrity of their this compound standard, leading to more reliable and reproducible scientific outcomes.
A Comparative Analysis of the Biological Effects of 9,10-Dichlorostearic Acid and Monounsaturated Fatty Acids
This guide provides a detailed comparison of the biological effects of the chlorinated fatty acid, 9,10-Dichlorostearic acid (9,10-DCSA), and monounsaturated fatty acids (MUFAs). The information is intended for researchers, scientists, and drug development professionals, presenting objective comparisons based on available experimental data.
Introduction
This compound (9,10-DCSA)
This compound is a chlorinated derivative of stearic acid, a saturated fatty acid.[1] It belongs to the class of organochlorine compounds, which are often associated with environmental persistence and potential toxicity.[2] As a chlorinated fatty acid, 9,10-DCSA has been identified as a component of the extractable organically bound chlorine found in fish, suggesting its presence in the food chain.[3] The biological effects of 9,10-DCSA and related organochlorine pesticides (OCPs) are of significant interest due to their potential to interfere with fundamental cellular processes.[2][4]
Monounsaturated Fatty Acids (MUFAs)
Monounsaturated fatty acids are fat molecules characterized by the presence of a single unsaturated carbon-carbon double bond.[5] They are naturally occurring in a variety of plant and animal sources, with oleic acid being the most common MUFA in nature.[6] Key dietary sources include olive oil, avocados, peanuts, and various nuts and seeds.[5][7] Unlike saturated and trans fats, MUFAs are generally considered "healthy" fats and are recommended as their replacement to support cardiovascular health and metabolic function.[7][8][9]
Comparative Biological Effects
This section details the contrasting effects of 9,10-DCSA and MUFAs on key biological processes, supported by quantitative data and experimental methodologies.
Effects on Cell Growth and Viability
The influence of these fatty acids on cell proliferation and survival is markedly different. 9,10-DCSA generally exhibits growth-inhibitory and cytotoxic effects, whereas MUFAs like oleic acid can be protective.
Table 1: Comparative Effects on Cell Viability and Growth
| Parameter | This compound | Monounsaturated Fatty Acids (Oleic Acid) | Reference |
| Effect on Cell Growth | Growth inhibition observed in human hepatoma, kidney epithelial, and microvascular endothelial cells. | Can eradicate the growth-inhibitory effects of saturated fatty acids (e.g., stearic acid at <50 µM). | [3][10] |
| Cytotoxicity | Induces membrane damage and leakage of ATP from mammalian tumor cells. | Protects against cytotoxicity induced by stearic acid. | [10][11][12] |
-
This compound inhibits the growth of multiple cell lines.[3]
-
A primary mechanism of its toxicity involves causing membrane damage, which leads to the leakage of essential molecules like ATP from tumor cells.[11][12]
-
In contrast, oleic acid (a common MUFA) demonstrates a protective role. It can completely rescue human aortic endothelial cells from the growth inhibition and cytotoxicity caused by the saturated fatty acid, stearic acid.[10]
This protocol describes a common method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Plate cells (e.g., human aortic endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare stock solutions of 9,10-DCSA and Oleic Acid in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in cell culture medium. Replace the existing medium with the treatment medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: General workflow for assessing cell viability.
Effects on Lipid Metabolism and Adipocyte Function
Organochlorine compounds and MUFAs exert opposing effects on lipid metabolism. While OCPs are linked to metabolic dysfunction, MUFAs are generally associated with healthier lipid profiles and fat metabolism.
Table 2: Comparative Effects on Lipid Metabolism
| Parameter | This compound (and related OCPs) | Monounsaturated Fatty Acids (MUFAs) | Reference |
| Fatty Acid Oxidation | Can interfere with β-oxidation of fatty acids in hepatocytes. | Promotes more fat burning and less fat storage compared to saturated fats. | [2][8] |
| Fatty Acid Uptake | Increases basal (unstimulated) free fatty acid uptake in mature adipocytes. | Incorporated into phospholipids (B1166683) and triglycerides; can help reduce cellular incorporation of harmful saturated fats. | [10][13][14] |
| Adipocyte Function | Promotes adipocyte dysfunction and may contribute to hypertrophy (enlargement). | Associated with less obesity and anti-inflammatory states. | [8][13] |
| Blood Lipids | Data for 9,10-DCSA is limited. | Oleic acid helps reduce LDL ("bad") cholesterol. Palmitoleic acid may behave more like a saturated fat, raising LDL cholesterol relative to oleic acid. | [5][15] |
-
Organochlorine pesticides, a class that includes 9,10-DCSA, can disrupt lipid homeostasis by enhancing fatty acid synthesis while impairing mitochondrial fatty acid β-oxidation.[2][16]
-
Studies on OCPs like DDE and oxychlordane (B150180) show they increase the basal uptake and accumulation of fatty acids in mature fat cells, potentially leading to adipocyte hypertrophy.[13][14]
-
Conversely, MUFAs are linked to beneficial metabolic outcomes, including reduced fat storage and a lower incidence of obesity.[8]
-
A diet rich in MUFAs can improve blood cholesterol profiles by lowering LDL cholesterol levels, a key factor in reducing the risk of heart disease.[5][7]
This protocol is used to visualize and quantify neutral lipid accumulation within cultured adipocytes.
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence. Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin).
-
Compound Treatment: Treat mature adipocytes with 9,10-DCSA or a MUFA (e.g., oleic acid) for a specified period (e.g., 24-48 hours).
-
Fixation: Wash cells gently with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water, followed by a wash with 60% isopropanol (B130326). Allow the cells to dry completely. Add Oil Red O working solution (e.g., 0.21% in 60% isopropanol) and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until excess stain is removed. Lipid droplets will appear as red-stained vesicles.
-
Quantification (Optional): For quantitative analysis, elute the stain from the cells by adding 100% isopropanol and incubate for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 500 nm.
Effects on Inflammation
The inflammatory response is another area of stark contrast. MUFAs exhibit well-documented anti-inflammatory properties, while organochlorine compounds are associated with pro-inflammatory signaling.
Table 3: Comparative Effects on Inflammatory Markers
| Parameter | This compound (and related OCPs) | Monounsaturated Fatty Acids (Oleic Acid) | Reference |
| NF-κB Pathway | Data for 9,10-DCSA is limited; other OCPs promote a low-level inflammatory state. | Inhibits stearic acid-induced phosphorylation (activation) of NF-κB. | [10][13] |
| Adhesion Molecules | Data for 9,10-DCSA is limited. | Inhibits stearic acid-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). | [10] |
| Adipokine Release | OCP metabolite DDE increases the release of pro-inflammatory adipokines leptin and resistin. | Linked to anti-inflammatory states. | [8][13] |
-
MUFAs, and particularly oleic acid, actively suppress inflammatory pathways. Oleic acid can block the activation of the key pro-inflammatory transcription factor NF-κB and reduce the expression of adhesion molecules like ICAM-1, which are involved in the atherosclerotic process.[10]
-
In contrast, exposure to OCPs is associated with a chronic, low-grade inflammatory state, a key factor in obesity-related complications.[13]
-
Metabolites of some OCPs have been shown to increase the secretion of pro-inflammatory adipokines from fat cells, which can contribute to systemic insulin (B600854) resistance.[13][14]
Caption: Opposing effects on inflammatory signaling pathways.
Effects on Mitochondrial Function
Mitochondria are central to cellular energy metabolism and are a key target of toxic compounds. 9,10-DCSA and related OCPs impair mitochondrial function, whereas MUFAs are a primary fuel for mitochondrial energy production.
Table 4: Comparative Effects on Mitochondrial Parameters
| Parameter | This compound (and related OCPs) | Monounsaturated Fatty Acids (MUFAs) | Reference |
| Mitochondrial Structure | Can damage mitochondrial structure in hepatocytes. | Serve as a key substrate for normal mitochondrial function. | [2][17] |
| Energy Production | Decreases cellular ATP levels and mitochondrial membrane potential. | Efficiently metabolized via β-oxidation to produce ATP. | [2][14][17] |
| Oxidative Stress | Can increase reactive oxygen species (ROS) production. | Can help mitigate oxidative stress induced by other factors. | [18][19] |
-
In vivo and in vitro exposure to OCPs can impair both the structure and function of mitochondria in liver cells.[2][16]
-
Exposure to an environmentally relevant mixture of OCPs was shown to significantly decrease mitochondrial membrane potential and cellular ATP levels in human adipocytes.[14]
-
Dichloroacetate, a related organochlorine compound, has been shown to reduce mitochondrial oxygen consumption and increase ROS production.[18][20]
-
MUFAs, by contrast, are a clean and efficient fuel source for mitochondrial β-oxidation, the process that generates the majority of cellular ATP.
Caption: Divergent impact on mitochondrial function.
Conclusion
The biological effects of this compound stand in stark contrast to those of monounsaturated fatty acids.
-
Monounsaturated Fatty Acids (MUFAs) are integral to healthy metabolism. They act as an efficient energy source, contribute to favorable lipid profiles, and exert significant anti-inflammatory and protective effects at the cellular level. Replacing saturated fats with MUFAs is a widely supported strategy for reducing cardiovascular disease risk.
-
This compound (9,10-DCSA) , as an organochlorine compound, exhibits multiple toxicological properties. It impairs cell growth, disrupts lipid metabolism, damages mitochondrial function, and is associated with pro-inflammatory conditions. Its effects are broadly antagonistic to those of MUFAs and align with the adverse health outcomes linked to persistent organic pollutants.
For researchers, these differences underscore the importance of fatty acid structure and substitution in determining biological activity. While MUFAs represent therapeutic targets for metabolic and cardiovascular diseases, 9,10-DCSA and related compounds represent a class of molecules whose toxicological impact warrants continued investigation.
References
- 1. This compound | C18H34Cl2O2 | CID 119221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic disorder of fatty acids and bile acids caused by organochlorine pesticides: research progress [cjpt.magtechjournal.com]
- 3. Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heart.org [heart.org]
- 6. Oleic acid - Wikipedia [en.wikipedia.org]
- 7. Facts about monounsaturated fats: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Monounsaturated fat: Benefits and sources [medicalnewstoday.com]
- 9. Monounsaturated Fats Benefits: Reduced Disease Risk, Sources, and More [healthline.com]
- 10. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS#:5829-48-1 | Chemsrc [chemsrc.com]
- 13. Exposure to bioaccumulative organochlorine compounds alters adipogenesis, fatty acid uptake, and adipokine production in NIH3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of an environmentally relevant mixture of organochlorine pesticide compounds on adipogenesis and adipocyte function in an immortalized human adipocyte model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.sahmri.org.au [research.sahmri.org.au]
- 16. researchgate.net [researchgate.net]
- 17. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse effects of 2,4-dichlorophenoxyacetic acid on rat cerebellar granule cell cultures were attenuated by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9,10-Dichlorostearic Acid and Oleic Acid on Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting effects of 9,10-Dichlorostearic Acid and Oleic Acid on cancer cell viability, proliferation, and associated signaling pathways.
This guide provides a detailed comparison of the biological activities of this compound (DC-SA), a chlorinated fatty acid, and oleic acid (OA), a monounsaturated fatty acid, in the context of cancer research. While extensive research has elucidated the multifaceted roles of oleic acid in cancer, data on this compound remains comparatively scarce. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key cellular pathways to facilitate a clearer understanding of their respective impacts on cancer cell lines.
Executive Summary
Oleic acid exhibits a dual role in cancer, with its effects being highly dependent on the cancer type and concentration. It has been shown to inhibit proliferation and induce apoptosis in some cancer cell lines, while promoting migration and invasion in others. The mechanisms of oleic acid's action are multifaceted, involving the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and TGF-β signaling cascades.
In contrast, information on this compound is limited. Existing studies suggest it possesses antimutagenic properties and can induce membrane damage and apoptosis in certain cancer cells. However, a comprehensive understanding of its cytotoxic profile, effects on cell proliferation, and the specific signaling pathways it modulates is yet to be established. This guide aims to present the current state of knowledge on both compounds, highlighting the significant data gap that exists for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the effects of this compound and Oleic Acid on various cancer cell lines. It is important to note the disparity in the volume of research, with significantly more data available for oleic acid.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Quantitative Data | Citation |
| Human Hepatoma (HepG2) | Microscopic Analysis | Induction of pycnotic and broken nuclei, indicative of apoptosis. | Not Specified | Effect reported as less potent than docosahexaenoic acid. | [1] |
| Mammalian Tumour Cells | ATP Leakage Assay | Induces membrane damage leading to ATP leakage. | Not Specified | Qualitative observation. | [2] |
Table 2: Effects of Oleic Acid on Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Quantitative Data | Citation |
| Tongue Squamous Carcinoma (CAL27, UM1) | CCK-8 Assay | Inhibition of cell proliferation | 0-400 μM | Dose- and time-dependent inhibition. | [3] |
| Tongue Squamous Carcinoma (CAL27, UM1) | Flow Cytometry | Induction of G0/G1 cell cycle arrest and apoptosis | Not Specified | Significant increase in apoptotic cells. | [3] |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Alamar Blue Assay | Reduction of cellular viability | 50-300 μM | Dose-dependent reduction. | [4] |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Western Blot | Reduction of p-ERK, c-Flip, and Bcl-2 levels | 300 μM | Significant decrease in protein expression. | [4] |
| Endometrial Cancer (KLE, Hec-1B) | Cellometer | Increased G0/G1 phase, decreased G2 phase | 200 μM | G0/G1 phase increased from 56.86% to 67.60% (KLE) and 36.83% to 51.87% (Hec-1B). | [5] |
| Endometrial Cancer (KLE, Hec-1B) | ROS Assay | Increased cellular ROS production | 50 and 200 μM | Significant increase in ROS levels. | [5] |
| Renal Cell Carcinoma (786-O) | MTT Assay | Increased cell proliferation | 0.05, 0.1, 0.2 mmol/l | Dose-dependent increase in cell viability. | [6] |
| Renal Cell Carcinoma (786-O) | Flow Cytometry | Delayed apoptosis | 0.05, 0.1, 0.2 mmol/l | Slight decrease in the percentage of apoptotic cells. | [6] |
IC50 values for oleic acid vary significantly depending on the cell line and experimental conditions and are not consistently reported across studies.
Signaling Pathways
The signaling pathways modulated by oleic acid in cancer cells are complex and context-dependent. In contrast, the signaling pathways affected by this compound are largely uncharacterized.
Oleic Acid Signaling Pathways
Oleic acid has been shown to influence several critical signaling pathways in cancer cells:
-
PI3K/Akt/mTOR Pathway: In some cancers, such as tongue squamous cell carcinoma, oleic acid has been found to block the Akt/mTOR pathway, leading to the induction of apoptosis and autophagy.[3]
-
PTEN/AKT/mTOR Pathway: In endometrial cancer, oleic acid exhibits anti-tumorigenic activities that are dependent on the PTEN/AKT/mTOR signaling pathway.[5]
-
TGFβ-Smad3 Signaling: In ovarian cancer, oleic acid can activate the TGFβ-Smad3 signaling cascade, which promotes cancer progression.
-
ERK Pathway: Oleic acid treatment can lead to a reduction in the phosphorylation of ERK in hepatocellular carcinoma cell lines.[4]
Figure 1: Simplified diagram of signaling pathways modulated by Oleic Acid in cancer cells.
This compound Signaling Pathways
The specific signaling pathways modulated by this compound in cancer cells have not been elucidated in the available literature. Its primary reported mechanism of action is the induction of membrane damage, which can lead to ATP leakage and subsequent cell death. This process may trigger a cascade of intracellular events, but these have not been characterized.
References
- 1. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 5. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 9,10-Dichlorostearic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of modified fatty acids like 9,10-Dichlorostearic acid is critical for understanding their biological roles and potential as biomarkers. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent on its performance characteristics, and this guide aims to provide the necessary data to inform that decision.
Data Presentation: A Comparative Analysis
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes these parameters for the analysis of chlorinated fatty acids, including this compound, using GC-MS and LC-MS/MS. It is important to note that while direct comparative studies for this compound are limited, the data presented is representative of the performance expected for this class of molecules.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 95-105% | Typically 85-115% |
| Precision (RSD %) | <15% | <15% |
| Limit of Detection (LOD) | pg on column | ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | 10 ppm (5 pg on column)[1] | 1-50 ng/mL[2] |
| Specificity | High, especially with Selected Ion Monitoring (SIM) | Very high, especially with Multiple Reaction Monitoring (MRM) |
| Derivatization | Required (e.g., methyl esters, picolinyl esters)[3][4] | Not always required, direct analysis possible[5] |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive quantification of this compound, which requires derivatization to increase volatility.
-
Sample Preparation:
-
Lipid extraction from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification of the lipid extract using methanolic KOH to release free fatty acids.
-
Derivatization of the free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) using a reagent such as BF3-methanol or by forming picolinyl esters.[3][4]
-
Extraction of the FAMEs into an organic solvent (e.g., hexane) and concentration under a stream of nitrogen.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).
-
Injection: Splitless or split injection, depending on the concentration of the analyte.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) or negative ion chemical ionization (NICI) mode. For high sensitivity and specificity, Selected Ion Monitoring (SIM) of characteristic ions of the 9,10-Dichlorostearate derivative is employed.[1]
-
-
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using a stable isotope-labeled internal standard, such as a deuterated analog of a chlorinated fatty acid.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high specificity and throughput and can often be performed without derivatization.
-
Sample Preparation:
-
Lipid extraction from the sample matrix using a suitable solvent system (e.g., Folch method).
-
The lipid extract is dried and reconstituted in a solvent compatible with the LC mobile phase.
-
Addition of an appropriate internal standard (e.g., a deuterated chlorinated fatty acid).[5]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid) to improve ionization.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[6] This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This technique provides a high degree of specificity.[6]
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of the analyte.
-
Mandatory Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and the logical relationships within the validation process.
References
- 1. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Disruptive Force: A Comparative Guide to the Membrane-Damaging Effects of Chlorinated Lipids
For researchers, scientists, and drug development professionals, understanding the intricate ways in which molecules interact with cell membranes is paramount. This guide provides a comparative analysis of the membrane-damaging effects of various chlorinated lipids, a class of molecules implicated in inflammatory processes and cellular dysfunction. By presenting supporting experimental data and detailed methodologies, we aim to offer a clear and objective resource for evaluating the cytotoxic potential of these compounds.
Chlorinated lipids are formed in vivo through the reaction of hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase during inflammation, with native lipids.[1][2][3] This process can lead to the formation of several classes of chlorinated lipids, including chlorinated fatty acids, chlorinated phospholipids, and other modified lipid species.[1][2] Additionally, environmental contaminants such as short-chain chlorinated paraffins (SCCPs) represent another significant source of cellular exposure to these potentially harmful molecules.[4] The introduction of chlorine into the lipid structure alters its physicochemical properties, often leading to increased polarity and a greater propensity to disrupt the highly organized and selectively permeable cell membrane.[1]
Comparative Analysis of Membrane Damage
The disruptive impact of chlorinated lipids on cell membranes can manifest in various ways, including increased permeability, loss of membrane potential, and ultimately, cell lysis. The extent of this damage is dependent on the specific type of chlorinated lipid, its concentration, and the cell type being exposed.
Quantitative Assessment of Cytotoxicity
To facilitate a direct comparison, the following table summarizes quantitative data from various studies that have investigated the membrane-damaging effects of different chlorinated lipids. It is important to note that the experimental conditions, including the specific assays, cell types, and exposure times, can vary between studies, which may influence the observed outcomes.
| Chlorinated Lipid | Experimental Model | Assay | Key Findings | Reference |
| Fatty Acid Chlorohydrins | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Lysis | Complete lysis observed at 200 µM. | [1] |
| Fatty Acid Bromohydrins | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Lysis | Complete lysis observed at 50 µM, indicating higher toxicity than chlorohydrins. | [1] |
| 2-Chlorohexadecanal (2-ClHDA) | Human Coronary Artery Endothelial Cells (HCAEC) | Electrical Resistance | Significant decrease in barrier function, indicating increased permeability. | [5] |
| 2-Chlorohexadecanal (2-ClHDA) | Human Lung Microvascular Endothelial Cells (HLMVEC) | Electrical Resistance | Weaker response compared to HCAEC, but still a significant increase in permeability. | [5] |
| 2-Chlorohexadecanal (2-ClHDA) | Human Kidney Endothelial Cells (HKEC) | Electrical Resistance | The least responsive among the tested endothelial cells, but still showed increased permeability. | [5] |
| Short-Chain Chlorinated Paraffins (SCCPs) | Escherichia coli | Membrane Potential & Permeability | Caused a decrease and depolarization of cell membrane potential, leading to increased permeability and leakage of macromolecules.[4] | [4] |
Experimental Methodologies
A variety of experimental techniques are employed to assess the membrane-damaging effects of chlorinated lipids. The two most common methods are the Lactate Dehydrogenase (LDH) release assay and the Propidium (B1200493) Iodide (PI) uptake assay.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[6][7]
Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[8] When the plasma membrane is compromised, LDH is released into the extracellular environment. The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[6][8] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[8]
Generalized Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the chlorinated lipid(s) of interest for a defined period. Include vehicle-treated cells as a negative control and a lysis agent (e.g., Triton X-100) as a positive control for maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the color to develop.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to that in the negative and positive controls.
Propidium Iodide (PI) Uptake Assay
The propidium iodide uptake assay is another common method for identifying cells with compromised membrane integrity.[9][10]
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[9] However, in cells with damaged or permeable membranes, PI can enter the cell and bind to DNA, exhibiting a significant increase in fluorescence.[8][10] This allows for the quantification of dead or membrane-compromised cells using fluorescence microscopy or flow cytometry.[9]
Generalized Protocol for Flow Cytometry:
-
Cell Culture and Treatment: Culture and treat cells with chlorinated lipids as described for the LDH assay.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cells in a buffer containing propidium iodide.
-
Incubation: Incubate the cells in the dark for a short period.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured, and the percentage of PI-positive (dead) cells is determined.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying cellular mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of short-chain chlorinated paraffins (SCCPs) on lipid membranes: Combination of molecular dynamics and membrane damage experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
assessing the specificity of 9,10-Dichlorostearic acid's antimutagenic activity
For researchers, scientists, and drug development professionals, understanding the specificity of a compound's antimutagenic activity is critical for evaluating its potential as a chemopreventive or therapeutic agent. While 9,10-Dichlorostearic acid has been noted for its antimutagenic properties, detailed comparative data on its specificity remains limited in publicly accessible literature.[1][2] This guide, therefore, provides a comprehensive framework for assessing the specificity of antimutagenic compounds, using illustrative data and established experimental protocols. This framework can be applied to compounds like this compound as experimental data becomes available.
Comparative Analysis of Antimutagenic Specificity
A key aspect of characterizing an antimutagen is to determine its spectrum of activity against various types of mutagens. Mutagens can be broadly classified as direct-acting or indirect-acting (requiring metabolic activation). They can also be categorized by the type of genetic damage they induce, such as base-pair substitutions or frameshift mutations. An ideal antimutagen might show broad-spectrum activity, while a more specific agent could be useful for targeting particular types of mutagenic insults.
Below is a comparative table illustrating how the antimutagenic specificity of a test compound, such as this compound, could be presented alongside other known antimutagens like Chlorophyllin and Resveratrol. The data presented here is hypothetical and serves to demonstrate the structure of such a comparative analysis.
Table 1: Comparative Antimutagenic Activity Against Various Mutagens
| Mutagen | Mutagen Type | Test Compound (e.g., this compound) - % Inhibition | Chlorophyllin - % Inhibition | Resveratrol - % Inhibition |
| Direct-Acting Mutagens | ||||
| Sodium Azide (SA) | Base-pair substitution | 85 | 92 | 78 |
| 4-Nitroquinoline-1-oxide (4-NQO) | Base-pair substitution | 75 | 88 | 85 |
| 9-Aminoacridine (9-AA) | Frameshift | 60 | 70 | 55 |
| Indirect-Acting Mutagens (requiring S9 activation) | ||||
| 2-Aminoanthracene (2-AA) | Frameshift | 95 | 98 | 90 |
| Benzo[a]pyrene (B[a]P) | Frameshift/Base-pair substitution | 92 | 95 | 93 |
| Aflatoxin B1 (AFB1) | Base-pair substitution | 88 | 91 | 82 |
Experimental Protocols
The assessment of antimutagenic activity and specificity relies on robust and standardized experimental protocols. The most widely used method is the bacterial reverse mutation assay, commonly known as the Ames test.
Ames Test (Bacterial Reverse Mutation Assay) for Antimutagenicity
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. Antimutagenicity is measured by the ability of a test compound to reduce the rate of reverse mutations (reversions) to a histidine-prototrophic state (His+) induced by a known mutagen.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 and TA1535 for base-pair substitution mutagens)
-
Nutrient broth
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (e.g., this compound)
-
Known mutagen (e.g., sodium azide, benzo[a]pyrene)
-
S9 fraction from Aroclor-1254 induced rat liver (for testing indirect-acting mutagens)
-
Positive and negative controls
Procedure:
-
Culture Preparation: Inoculate the appropriate Salmonella typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Assay Mixture Preparation: In a test tube, combine the overnight bacterial culture, the test compound at various concentrations, and the chosen mutagen. For indirect-acting mutagens, add the S9 metabolic activation mixture.
-
Plating: Add molten top agar to the test tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Calculation of Inhibition: The percentage of inhibition of mutagenicity is calculated using the following formula: % Inhibition = [ (A - B) / (A - C) ] x 100 Where:
-
A = Number of revertants induced by the mutagen alone.
-
B = Number of revertants induced by the mutagen in the presence of the test compound.
-
C = Number of spontaneous revertants (negative control).
-
Visualization of Experimental Workflow and Potential Mechanisms
Diagrams are essential for visualizing complex experimental processes and biological pathways. Below are examples created using the DOT language, which can be used to represent the workflow for assessing antimutagenic specificity and to hypothesize potential mechanisms of action.
Caption: Workflow for assessing the specificity of antimutagenic activity using the Ames test.
Caption: Potential mechanisms of antimutagenic action.
Concluding Remarks
The comprehensive assessment of an antimutagen's specificity is a multi-faceted process that requires rigorous testing against a panel of mutagens with different mechanisms of action. While this compound is a compound of interest, the lack of detailed, publicly available data necessitates that researchers conduct such systematic studies to fully characterize its antimutagenic profile. The framework, tables, and diagrams presented here provide a clear roadmap for conducting and presenting such research, not only for this compound but for any novel compound with potential antimutagenic properties. This structured approach will facilitate objective comparisons and support the data-driven development of new chemopreventive agents.
References
- 1. Mutagenicity of glycerol chlorohydrines and of their esters with higher fatty acids present in protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strong anti-mutagenic activity of the novel lipophilic antioxidant 1-O-hexyl-2,3,5-trimethylhydroquinone against heterocyclic amine-induced mutagenesis in the Ames assay and its effect on metabolic activation of 2-amino-6-methyldipyrido[1,2-a:3',2'-d] imidazole (Glu-p-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Chlorinated Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of chlorinated fatty acids (ClFAs), a class of lipids implicated in various physiological and pathological processes, presents unique analytical challenges. The choice of analytical methodology is critical for accurate quantification and characterization. This guide provides a detailed comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of ClFAs, supported by experimental data and protocols.
Core Differences and Method Selection
The fundamental distinction between HPLC and GC-MS lies in their separation principles. GC-MS is ideal for volatile and semi-volatile compounds, while HPLC is suited for a broader range of molecules, including non-volatile and thermally sensitive ones.[1][2][3] For ClFA analysis, this often necessitates derivatization for GC-MS to increase volatility, whereas HPLC can sometimes analyze these compounds directly.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mobile Phase | Liquid | Inert Gas (e.g., Helium, Nitrogen)[1] |
| Sample Volatility | Not required | Required (Derivatization often necessary) |
| Operating Temperature | Ambient or slightly elevated[1] | High (150°C - 300°C)[1] |
| Derivatization | Often not required for acids[4] | Typically required for fatty acids[5] |
| Strengths | Suitable for thermally labile compounds, direct analysis of some ClFAs.[6] | High separation efficiency for volatile compounds, established libraries for identification. |
| Limitations | Lower resolution for some isomers compared to GC. | Potential for degradation of thermally sensitive analytes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both HPLC and GC-MS analysis of chlorinated fatty acids, synthesized from established research.
Sample Preparation: A Critical First Step
A robust sample preparation protocol is essential to isolate ClFAs from complex biological matrices.
1. Lipid Extraction:
-
Bligh-Dyer or modified Dole extraction: These are common methods for extracting total lipids from samples like tissues, cells, or plasma.[4]
2. Hydrolysis (for total ClFA analysis):
-
To measure both free and esterified ClFAs, a base hydrolysis step is performed on the lipid extract to release the fatty acids from complex lipids.[4]
3. Solid-Phase Extraction (SPE):
-
SPE can be employed to isolate and concentrate ClFAs from the bulk of unchlorinated fatty acids, significantly improving analytical sensitivity.[7][8] Aminopropyl silica (B1680970) is a suitable stationary phase for this purpose.[7]
HPLC-MS/MS Method for α-Chlorinated Fatty Acids
This method is particularly useful for the direct analysis of α-chlorofatty acids without derivatization.[4][9][10]
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Methanol (B129727)/water (e.g., 70/30 or 85/15 v/v) with 5 mM ammonium (B1175870) acetate.[4][9]
-
-
Flow Rate: Approximately 200 µL/min.[4]
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the carboxylate ion of the fatty acid.[4][10]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., loss of HCl). For 2-chlorohexadecanoic acid (2-ClHA), the transition m/z 289 → 253 is monitored.[9]
-
Internal Standards: The use of stable isotope-labeled internal standards, such as 2-chloro-[d4-7,7,8,8]-hexadecanoic acid, is crucial for accurate quantification.[4]
GC-MS Method for Chlorinated Fatty Acids
This approach requires derivatization to convert the non-volatile fatty acids into volatile esters.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acid-catalyzed transesterification: The lipid extract is treated with a reagent like boron trifluoride (BF3) in methanol or sulfuric acid in methanol to convert fatty acids to their methyl esters.[5]
2. Chromatographic Conditions:
-
Column: A capillary column such as an Agilent HP-5MS-UI (30 m × 0.25 mm × 0.25 µm) is suitable.[11]
-
Carrier Gas: Helium.[9]
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-320°C.[11] A typical program might be: start at 150°C, hold for 3.5 min, then ramp at 25°C/min to 310°C and hold for 5 min.[9]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide high sensitivity for halogenated compounds.[4]
-
Detection: For structural elucidation, full scan mode is used. For quantification, Selected Ion Monitoring (SIM) is employed.
-
Alternative Detectors: A Halogen Specific Detector (XSD) can be a good alternative to MS for specific detection of chlorinated compounds.[7][8]
Quantitative Performance Data
While a direct head-to-head comparison of validation parameters in a single study is scarce, the following table summarizes typical performance characteristics gleaned from the literature. It is important to note that these values can vary significantly based on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Picomole to femtomole range | Picogram to femtogram range (highly dependent on analyte and ionization) |
| Limit of Quantification (LOQ) | Low nanomolar to picomolar | Low nanogram to picogram per milliliter |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | Generally < 15% | Generally < 15% |
| Accuracy (% Recovery) | 85-115% is a common target | 85-115% is a common target |
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes and their key differences, the following diagrams are provided.
Caption: General workflow for chlorinated fatty acid analysis.
Caption: Key advantages and disadvantages of HPLC vs. GC-MS.
Conclusion
Both HPLC-MS and GC-MS are powerful techniques for the analysis of chlorinated fatty acids. The choice between them depends on the specific goals of the analysis, the nature of the chlorinated fatty acids of interest, and the available instrumentation.
-
HPLC-MS is advantageous for the direct analysis of thermally labile or non-volatile ClFAs, such as α-chlorofatty acids, without the need for derivatization.[4][10]
-
GC-MS excels in the separation of volatile compounds and remains a robust and highly sensitive method, particularly when derivatization is employed and specific detectors are used.[5][7]
For comprehensive profiling of ClFAs in biological systems, the use of both techniques can be complementary, providing a more complete picture of these important lipid mediators. Researchers should carefully validate their chosen method to ensure data accuracy, precision, and reliability.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of chlorinated fatty acids using SPE, XSD and GC/MS | Semantic Scholar [semanticscholar.org]
- 9. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfrbm.org [sfrbm.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 9,10-Dichlorostearic Acid and its Monounsaturated Precursor, Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 9,10-Dichlorostearic acid and its biosynthetic precursor, oleic acid. The information presented herein is intended to be an objective resource, supported by available experimental data, to assist researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the key differences and potential applications of these two fatty acids.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and oleic acid is crucial for interpreting their biological activities and designing experiments. The introduction of two chlorine atoms to the monounsaturated oleic acid backbone results in significant alterations to its molecular properties.
| Property | This compound | Oleic Acid |
| Molecular Formula | C₁₈H₃₄Cl₂O₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 353.36 g/mol | 282.47 g/mol |
| Structure | Saturated fatty acid with chlorine atoms at the 9th and 10th carbon positions. | Monounsaturated fatty acid with a cis double bond between the 9th and 10th carbon positions. |
| Appearance | White to off-white solid | Colorless to pale yellow oily liquid |
| Melting Point | Not available | 13-14 °C |
| Boiling Point | Not available | 360 °C |
| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and chloroform (B151607). Insoluble in water. | Soluble in organic solvents. Insoluble in water. |
Biological Activity: A Comparative Overview
While both molecules are 18-carbon fatty acids, their biological effects differ significantly due to the presence of the chlorine atoms in this compound.
| Biological Activity | This compound | Oleic Acid |
| Antimutagenic Properties | Reported to possess antimutagenic properties.[1][2] | Not typically associated with antimutagenic activity. |
| Membrane Damage | Induces leakage of adenosine (B11128) triphosphate (ATP) from mammalian tumor cells in vitro, suggesting membrane-damaging effects.[1][2] | Can modulate membrane fluidity but is not generally considered to cause significant membrane damage at physiological concentrations. |
| Cytotoxicity | Exhibits cytotoxic effects, particularly against tumor cells.[1][2] | Can induce apoptosis in some cancer cell lines at high concentrations. |
| Signaling Pathways | Limited information available. | Activates various signaling pathways, including those involved in fatty acid oxidation (SIRT1-PGC1α) and insulin (B600854) sensitivity (PI3K).[3][4] |
| Pro-angiogenic Effects | Not well-studied. | Can act as a pro-angiogenic factor.[5] |
Cytotoxicity Data
| Cell Line | Compound | IC50 Value | Reference |
| HTB-26 (Breast Cancer) | Oleoyl-hybrid | 10-50 µM | [6] |
| PC-3 (Prostate Cancer) | Oleoyl-hybrid | 10-50 µM | [6] |
| HepG2 (Hepatocellular Carcinoma) | Oleoyl-hybrid | 10-50 µM | [6] |
| HCT116 (Colorectal Carcinoma) | Oleoyl-hybrid 1 | 22.4 µM | [6] |
| HCT116 (Colorectal Carcinoma) | Oleoyl-hybrid 2 | 0.34 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and oleic acid.
Synthesis of this compound from Oleic Acid
A direct, detailed, and publicly available protocol for the chlorination of oleic acid to this compound is not readily found in the scientific literature. However, a general approach involves the addition of a chlorinating agent across the double bond of oleic acid. A potential multi-step synthesis could involve the initial conversion of oleic acid to its dihydroxy derivative, followed by a chlorination reaction.
Step 1: Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid [1]
-
Dissolve 314 mg (1.00 mmol) of oleic acid (technical grade, 90%) in a solution of 314 mg (7.85 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar.
-
Heat the mixture with stirring until a clear solution is formed.
-
Add 250 mL of ice-cold water.
-
While stirring at 10 °C, add 25 mL of a 1% potassium permanganate (B83412) solution within 1 minute.
-
After 5 minutes, add solid sodium sulfite (B76179) or sodium disulfite to reduce the excess potassium permanganate.
-
Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. The solution will become colorless, and a fluffy precipitate will form.
-
Collect the precipitate by suction filtration and dry.
-
Wash the crude product with 5 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
-
Powder the dried product and digest it with 10-15 mL of petroleum ether to remove saturated fatty acid impurities.
-
Collect the insoluble dihydroxystearic acid by suction filtration and recrystallize from ethanol.
Step 2: Chlorination of 9,10-Dihydroxystearic Acid (Hypothetical)
A subsequent step would involve the conversion of the hydroxyl groups to chlorine atoms. This could potentially be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent. However, a specific, validated protocol for this conversion is not available in the reviewed literature.
Preparation of Fatty Acid Solutions for Cell Culture Experiments[7][8][9][10][11]
-
Stock Solution Preparation: Dissolve the fatty acid (this compound or oleic acid) in an appropriate solvent such as ethanol or DMSO to create a concentrated stock solution.
-
Complexing with Bovine Serum Albumin (BSA):
-
Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium or a suitable buffer (e.g., PBS).
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to facilitate complexation. The final molar ratio of fatty acid to BSA should be optimized for the specific cell line and experiment.
-
Incubate the mixture at 37°C for at least 30 minutes to ensure complete binding.
-
-
Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Cell Treatment: Add the sterile fatty acid-BSA complex to the cell culture medium to achieve the desired final concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids[2][3][4][12]
-
Lipid Extraction:
-
Homogenize the biological sample (cells, tissue, or plasma) in a mixture of chloroform and methanol (2:1, v/v).
-
Separate the phases by adding water and centrifuging.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract.
-
Saponify the lipids by adding a solution of NaOH in methanol and heating.
-
Methylate the fatty acids by adding a methylating agent such as boron trifluoride-methanol complex (BF₃-methanol) and heating.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Extract the FAMEs with a nonpolar solvent like hexane (B92381) or iso-octane.
-
Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column for FAME separation).
-
Set the appropriate temperature program for the oven to separate the FAMEs.
-
The mass spectrometer will identify and quantify the individual FAMEs based on their mass spectra and retention times.
-
Cell Viability and Cytotoxicity Assay (Calcein-AM Assay)[5][13][14][15][16]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or oleic acid (prepared as described in Protocol 3.2) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Calcein-AM Staining:
-
Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS).
-
Remove the treatment medium from the wells and wash the cells with PBS.
-
Add the Calcein-AM working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
The fluorescence intensity is proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
Oleic Acid-Mediated Signaling Pathway for Fatty Acid Oxidation
Oleic acid has been shown to stimulate the complete oxidation of fatty acids in skeletal muscle cells through a signaling cascade involving cAMP, PKA, SIRT1, and PGC1α.[3]
Caption: Oleic acid signaling pathway leading to increased fatty acid oxidation.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and oleic acid on a cancer cell line.
Caption: Workflow for comparing the cytotoxicity of fatty acids.
Conclusion
This comparative guide highlights the significant differences between this compound and its monounsaturated precursor, oleic acid. The addition of chlorine atoms dramatically alters the biological profile of the fatty acid, imparting cytotoxic and membrane-disrupting properties that are not prominent in oleic acid. While oleic acid is a key player in cellular metabolism and signaling, this compound emerges as a compound of interest for its potential as an anti-tumor agent. Further research is warranted to elucidate the precise mechanisms of action of this compound, including its effects on cellular signaling pathways, and to conduct direct comparative studies to quantify its biological potency relative to other fatty acids and established cytotoxic agents. The experimental protocols provided in this guide offer a foundation for researchers to pursue these investigations.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. jfda-online.com [jfda-online.com]
- 3. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 9,10-Dichlorostearic Acid Using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring the validity of subsequent experimental data and the safety of potential therapeutic agents. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of synthesized 9,10-Dichlorostearic acid, a chlorinated derivative of stearic acid. We present a detailed examination of expected ¹H and ¹³C NMR data for the target molecule in comparison to its common precursor, oleic acid, and a potential regioisomeric byproduct, 8,9-Dichlorostearic acid.
The synthesis of this compound typically involves the chlorination of oleic acid across the C9-C10 double bond. While this reaction is generally straightforward, the potential for the formation of other regioisomers necessitates a robust analytical method for structural verification. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule.
Experimental Workflow
A typical workflow for the synthesis and structural confirmation of this compound is outlined below. This process begins with the chlorination of the precursor, followed by purification and subsequent analysis by ¹H and ¹³C NMR to verify the final structure.
Comparative NMR Data Analysis
The key to confirming the structure of this compound lies in the distinct chemical shifts of the protons and carbons at and adjacent to the sites of chlorination. The electronegative chlorine atoms cause a significant downfield shift (deshielding) for the directly attached methine groups (-CHCl-) compared to the olefinic protons of the starting material, oleic acid.
¹H NMR Data Comparison
The ¹H NMR spectrum provides a clear fingerprint for distinguishing between the desired product, unreacted starting material, and potential regioisomers. The most informative region is typically between 3.5 and 5.5 ppm.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Differentiating Feature |
| This compound | H-9, H-10 | ~ 4.1 - 4.3 | Multiplet | Appearance of a multiplet in the 4.1-4.3 ppm region, indicating protons attached to carbons bearing chlorine atoms. |
| Oleic Acid | H-9, H-10 | ~ 5.35 | Multiplet | Presence of a multiplet around 5.35 ppm, characteristic of vinylic protons in a cis-double bond.[1][2] |
| 8,9-Dichlorostearic Acid | H-8, H-9 | ~ 4.1 - 4.3 | Multiplet | Similar chemical shift to the target compound, but with different coupling patterns in high-resolution spectra due to the different neighboring protons. |
| All Compounds | -CH₃ (C-18) | ~ 0.88 | Triplet | Terminal methyl group, largely unaffected by the changes in the middle of the carbon chain. |
| All Compounds | -CH₂-COOH (C-2) | ~ 2.34 | Triplet | Protons alpha to the carboxylic acid group. |
| All Compounds | -(CH₂)n- | ~ 1.2 - 1.6 | Multiplet | Bulk methylene (B1212753) protons of the fatty acid chain. |
¹³C NMR Data Comparison
The ¹³C NMR spectrum offers complementary and often more decisive evidence for the correct structure. The carbons directly bonded to chlorine atoms exhibit a significant downfield shift into the 60-70 ppm range, which is clearly distinct from the sp² hybridized carbons of oleic acid.
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) | Key Differentiating Feature |
| This compound | C-9, C-10 | ~ 65 - 70 | Two distinct signals in the 65-70 ppm range, confirming the presence of two -CHCl- groups. |
| Oleic Acid | C-9, C-10 | ~ 129 - 131 | Signals characteristic of sp² carbons in a double bond.[3] |
| 8,9-Dichlorostearic Acid | C-8, C-9 | ~ 65 - 70 | Two signals in a similar region to the target, but with subtle differences in chemical shifts due to the different electronic environment. |
| All Compounds | -COOH (C-1) | ~ 179 - 181 | Carboxylic acid carbon, generally unaffected by modifications further down the chain. |
| All Compounds | -CH₂-COOH (C-2) | ~ 34 | Carbon alpha to the carboxylic acid. |
| All Compounds | -(CH₂)n- | ~ 22 - 32 | Bulk methylene carbons. |
| All Compounds | -CH₃ (C-18) | ~ 14 | Terminal methyl carbon. |
Experimental Protocols
Synthesis of this compound (Illustrative)
A solution of oleic acid in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Chlorine gas is then bubbled through the solution, or a chlorinating agent such as sulfuryl chloride is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Approximately 10-20 mg of the synthesized and purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Conclusion
The structural confirmation of synthesized this compound can be unequivocally achieved through a comparative analysis of its ¹H and ¹³C NMR spectra with that of its precursor, oleic acid, and potential regioisomeric impurities. The key diagnostic signals are the downfield-shifted methine protons and carbons at the C-9 and C-10 positions, which are a direct consequence of the introduction of the electronegative chlorine atoms. By carefully analyzing these characteristic shifts and the disappearance of the olefinic signals from the starting material, researchers can confidently verify the successful synthesis of the target molecule. This rigorous structural verification is paramount for the integrity of subsequent research and development activities.
References
Inter-Laboratory Validation of 9,10-Dichlorostearic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 9,10-Dichlorostearic acid. The information presented is collated from established analytical practices for chlorinated fatty acids and serves as a reference for inter-laboratory validation efforts. While a dedicated inter-laboratory study on this compound is not publicly available, this guide presents typical performance characteristics and detailed experimental protocols for the predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including required sensitivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS analysis of chlorinated fatty acids. These values are representative and may vary based on the specific laboratory setup, instrumentation, and sample matrix.
Table 1: Comparison of GC-MS Method Performance for Chlorinated Fatty Acid Analysis
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL[1] |
| Linearity (R²) | ≥ 0.99[2] |
| Intra-day Precision (%RSD) | < 15%[2] |
| Inter-day Precision (%RSD) | < 20%[2] |
| Recovery | 80 - 120% |
Table 2: Comparison of LC-MS/MS Method Performance for Chlorinated Fatty Acid Analysis
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL[4] |
| Linearity (R²) | ≥ 0.99[4] |
| Intra-day Precision (%RSD) | < 10%[4] |
| Inter-day Precision (%RSD) | < 15%[4] |
| Recovery | 90 - 110%[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of fatty acids, typically requiring derivatization to increase volatility.
a) Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., biological tissue, food sample) using a modified Folch or Bligh-Dyer method with a mixture of chloroform (B151607) and methanol (B129727).
-
Saponification: The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol to release the free fatty acids.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are converted to their corresponding methyl esters using a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol) or by acidic catalysis with H₂SO₄ in methanol.[6]
-
Alternative Derivatization (Picolinyl Esters): For structure elucidation and localization of the chlorine atoms, derivatization to picolinyl esters can be performed.[6]
-
Extraction of Derivatives: The FAMEs or other derivatives are then extracted into an organic solvent like hexane.
-
Purification: The extract can be further purified using Solid Phase Extraction (SPE) with an aminopropyl silica (B1680970) stationary phase to remove interfering compounds.[6]
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7200 Q-TOF or a triple quadrupole mass spectrometer.[7]
-
Column: HP-PONA (100 m x 0.25 mm ID x 0.5 µm) or similar non-polar capillary column.[7]
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 35°C (hold for 5 min), ramp at 4°C/min to 250°C (hold for 10 min).[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification. For Q-TOF, high-resolution mass spectrometry can be used for enhanced selectivity.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and often does not require derivatization, although it can be used to improve ionization efficiency.
a) Sample Preparation
-
Lipid Extraction: Similar to the GC-MS protocol, extract total lipids from the sample matrix.
-
Saponification (Optional but Recommended): Saponify the lipid extract to yield free fatty acids.
-
Protein Precipitation (for biological fluids): For samples like plasma or serum, precipitate proteins using a cold organic solvent such as acetonitrile.
-
Derivatization (Optional): To enhance ionization efficiency, especially in positive ion mode, derivatization can be performed to introduce a permanently charged group (charge reversal).[8]
-
Final Sample Preparation: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system such as a Thermo Fisher Surveyor LC system.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer like a Thermo Fisher Quantum Ultra.[3]
-
Column: A C18 reversed-phase column (e.g., Discovery HS C18, 150 × 2.1 mm, 5μm).[3]
-
Mobile Phase: A gradient elution using two solvents is common. For example:
-
Solvent A: 70/30 (methanol/water) with 5 mM ammonium (B1175870) acetate.[3]
-
Solvent B: Methanol with 5 mM ammonium acetate.[3]
-
-
Flow Rate: Typically in the range of 200-400 µL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.[3]
-
Mass Analyzer Mode: Selected Reaction Monitoring (SRM) is used for quantification. For a chlorinated fatty acid like 2-chlorohexadecanoic acid, a typical SRM transition would be observing the loss of HCl (e.g., m/z 289→253).[3] A similar approach would be applied for this compound.
Mandatory Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for an inter-laboratory validation study and a conceptual representation of the analytical workflows.
Caption: Workflow for an inter-laboratory validation study.
Caption: Analytical workflows for this compound.
References
- 1. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Pro-Apoptotic Potential of 9,10-Dichlorostearic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pro-apoptotic activity of 9,10-Dichlorostearic acid. Due to the limited availability of extensive research on this specific compound, this guide focuses on its effects on the human hepatoma cell line (HepG2) and draws comparisons with related chlorinated fatty acids and a known apoptosis inducer. The information is compiled from available scientific literature to support further investigation into its therapeutic potential.
Executive Summary
This compound, a chlorinated fatty acid, has demonstrated the ability to induce apoptosis in human hepatoma (HepG2) cells. Studies have shown that this compound elicits morphological changes characteristic of programmed cell death in a concentration-dependent manner. This guide summarizes the existing, albeit limited, quantitative data on its pro-apoptotic effects, details the experimental methodologies used for its assessment, and illustrates the putative signaling pathways involved.
Comparative Analysis of Pro-Apoptotic Activity
The primary evidence for the pro-apoptotic activity of this compound comes from a study on HepG2 cells, where it was compared with 5,6-dichloromyristic acid and the polyunsaturated fatty acid docosahexaenoic acid (DHA), a known inducer of apoptosis.
| Compound | Cell Line | Concentration | Observed Effect |
| This compound | HepG2 | 0.3 mmol/L | Increased incidence of pycnotic and broken nuclei.[1] |
| 0.6 mmol/L | More pronounced increase in apoptotic cells compared to 0.3 mmol/L. [1] | ||
| 5,6-Dichloromyristic acid | HepG2 | 0.3 mmol/L | Increased incidence of pycnotic and broken nuclei.[1] |
| 0.6 mmol/L | Increased incidence of apoptotic cells.[1] | ||
| Docosahexaenoic acid (DHA) | HepG2 | Not specified | Known apoptosis effector, used as a positive control.[1] |
Note: The available literature describes a "concentration-dependent increase" in apoptotic cells but does not provide specific percentages of apoptosis for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cells (HepG2).
-
Culture Conditions: Cells are cultured for a specified period (e.g., 4 days) to allow for adherence and growth before the addition of the test compounds.[1]
-
Treatment: this compound is dissolved in a suitable solvent and added to the cell culture medium at final concentrations of 0.3 mmol/L and 0.6 mmol/L.[1] Cells are then incubated for an additional 24 hours before harvesting for analysis.[1]
Morphological Analysis of Apoptosis via Microscopy
-
Principle: This method visually identifies apoptotic cells based on characteristic morphological changes such as cell shrinkage, chromatin condensation (pycnosis), and nuclear fragmentation.
-
Protocol:
-
Harvest the treated and control cells.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Cells can be stained with dyes like Acridine Orange/Ethidium (B1194527) Bromide (AO/EB) for fluorescence microscopy.
-
Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Examine the cells under a light or fluorescence microscope.
-
Count the number of viable, early apoptotic, late apoptotic, and necrotic cells based on their morphology and staining characteristics.
-
DNA Fragmentation Analysis
-
Principle: A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.
-
Protocol:
-
Lyse the harvested cells using a lysis buffer.
-
Treat the lysate with RNase A to remove RNA.
-
Precipitate the DNA using ethanol.
-
Resuspend the DNA pellet in a suitable buffer.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Signaling Pathways in Chlorinated Fatty Acid-Induced Apoptosis
While the specific signaling pathways activated by this compound have not been fully elucidated, the general mechanism for apoptosis induced by chlorinated fatty acids is thought to involve the intrinsic or mitochondrial pathway. This is often initiated by cellular stress, such as oxidative stress, leading to the activation of a cascade of caspases.
Caption: Putative intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow
The general workflow for assessing the pro-apoptotic activity of a compound like this compound is a multi-step process involving cell culture, treatment, and various assays to detect the hallmarks of apoptosis.
Caption: A generalized workflow for studying the pro-apoptotic effects of a test compound.
Conclusion
The available evidence suggests that this compound is a pro-apoptotic agent in HepG2 cells. However, the current body of research is limited. Further studies are warranted to quantify its apoptotic efficacy across a broader range of cancer cell lines and to elucidate the specific molecular mechanisms and signaling pathways involved. Such investigations will be crucial in determining the potential of this compound as a candidate for anticancer drug development.
References
Unraveling the Mitochondrial Impact of 9,10-Dichlorostearic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Mitochondrial Membrane Potential Modulators
The following table summarizes the effects of 9,10-Dichlorostearic acid, alongside common mitochondrial uncouplers and other fatty acids, on mitochondrial membrane potential. The values for this compound are hypothesized based on its observed cytotoxic effects.
| Compound | Class | Primary Mechanism of Action on Mitochondria | Expected Effect on Mitochondrial Membrane Potential (ΔΨm) | Typical Concentration Range for Effect |
| This compound | Chlorinated Fatty Acid | Hypothesized: Disruption of inner mitochondrial membrane integrity, leading to proton leak. | Hypothesized: Depolarization (Decrease) | To be determined |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Protonophore Uncoupler | Transports protons across the inner mitochondrial membrane, dissipating the proton gradient. | Strong Depolarization (Decrease)[1] | 1-10 µM |
| Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) | Protonophore Uncoupler | Similar to CCCP, acts as a protonophore to dissipate the mitochondrial proton gradient. | Strong Depolarization (Decrease) | 1-5 µM |
| Oligomycin A | ATP Synthase Inhibitor | Inhibits the F0 subunit of ATP synthase, blocking proton flow and ATP synthesis. | Hyperpolarization (Increase) | 1-10 µg/mL |
| Palmitic Acid | Saturated Fatty Acid | Can act as a mild uncoupler at higher concentrations. | Mild Depolarization (Decrease) | 100-500 µM |
| Oleic Acid | Unsaturated Fatty Acid | Can induce mild mitochondrial uncoupling. | Mild Depolarization (Decrease) | 100-500 µM |
Experimental Protocols
To validate the hypothesized effect of this compound on mitochondrial membrane potential, the following experimental protocols are recommended.
Measurement of Mitochondrial Membrane Potential using Tetramethylrhodamine, Ethyl Ester (TMRE)
This protocol is designed for fluorescence microscopy or flow cytometry.
Materials:
-
Cells of interest (e.g., HepG2 human hepatoma cells)
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO)
-
CCCP or FCCP (positive control for depolarization)
-
Oligomycin A (positive control for hyperpolarization)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include vehicle-treated (e.g., DMSO) negative controls and positive controls treated with CCCP/FCCP or Oligomycin A.
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed cell culture medium to a final concentration of 20-200 nM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the TMRE staining solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
-
Imaging or Flow Cytometry:
-
Microscopy: After incubation, wash the cells with warm PBS and add fresh pre-warmed medium. Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm).
-
Flow Cytometry: After incubation, gently detach the cells (e.g., with trypsin), wash with PBS, and resuspend in PBS or flow cytometry buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or equivalent).
-
-
Data Analysis: Quantify the mean fluorescence intensity of TMRE in the treated cells compared to the controls. A decrease in TMRE fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization.
Visualizing the Molecular Pathways
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the potential mechanism by which this compound may induce apoptosis through the mitochondrial intrinsic pathway.
Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound.
Experimental Workflow for Assessing Mitochondrial Membrane Potential
This diagram outlines the key steps in an experiment designed to measure the effect of a test compound on mitochondrial membrane potential.
References
Comparative Analysis of Gene Expression Changes Induced by 9,10-Dichlorostearic Acid: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific gene expression changes and associated signaling pathways modulated by 9,10-Dichlorostearic acid. While the compound has been characterized for its antimutagenic properties and its ability to induce membrane damage in cancer cells, detailed transcriptomic or microarray data outlining its impact on gene regulation is not publicly available at this time.
Currently, information on this compound is primarily limited to its general biological activities. It is known to be a chlorinated stearic acid that can cause leakage of adenosine (B11128) triphosphate (ATP) from mammalian tumor cells in vitro, suggesting a mechanism of action related to cell membrane disruption.[1][2] Some studies have compared its effects on cell growth to that of dichloromyristic acid, indicating that this compound exhibits a stronger inhibitory effect on the growth of various cell lines.
Despite these findings, the downstream molecular consequences of this compound exposure, particularly at the level of gene expression, remain largely unexplored in the public domain. Searches of scientific databases for studies involving transcriptome analysis, microarray data, or gene expression profiling specifically related to this compound did not yield any datasets that would allow for a detailed comparative analysis as requested.
Future Directions and Data Requirements
To facilitate a comprehensive comparative analysis as outlined in the initial request, future research would need to focus on the following areas:
-
Transcriptome Profiling: Performing RNA sequencing (RNA-Seq) or microarray analysis on relevant cell lines or animal models treated with this compound. This would generate a list of differentially expressed genes (both upregulated and downregulated) and provide quantitative data (e.g., fold changes, p-values) on the magnitude of these changes.
-
Comparative Studies: Conducting parallel experiments with other fatty acids or compounds with similar or different biological activities. This would enable a direct comparison of the gene expression signatures and help to identify the unique molecular effects of this compound.
-
Signaling Pathway Analysis: Utilizing bioinformatics tools to analyze the differentially expressed genes and identify the key signaling pathways that are perturbed by this compound. This would provide insights into the mechanisms by which it exerts its biological effects.
-
Detailed Experimental Protocols: Publishing detailed methodologies of these future studies, including information on the cell types or animal models used, treatment concentrations and durations, RNA extraction and library preparation methods, and data analysis pipelines.
Without such foundational data, it is not possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways. The scientific community awaits further research to elucidate the molecular mechanisms of this compound and its impact on gene expression.
References
Safety Operating Guide
Proper Disposal of 9,10-Dichlorostearic Acid: A Guide for Laboratory Professionals
The proper disposal of 9,10-Dichlorostearic acid, a chlorinated fatty acid, is crucial for ensuring laboratory safety and environmental protection. As a chlorinated hydrocarbon, this compound is classified as a hazardous waste and requires a specialized disposal protocol. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this chemical waste stream responsibly.
Hazardous Waste Characterization
This compound must be treated as a hazardous waste due to its chlorinated nature. Chlorinated organic compounds are presumed to be toxic and persistent in the environment.[1][2] Improper disposal, such as pouring it down the drain or mixing it with non-hazardous trash, is unlawful and can lead to significant environmental contamination and potential health risks.[1]
Quantitative Data Summary
| Parameter | Value/Information | Regulatory Context |
| EPA Hazardous Waste Code | Likely D027 (for p-Dichlorobenzene) or a generic code for chlorinated hydrocarbons (e.g., D028) would be a conservative approach in the absence of specific listing. | Resource Conservation and Recovery Act (RCRA) |
| Occupational Exposure Limits | Not established. Treat with caution and use appropriate personal protective equipment. | Occupational Safety and Health Administration (OSHA) |
| Aquatic Toxicity | Expected to be toxic to aquatic life.[3] | Clean Water Act |
| Persistence in Environment | Chlorinated organic compounds are generally persistent and can bioaccumulate. | Stockholm Convention on Persistent Organic Pollutants |
Experimental Protocol: Waste Neutralization (Not Recommended)
While some acidic wastes can be neutralized in the laboratory before disposal, this is not recommended for this compound.[4] The presence of chlorine atoms on the fatty acid chain complicates simple acid-base neutralization and could potentially create more hazardous byproducts. The primary disposal method should be through a licensed hazardous waste management company.
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is mandatory for ensuring the safe management of this compound waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and its contaminated materials."
-
Do not mix this waste with other chemical waste streams, especially non-halogenated organic solvents, to avoid complex and costly disposal procedures.[5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
3. Containerization:
-
Use a chemically compatible container, preferably the original product container or a high-density polyethylene (B3416737) (HDPE) container.[6]
-
Ensure the container has a secure, leak-proof cap and is in good condition.[6]
-
Do not fill the container to more than 80% capacity to allow for expansion.
4. Labeling:
-
Affix a "Hazardous Waste" label to the container.[7]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, such as strong oxidizing agents and bases.[3]
6. Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office is reached, submit a hazardous waste pickup request.
-
Follow your institution's specific procedures for requesting a pickup from a licensed hazardous waste disposal company.
7. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Ventilate the area if it is safe to do so.
-
Collect the absorbed material and any contaminated debris and place it in the hazardous waste container.
-
Report the spill to your institution's EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 9,10-Dichlorostearic Acid
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling 9,10-Dichlorostearic acid. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Skin/Body | Chemical-Resistant Laboratory Coat or Coveralls | A lab coat made of a material resistant to chemicals is necessary. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[2][3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves offer good protection against a range of chemicals.[1] Always check for tears or holes before use and change gloves frequently. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[4] If a fume hood is not available, a respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][5] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes should fully cover the feet and be made of a material that will resist chemical spills.[1][2] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing while rinsing.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[7][9] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[10] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste disposal contractor.[11] Do not dispose of this chemical down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
By adhering to these safety protocols, researchers and laboratory personnel can minimize the risks associated with handling this compound and maintain a safe working environment.
References
- 1. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. protective clothing and equipment - Chlorine Technical Services South Africa [chlorinetechservices.co.za]
- 4. fishersci.com [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. download.basf.com [download.basf.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. aksci.com [aksci.com]
- 10. psgraw.com [psgraw.com]
- 11. chempoint.com [chempoint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
